2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,5-diamino-4-hydroxy-1H-pyrimidin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2.ClH/c5-1-2(9)7-4(6)8-3(1)10;/h5H2,(H4,6,7,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVYOQGIZSPVFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370065 | |
| Record name | 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56830-58-1 | |
| Record name | 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56830-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride: A Cornerstone Intermediate in Antiviral Drug Development
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride (CAS No. 56830-58-1), a pivotal heterocyclic building block in contemporary medicinal chemistry. This document moves beyond a cursory summary to deliver in-depth, field-proven insights into its synthesis, chemical properties, and critical applications, with a particular focus on its role as a key starting material in the synthesis of the potent antiretroviral agent, Abacavir. Detailed experimental protocols, mechanistic pathways, and analytical methodologies are presented to equip researchers and drug development professionals with the practical knowledge required for its effective utilization.
Introduction: The Strategic Importance of a Versatile Pyrimidine Core
This compound is a stable, crystalline solid that has garnered significant attention in the pharmaceutical industry. Its unique arrangement of amino and hydroxyl functional groups on the pyrimidine ring makes it a highly reactive and versatile intermediate.[1] While possessing potential in various biochemical research areas, including enzyme inhibition studies and the investigation of metabolic pathways, its most prominent and impactful application lies in the synthesis of complex active pharmaceutical ingredients (APIs).[1]
The strategic value of this compound is exemplified by its role as a foundational precursor in the industrial-scale synthesis of Abacavir, a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) used in the management of HIV/AIDS.[2] The pyrimidine core of this compound is ultimately transformed into the purine-like ring system essential for Abacavir's therapeutic activity. This guide will dissect the chemical journey from this humble pyrimidine to a life-saving antiviral drug.
Physicochemical & Structural Properties
A thorough understanding of the fundamental properties of a starting material is a prerequisite for successful and reproducible synthetic chemistry. The key characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 56830-58-1 | [3] |
| Molecular Formula | C₄H₆N₄O₂·HCl | [3] |
| Molecular Weight | 178.58 g/mol | [3] |
| Appearance | White to light yellow or light red crystalline powder | [2][4] |
| Purity | Typically ≥98.0% (by HPLC) | [3][5] |
| Melting Point | >300 °C | [6] |
| Synonyms | 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone Hydrochloride, 2,5-Diaminopyrimidine-4,6-diol Hydrochloride | [4][6] |
| Storage Conditions | Room temperature, in a cool, dark, and dry place under an inert atmosphere. Air sensitive. | [4][6] |
Note on Tautomerism: It is crucial for the practicing chemist to recognize that 2,5-Diamino-4,6-dihydroxypyrimidine exists in multiple tautomeric forms. The dihydroxy form can tautomerize to the more stable keto-enol and diketo forms. The hydrochloride salt form influences this equilibrium. For clarity, this guide will primarily use the dihydroxy representation, but researchers should be mindful of this phenomenon as it can affect reactivity and spectroscopic characterization.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a multi-step process that begins with simple, commercially available starting materials. The causality behind each step is critical for achieving high yield and purity. The most common and industrially applicable route involves a cyclization, followed by nitrosation, reduction, and finally, salt formation.[2][7]
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a synthesized representation of methods described in the patent literature, designed to be self-validating by providing clear steps and rationale.[2][7]
Step 1: Cyclization to form 2-Amino-4,6-dihydroxypyrimidine (Intermediate I)
-
Rationale: This is a classic condensation reaction to form the pyrimidine ring. Guanidine provides the N-C-N core, which attacks the two carbonyl groups of the dimethyl malonate. Sodium methoxide, a strong base, is used to deprotonate the guanidine and the active methylene group of the malonate, facilitating the cyclization.
-
Procedure:
-
To a suitable reaction vessel, add a 28-30% solution of sodium methoxide in methanol.
-
Add guanidine hydrochloride while stirring. The molar ratio of guanidine HCl to sodium methoxide should be approximately 1:2.
-
Gently heat the mixture to 35-45°C.
-
Slowly add dimethyl malonate (approx. 1.1 molar equivalents relative to guanidine HCl) dropwise, ensuring the temperature is maintained.
-
After the addition is complete, maintain the reaction at 40-45°C for 4-6 hours.
-
Remove methanol via distillation under reduced pressure.
-
Dissolve the resulting solid in water and adjust the pH to ~7 using an acid (e.g., acetic acid or dilute HCl).
-
Cool the solution in an ice bath to precipitate the product.
-
Filter the white solid, wash with cold water, and dry to yield Intermediate I.
-
Step 2: Nitrosation to form 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine (Intermediate II)
-
Rationale: This step introduces a nitroso group at the C5 position, which is a precursor to the C5 amino group. The electron-rich nature of the pyrimidine ring at this position makes it susceptible to electrophilic attack by the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite and acid.
-
Procedure:
-
Suspend Intermediate I in water.
-
Add sodium nitrite (approx. 1.2 molar equivalents).
-
Cool the mixture to below 10°C and slowly add an acid (e.g., acetic acid or dilute HCl) dropwise to adjust the pH to 2-3, keeping the temperature low.
-
Stir the reaction mixture at a controlled temperature (e.g., 50-60°C) for 1-2 hours. A colored precipitate should form.
-
Cool the mixture, filter the solid, wash thoroughly with water, and dry to yield Intermediate II.
-
Step 3: Reduction to form 2,5-Diamino-4,6-dihydroxypyrimidine (Intermediate III)
-
Rationale: The nitroso group is reduced to an amino group. Various reducing agents can be used; sodium hydrosulfide is a common choice in patent literature for its effectiveness and cost.
-
Procedure:
-
Suspend Intermediate II in water.
-
Heat the suspension to 20-40°C.
-
Slowly add a solution of sodium hydrosulfide (NaSH) dropwise, maintaining the temperature.
-
After the addition, continue stirring for 1-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter the product. Wash with cold water and dry to yield Intermediate III.
-
Step 4: Salt Formation to yield this compound (Final Product)
-
Rationale: The free base (Intermediate III) is converted to its hydrochloride salt to improve its stability and handling properties.
-
Procedure:
-
Suspend Intermediate III in methanol.
-
Heat the suspension to 40-60°C.
-
Slowly add concentrated hydrochloric acid (approx. 1.1 molar equivalents) dropwise.
-
Stir the mixture at this temperature for 1-3 hours.
-
Cool the mixture to room temperature and then in an ice bath.
-
Filter the resulting crystalline solid, wash with a small amount of cold methanol, and dry under vacuum to yield the final product.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material.
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reversed-phase HPLC with UV detection. While a specific monograph may not be publicly available, a general method suitable for this polar compound can be developed.
-
Column: A polar-endcapped C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is recommended to achieve adequate retention.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 20mM potassium dihydrogen phosphate, pH adjusted to 3.0) and an organic modifier like methanol or acetonitrile is a common starting point.
-
Detection: UV detection at a wavelength between 210-280 nm.
-
Expected Result: The final product should show a purity of ≥98%, with well-separated peaks from any starting materials or intermediates.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the presence of exchangeable protons (NH₂, OH) and the compound's limited solubility in common deuterated solvents, obtaining a clean spectrum can be challenging. In DMSO-d₆, one would expect to see broad singlets for the amino and hydroxyl protons. The absence of a proton at the C5 position is a key feature.
-
¹³C NMR: The spectrum will be characterized by signals for the four carbon atoms of the pyrimidine ring. A patent for the downstream product 2,5-diamino-4,6-dichloropyrimidine reports signals at δ 84.59, 115.24, and 157.22 ppm in DMSO, providing a reference point for the expected chemical shifts.[8] The carbons bearing hydroxyl groups (C4, C6) in the title compound would be expected at lower field (higher ppm) than the carbon bearing the amino group (C2).
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free base (142.12 g/mol ).
Application in Drug Development: The Synthesis of Abacavir
The primary industrial application of this compound is as a key intermediate in the synthesis of Abacavir, an antiretroviral drug.[2] The synthesis involves transforming the dihydroxypyrimidine into a dichloropyrimidine, which is then elaborated to form the final purine analogue.
Key Synthetic Transformation: Chlorination
The hydroxyl groups at positions 4 and 6 must be converted to chlorine atoms, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
Protocol: Synthesis of 2,5-Diamino-4,6-dichloropyrimidine [8]
-
Rationale: Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent used to replace hydroxyl groups on heterocyclic rings. The reaction is often sluggish and requires high temperatures and a catalyst, such as a quaternary ammonium salt or a tertiary amine, to proceed effectively.
-
Procedure:
-
In a reaction vessel equipped for heating under reflux and protected from moisture, combine dry this compound, a quaternary ammonium chloride (e.g., tetraethylammonium chloride, ~5 molar equivalents), and phosphorus oxychloride (~3-4 molar equivalents).
-
Heat the mixture with stirring to approximately 105°C. The reaction is typically run for 20-28 hours.
-
After cooling, the excess POCl₃ is carefully removed by vacuum distillation.
-
Work-up (Caution: Highly Exothermic): The reaction mixture is very carefully and slowly poured into a mixture of ice and water to quench the remaining POCl₃.
-
The pH of the aqueous slurry is adjusted to neutral (~pH 7) using a base (e.g., 40% NaOH solution), while maintaining a low temperature with ice.
-
The solid product is collected by filtration, washed thoroughly with water, and dried. Alternatively, it can be extracted with an organic solvent like ethyl acetate.
-
From Dichloropyrimidine to Abacavir
The resulting 2,5-diamino-4,6-dichloropyrimidine is a versatile intermediate. A simplified, conceptual pathway to Abacavir involves:
-
Protection/Formylation: The amino groups are often protected, for example, as formamides.
-
Coupling: The protected dichloropyrimidine is coupled with the chiral cyclopentene amino alcohol side chain.
-
Cyclization: The second ring of the purine system is formed.
-
Amination: The remaining chlorine atom is displaced with cyclopropylamine.
-
Deprotection: Removal of protecting groups to yield Abacavir.
References
- 1. CN104974098A - Synthetic method for this compound - Google Patents [patents.google.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. This compound | 56830-58-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound, 5G | Labscoop [labscoop.com]
- 5. This compound | 56830-58-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. CN104496911A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 7. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
An In-depth Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride (CAS 56830-58-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride, a key heterocyclic building block in pharmaceutical and biochemical research. We will delve into its chemical and physical properties, synthesis, and significant applications, with a focus on its role as a crucial intermediate in the development of antiviral and anticancer therapeutics. This document is intended to be a valuable resource, synthesizing available data with practical insights for laboratory applications.
Core Chemical Identity and Physicochemical Properties
This compound is a pyrimidine derivative characterized by the presence of two amino and two hydroxyl functional groups, rendered as a hydrochloride salt to improve handling and stability.[1] Its multifunctional nature makes it a versatile reagent in organic synthesis.[1]
The existence of tautomeric forms is a key characteristic of dihydroxypyrimidines. The keto-enol tautomerism allows the compound to exist in equilibrium between the dihydroxy (enol) and dioxo (keto) forms. This property is crucial to its reactivity and its ability to participate in various chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 56830-58-1 | [2][3] |
| Molecular Formula | C₄H₆N₄O₂·HCl | [2][4] |
| Molecular Weight | 178.58 g/mol | [2][4] |
| Appearance | White to brown to dark purple crystalline powder | [5] |
| Melting Point | >300 °C | [6] |
| Purity | Typically >98.0% (by HPLC) | [2][7] |
| InChIKey | IIVYOQGIZSPVFZ-UHFFFAOYSA-N | [4] |
| SMILES | C1(=C(N=C(NC1=O)N)O)N.Cl | [4] |
Solubility and Stability
While specific quantitative solubility data is not widely published, this compound is generally described as having solubility in aqueous solutions.[1] For practical laboratory use, empirical determination of solubility in relevant solvent systems, such as water, DMSO, and ethanol, is recommended. A related compound, 2,4-Diamino-6-hydroxypyrimidine, exhibits a solubility of approximately 3.3 mg/mL in PBS (pH 7.2) and is also soluble in DMSO and dimethyl formamide.[8]
The compound is stable under proper storage conditions.[2] It is recommended to store the container tightly closed in a dry, cool, and well-ventilated place.[2]
Spectral Analysis (Inferred)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In a suitable deuterated solvent such as DMSO-d₆, one would expect to see signals corresponding to the amine (NH₂) and hydroxyl (OH) protons. These signals are often broad and their chemical shifts can be concentration and temperature-dependent. The absence of a proton at the 5-position in the parent 4,6-dihydroxypyrimidine would be a key indicator in the spectrum of the 2,5-diamino substituted compound.
-
¹³C NMR: The ¹³C NMR spectrum would be expected to show four distinct signals for the carbon atoms of the pyrimidine ring. The carbons bonded to the hydroxyl and amino groups (C4, C6, C2, and C5) would exhibit characteristic chemical shifts. For a related dichlorinated derivative, 2,5-diamino-4,6-dichloropyrimidine, ¹³C NMR signals in DMSO have been reported at 126.04, 145.52, and 154.30 ppm.[9]
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by:
-
N-H stretching vibrations from the primary amino groups, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region.
-
O-H stretching vibrations from the hydroxyl groups, which would likely be broad due to hydrogen bonding, also in the 3200-3600 cm⁻¹ region.
-
C=O stretching vibrations if the keto tautomer is present, typically in the 1650-1700 cm⁻¹ range.
-
C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1650 cm⁻¹ region.
-
N-H bending vibrations around 1600 cm⁻¹.
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M+) for the free base (C₄H₆N₄O₂) would be expected at an m/z of 142.12. Fragmentation patterns would likely involve the loss of amino and hydroxyl groups. For a related dichlorinated derivative, the mass spectrum shows the molecular ion cluster at m/z 178, 180, and 182, consistent with the presence of two chlorine atoms.[8]
Synthesis and Manufacturing
This compound is typically synthesized through a multi-step process. A common route starts with the cyclization of guanidine hydrochloride and a malonic acid ester, followed by nitrosation, reduction, and finally salt formation with hydrochloric acid.[10]
Representative Synthetic Protocol
The following is a generalized protocol based on patented synthesis methods.[10]
Diagram 1: Synthetic Pathway
Caption: Generalized synthetic route to the target compound.
Step-by-Step Methodology:
-
Cyclization: Guanidine hydrochloride is reacted with dimethyl malonate in the presence of a base, such as sodium methoxide, to form the pyrimidine ring, yielding 2-amino-4,6-dihydroxypyrimidine (Intermediate I).[10]
-
Nitrosation: The intermediate from the previous step is then subjected to nitrosation, typically using sodium nitrite in an acidic medium, to introduce a nitroso group at the 5-position, forming 2-amino-4,6-dihydroxy-5-nitrosopyrimidine (Intermediate II).[10]
-
Reduction: The nitroso group is then reduced to an amino group. This can be achieved using various reducing agents, such as Raney nickel catalyst, to yield 2,5-diamino-4,6-dihydroxypyrimidine (Intermediate III).[10]
-
Salt Formation: Finally, the free base is treated with hydrochloric acid in a suitable solvent like methanol to form the desired hydrochloride salt, which is then isolated and dried.[10]
Key Applications in Research and Development
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]
Intermediate in Antiviral Drug Synthesis
This compound is a key precursor in the synthesis of the anti-HIV drug Abacavir .[10] The synthesis of Abacavir involves the transformation of the dihydroxypyrimidine into a di-chloro pyrimidine derivative, which then undergoes a series of reactions to build the purine ring system and couple it with the carbocyclic sugar mimic.
Precursor for Anticancer Agents
The pyrimidine scaffold is a common feature in many anticancer drugs that act as antimetabolites, interfering with nucleic acid synthesis in rapidly dividing cancer cells. The amino and hydroxyl groups on this compound provide reactive sites for further chemical modifications to generate novel purine and pyrimidine analogs with potential anticancer activity.
Tool for Biochemical Research
Structurally similar dihydroxypyrimidine derivatives are known inhibitors of enzymes involved in nucleotide metabolism.[11] For example, 2,4-diamino-6-hydroxypyrimidine is a known inhibitor of GTP cyclohydrolase I , the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4), an essential cofactor for nitric oxide synthases.[11][12]
Diagram 2: Potential Mechanism of Action
Caption: Inhibition of GTP cyclohydrolase I by a dihydroxypyrimidine analog.
This inhibitory activity makes this compound and its analogs valuable tools for studying the role of BH4-dependent pathways in various physiological and pathological processes.
Experimental Protocol: GTP Cyclohydrolase I Inhibition Assay
The following is a generalized protocol for assessing the inhibitory potential of compounds like this compound on GTP cyclohydrolase I activity, often measured by the formation of neopterin.[11][13]
-
Enzyme Preparation: Obtain or prepare a crude or purified source of GTP cyclohydrolase I. This can be from cell lysates or a recombinant source.
-
Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl with appropriate cofactors like MgCl₂).
-
Inhibitor Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO) and create a dilution series.
-
Assay Initiation: In a microplate or reaction tubes, combine the enzyme preparation, reaction buffer, and varying concentrations of the inhibitor. Pre-incubate for a short period.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, GTP.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction, often by heating or the addition of an acid.
-
Oxidation and Phosphatase Treatment: The product, dihydroneopterin triphosphate, is often oxidized (e.g., with iodine) and treated with alkaline phosphatase to convert it to the stable and fluorescent neopterin.
-
Quantification: Analyze the amount of neopterin formed using reverse-phase HPLC with fluorescence detection.
-
Data Analysis: Determine the IC₅₀ value of the inhibitor by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.[2]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]
-
Handling: Handle in a well-ventilated area to avoid dust formation.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as oxidizing agents.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[2]
Conclusion
This compound is a fundamentally important building block in medicinal chemistry and biochemical research. Its utility as a key intermediate in the synthesis of high-profile drugs like Abacavir underscores its significance. While a comprehensive public database of its spectral and quantitative solubility data remains to be fully established, its synthetic pathways and applications are well-documented. For researchers in drug discovery and development, a thorough understanding of this compound's properties and reactivity is essential for leveraging its full potential in creating novel therapeutic agents.
References
- 1. 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy-, hydrochloride (1:1) | C4H7ClN4O2 | CID 2733980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound, 5G | Labscoop [labscoop.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. calpaclab.com [calpaclab.com]
- 8. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. CN104974098A - Synthetic method for this compound - Google Patents [patents.google.com]
- 11. Inhibition of Brain GTP Cyclohydrolase I Attenuates 3-Nitropropionic Acid-Induced Striatal Toxicity: Involvement of Mas Receptor/PI3k/Akt/CREB/ BDNF Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Sensitive Assay for the Enzymatic Activity of GTP Cyclohydrolase I | Springer Nature Experiments [experiments.springernature.com]
Chemical structure of 2,5-Diamino-4,6-dihydroxypyrimidine HCl.
An In-depth Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine HCl: Structure, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride (DADHP), a pivotal heterocyclic building block in modern medicinal chemistry. We delve into its fundamental chemical structure, including tautomeric considerations, and present a detailed summary of its physicochemical properties. The core of this document focuses on the prevalent multi-step synthesis, elucidating the rationale behind each reaction stage from cyclization to final salt formation. Furthermore, we explore its critical role as a chemical intermediate, particularly its transformation into dichlorinated derivatives, which serve as precursors for a range of therapeutic agents. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of DADHP's chemistry and its strategic importance in pharmaceutical manufacturing.
Introduction to a Versatile Pyrimidine Core
The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, renowned for its presence in nucleic acids (cytosine, thymine, and uracil) and a vast array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. Within this broad class, substituted diaminopyrimidines have garnered significant attention for their diverse biological activities, including antiviral, antimicrobial, and anti-inflammatory properties.[1]
This compound (DADHP) emerges as a particularly valuable intermediate in this context. While not typically an active pharmaceutical ingredient (API) itself, its strategic functionalization allows for the construction of more complex molecules. It is a crucial precursor in the synthesis of antiviral agents, anticancer compounds, and other novel therapeutics.[3] This guide will illuminate the chemical characteristics and synthetic pathways that underpin the utility of DADHP in the pharmaceutical industry.
Chemical Structure and Physicochemical Properties
Molecular Structure and Tautomerism
The structure of 2,5-Diamino-4,6-dihydroxypyrimidine is characterized by a pyrimidine ring substituted with amino groups at the C2 and C5 positions and hydroxyl groups at the C4 and C6 positions. The hydrochloride salt form enhances its stability and handling properties.[3][4]
An important structural consideration is keto-enol tautomerism. The "dihydroxypyrimidine" nomenclature represents the enol form, but in the solid state and in solution, it predominantly exists in the more stable keto form, 2,5-diamino-6-hydroxy-4(1H)-pyrimidinone, or the diketo tautomer.[5] This tautomeric equilibrium is crucial for its reactivity and interactions.
-
IUPAC Name: 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one;hydrochloride[5]
-
Canonical SMILES: C1(=C(N=C(NC1=O)N)O)N.Cl[5]
-
InChIKey: IIVYOQGIZSPVFZ-UHFFFAOYSA-N[6]
Physicochemical Data
A summary of the key physicochemical properties of DADHP is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇ClN₄O₂ | [5][7] |
| Molecular Weight | 178.58 g/mol | [4][8] |
| CAS Number | 56830-58-1 | [4][7][8] |
| Appearance | White to brown or dark purple crystalline powder | [8] |
| Melting Point | >250°C | [9] |
| Purity | >98.0% (HPLC) | [4][8] |
| Synonyms | 2,5-Diaminopyrimidine-4,6-diol hydrochloride, DADHP HCl | [4][5][10] |
Synthesis and Manufacturing Pathway
The industrial synthesis of DADHP is a well-established multi-step process that begins with simple, commercially available starting materials. The overall strategy involves constructing the pyrimidine ring, followed by functional group manipulations to install the C5 amino group.[11]
Core Synthesis Protocol
The most common synthetic route involves four primary stages: cyclization, nitrosation, reduction, and salt formation.[11]
Step 1: Cyclization to form 2-Amino-4,6-dihydroxypyrimidine
-
Reaction: Guanidine hydrochloride is reacted with a malonic ester, such as dimethyl malonate, in the presence of a strong base like sodium methoxide.
-
Causality: Guanidine provides the N-C-N backbone of the pyrimidine ring, while the malonic ester provides the C-C-C fragment. The strong base deprotonates the guanidine and the active methylene of the malonate, facilitating a condensation reaction to form the heterocyclic ring.[11][12] The reaction is typically heated to drive it to completion.[11] Subsequent acidification precipitates the intermediate product.[12]
Step 2: Nitrosation at the C5 Position
-
Reaction: The 2-amino-4,6-dihydroxypyrimidine intermediate is reacted with sodium nitrite in an acidic medium.
-
Causality: The pyrimidine ring, activated by the two hydroxyl (or keto) groups and the amino group, is susceptible to electrophilic substitution at the C5 position. In an acidic solution, sodium nitrite forms nitrous acid (HNO₂), which is the electrophile that attacks the C5 position to yield a 5-nitroso derivative. Careful control of pH (typically pH 2-3) is critical for this step.[12]
Step 3: Reduction of the Nitroso Group
-
Reaction: The 5-nitroso intermediate is reduced to a 5-amino group.
-
Causality: This reduction can be achieved using various reducing agents. Common methods include catalytic hydrogenation with a palladium-carbon catalyst or chemical reduction using agents like sodium hydrosulfide or Raney nickel.[11][12] The choice of catalyst is critical for achieving high yield and purity, avoiding over-reduction of the pyrimidine ring.
Step 4: Hydrochloride Salt Formation
-
Reaction: The resulting 2,5-diamino-4,6-dihydroxypyrimidine free base is treated with concentrated hydrochloric acid in a suitable solvent like methanol.[11]
-
Causality: The basic amino groups on the pyrimidine ring are protonated by HCl to form the stable, crystalline hydrochloride salt. This facilitates purification through crystallization and improves the compound's shelf life. The reaction is often warmed and then cooled to maximize the precipitation of the final product.[11]
This optimized process can achieve a total yield of approximately 75% with a purity of up to 99.0%, making it suitable for industrial-scale production.[11][12]
Visualization of Synthetic Pathway
The following diagram illustrates the sequential steps in the synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine HCl.
Caption: Key reaction stages for the synthesis of DADHP.
Key Chemical Transformations and Role in Drug Development
The primary value of DADHP lies in its function as a versatile chemical intermediate. Its dihydroxy and diamino functionalities provide multiple reaction sites for building molecular complexity.
Chlorination to 2,5-Diamino-4,6-dichloropyrimidine
A critical transformation of DADHP is its conversion to 2,5-diamino-4,6-dichloropyrimidine. This is a vital step in the synthesis of many pharmaceuticals.
-
Protocol: The chlorination is typically achieved by heating DADHP with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[13][14][15] The reaction may be facilitated by the addition of a quaternary ammonium chloride or a weak tertiary amine base hydrochloride.[13][14]
-
Mechanism Rationale: The hydroxyl groups of the pyrimidine (in their keto form) are converted into highly reactive chloro-substituents. These chlorine atoms act as excellent leaving groups, enabling subsequent nucleophilic substitution reactions. This allows for the introduction of various side chains and functional groups essential for the target molecule's biological activity.
Application as a Pharmaceutical Building Block
2,5-Diamino-4,6-dichloropyrimidine, derived from DADHP, is a documented intermediate in the synthesis of antiviral nucleoside analogues and other therapeutic agents.[15] For instance, pyrimidine derivatives are central to the development of drugs targeting a wide range of conditions, from viral infections to inflammatory diseases and cancer.[1][16] DADHP's role as an early-stage precursor makes it a fundamental component in the supply chain for these life-saving medicines. It is specifically noted as an intermediate for the antiretroviral drug Abacavir.[7]
The workflow from DADHP to advanced pharmaceutical intermediates is visualized below.
Caption: DADHP as a key starting material in pharmaceutical synthesis.
Biological Context and Potential Applications
While DADHP is primarily used as a synthetic intermediate, the broader class of diaminopyrimidine derivatives exhibits significant biological activities.
-
Enzyme Inhibition & Metabolic Research: Its structure makes it suitable for studies related to enzyme inhibition and nucleic acid metabolism, where it can act as a substrate or inhibitor to provide insights into metabolic pathways.[3]
-
Antimicrobial Potential: The compound itself shows potential antimicrobial properties, making it a subject of interest in the development of new antibiotics.[3]
-
Anti-inflammatory Activity: Related 2-amino-4,6-dichloropyrimidines have been shown to inhibit immune-activated nitric oxide (NO) production, indicating potential anti-inflammatory applications.[1]
Safety and Handling
According to safety data sheets, 2,5-Diamino-4,6-dihydroxypyrimidine HCl is classified as an irritant to the eyes, respiratory system, and skin.[7] Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling. In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam are suitable extinguishing media.[9] Upon combustion, it may produce toxic fumes, including nitrogen oxides and hydrogen chloride gas.[4]
Conclusion
This compound is more than a simple chemical compound; it is a foundational element in the architecture of complex pharmaceutical products. Its well-defined synthesis, robust chemical properties, and critical role as a precursor—particularly for its dichlorinated analogue—cement its importance in drug discovery and development. A thorough understanding of its chemistry, as detailed in this guide, is essential for scientists and researchers aiming to leverage this versatile building block for the creation of next-generation therapeutics.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy-, hydrochloride (1:1) | C4H7ClN4O2 | CID 2733980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. chembk.com [chembk.com]
- 8. This compound, 5G | Labscoop [labscoop.com]
- 9. echemi.com [echemi.com]
- 10. chemwhat.com [chemwhat.com]
- 11. CN104496911A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 12. CN104974098A - Synthetic method for this compound - Google Patents [patents.google.com]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 15. data.epo.org [data.epo.org]
- 16. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Appearance of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride
This guide provides a comprehensive analysis of the physical characteristics of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride (CAS RN: 56830-58-1), a crucial intermediate in pharmaceutical synthesis and biochemical research.[1] This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the compound's physical properties for effective handling, quality control, and formulation.
Executive Summary: Interpreting the Physical State
This compound is consistently supplied as a solid.[2][3] Its physical form is typically a crystalline powder. A notable characteristic of this compound is the variability in its coloration, which can range from white to off-white, and extend to shades of brown, greyish-red, or even dark purple.[2][3][4] This variability is not necessarily indicative of impurity but can be attributed to factors such as the manufacturing process, residual solvents, and the compound's inherent stability under different storage conditions. Understanding this aspect is critical for setting appropriate internal quality control standards and for the interpretation of visual inspection results.
Tabulated Physical Properties
For ease of reference, the key physical and chemical identifiers for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| Synonyms | 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone Hydrochloride, 2,5-Diaminopyrimidine-4,6-diol Hydrochloride | [2] |
| CAS Number | 56830-58-1 | [5][6] |
| Molecular Formula | C₄H₆N₄O₂·HCl | [2][3] |
| Molecular Weight | 178.58 g/mol | [2][5][6] |
| Physical Form | Solid; Crystal - Powder | [2][3] |
| Color | White to Brown to Dark purple; White - Greyish red | [2][3][4] |
| Purity | Typically >98.0% (HPLC) | [3][4] |
Causality of Color Variation: A Deeper Dive
The observed color variation in different batches of this compound is a key consideration for researchers. The presence of highly conjugated systems in pyrimidine derivatives can make them susceptible to oxidation and degradation, which can manifest as a change in color. The synthetic route and purification methods employed by different manufacturers can also lead to slight variations in the final product's appearance. It is imperative for research and development professionals to establish a baseline for acceptable color variation within their specific application, supported by analytical data to ensure that the color does not correlate with a significant decrease in purity or the presence of undesirable byproducts.
Experimental Protocol: Standardized Visual Inspection
To ensure consistent and accurate documentation of the physical appearance of this compound, the following step-by-step methodology should be employed. This protocol is designed to be a self-validating system for quality control.
Objective: To systematically observe and record the physical characteristics of a sample of this compound.
Materials:
-
Spatula
-
White, non-glare observation surface (e.g., a ceramic tile or a watch glass with a white background)
-
Microscope with magnification capabilities (optional, for detailed crystal morphology)
-
Well-ventilated area or a chemical fume hood
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves[7][8]
Procedure:
-
Sample Preparation: In a well-ventilated area, carefully open the container of this compound.
-
Initial Observation: Without disturbing the bulk material, observe and record the overall appearance of the compound within the container. Note any heterogeneity in color or form.
-
Sample Extraction: Using a clean, dry spatula, transfer a small, representative sample of the powder onto the white observation surface.
-
Macroscopic Examination:
-
Color: Under consistent, bright, and indirect lighting, observe the color of the sample. Compare it to a standardized color chart if available. Record the color using descriptive terms (e.g., "off-white," "light brown," "pale purple").
-
Form: Observe the physical form of the sample. Note whether it is a fine powder, crystalline, or a mixture of both. Describe the texture (e.g., "free-flowing," "clumpy").
-
-
Microscopic Examination (Optional):
-
If a more detailed analysis of the crystal structure is required, place a small amount of the sample on a microscope slide.
-
Observe the sample under a microscope at various magnifications.
-
Record the crystal habit (e.g., "acicular," "prismatic," "tabular") and note any variations in crystal size or shape.
-
-
Documentation: Record all observations in a laboratory notebook, including the date, sample identification number, and the name of the observer. Photographic documentation is highly recommended for comparative analysis over time.
Visualization of the Characterization Workflow
The following diagram illustrates the logical flow of the physical characterization process for this compound.
Caption: A flowchart detailing the systematic process for the physical characterization of this compound.
Conclusion and Best Practices
The physical appearance of this compound, particularly its color, can vary. This guide provides a framework for researchers and drug development professionals to systematically evaluate and document these characteristics. By adhering to a standardized inspection protocol and understanding the potential causes of variation, laboratories can ensure consistent quality assessment and reliable application of this important chemical compound. It is recommended to always consult the supplier's Certificate of Analysis for batch-specific information and to handle the compound in accordance with the provided Safety Data Sheet.[2][7][8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. This compound, 5G | Labscoop [labscoop.com]
- 4. This compound | 56830-58-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. chemscene.com [chemscene.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Methodical Approach to Purity: An In-depth Technical Guide to the HPLC Analysis of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The integrity of an active pharmaceutical ingredient (API) is paramount to the safety and efficacy of the final drug product. For intermediates like 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride, a crucial building block in pharmaceutical synthesis, rigorous purity analysis is a non-negotiable aspect of quality control.[1] This technical guide provides a comprehensive, experience-driven framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for this polar and ionizable compound.
The Challenge: Understanding the Analyte
This compound is a polar, heterocyclic compound characterized by its multiple amino and hydroxyl groups.[2][3] These functional groups render the molecule highly soluble in aqueous solutions and susceptible to ionization, which can complicate chromatographic analysis. The primary objective of an HPLC purity method is to effectively separate the main compound from a spectrum of potential impurities, including starting materials, by-products of the synthesis, and any degradation products.
Crafting the Method: A Symphony of Chromatographic Principles
A successful HPLC method is a product of systematic optimization of several key parameters. For a polar analyte such as this, careful consideration of the stationary phase, mobile phase, and detection parameters is crucial for achieving the desired separation.
Stationary Phase Selection: Retaining the Polar Target
The high polarity of this compound presents a significant challenge for traditional reversed-phase (RP) chromatography, often leading to insufficient retention. To address this, several specialized column chemistries can be employed:
-
Polar-Embedded Columns: These columns incorporate a polar group (e.g., amide, carbamate) within the alkyl chain.[4][5][6] This feature helps to retain polar analytes that would otherwise elute too quickly on a standard C18 column.
-
Polar-Endcapped Columns: In this type of column, the residual silanol groups on the silica surface are capped with a polar reagent. This modification can improve peak shape for basic compounds and enhance retention of polar molecules.[4][6][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating very polar compounds. It utilizes a polar stationary phase (like bare silica or a bonded polar phase) with a mobile phase high in organic solvent.[8][9][10][11][12] The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[10]
For this application, a polar-embedded C18 column often provides a good starting point, offering a balance of retention for the main compound and effective separation from potential impurities.
Mobile Phase Optimization: Driving the Separation
The mobile phase composition is a critical factor in controlling the retention and selectivity of the separation. For an ionizable compound like this compound, a buffered mobile phase is essential to maintain a consistent pH and ensure reproducible results.[13]
A typical mobile phase for this analysis would consist of:
-
Aqueous Component: A buffer, such as phosphate or formate, at a controlled pH. Adjusting the pH can alter the ionization state of the analyte and influence its retention.
-
Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency.
A gradient elution , where the concentration of the organic modifier is gradually increased, is often necessary to ensure the elution of all potential impurities with varying polarities.
Detection Strategy: Illuminating the Analytes
Given the aromatic nature of the pyrimidine ring, UV detection is the most suitable and widely used technique. A Photodiode Array (PDA) detector is highly recommended as it provides spectral information for each peak, which is invaluable for assessing peak purity and aiding in the identification of unknown impurities. The detection wavelength should be set at the absorbance maximum of this compound to maximize sensitivity.
A Blueprint for Analysis: The HPLC Protocol
The following protocol outlines a robust HPLC method for the purity analysis of this compound.
Table 1: Recommended HPLC Method Parameters
| Parameter | Specification |
| Column | Polar-embedded C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA, 275 nm |
| Sample Preparation | 1 mg/mL in Mobile Phase A |
Experimental Workflow
Caption: A streamlined workflow for the HPLC purity analysis.
The Cornerstone of Confidence: Method Validation
A developed analytical method is only credible if it has been thoroughly validated. Adherence to the International Council for Harmonisation (ICH) Q2(R1) guidelines is the global standard for demonstrating that a method is fit for its intended purpose.[14][15][16][17]
Table 2: Key Validation Parameters and Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | Ensure the method accurately measures the analyte in the presence of impurities and other matrix components. | No interference at the analyte's retention time. |
| Linearity | Demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The concentration range over which the method is precise, accurate, and linear. | Typically 80% to 120% of the nominal concentration. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 98.0% to 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Detection Limit (DL) | The lowest concentration of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Quantitation Limit (QL) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results with minor changes in pH, flow rate, etc. |
The Interplay of Validation Parameters
Caption: The logical dependencies of validation parameters in establishing a robust analytical method.
Conclusion
The purity analysis of this compound by HPLC demands a thoughtful and systematic approach. By leveraging an appropriate polar-modified stationary phase, optimizing the mobile phase to control retention and selectivity, and employing a PDA detector for comprehensive data acquisition, a robust and reliable method can be developed. Rigorous validation in accordance with ICH guidelines ensures the trustworthiness of the results, ultimately safeguarding the quality and integrity of the final pharmaceutical product.
References
- 1. chembk.com [chembk.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Polar Embedded Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 12. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. ICH Official web site : ICH [ich.org]
- 16. starodub.nl [starodub.nl]
- 17. altabrisagroup.com [altabrisagroup.com]
2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride: A Comprehensive Technical Guide for the Synthetic Chemist
Foreword: Unlocking the Potential of a Versatile Heterocyclic Scaffold
In the landscape of modern medicinal chemistry and drug development, the pyrimidine core stands as a cornerstone of therapeutic innovation. Among the vast family of pyrimidine-based building blocks, 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride emerges as a molecule of significant strategic importance. Its densely functionalized structure, featuring vicinal amino groups and reactive hydroxyl moieties, offers a direct and versatile entry point into a rich diversity of complex heterocyclic systems. This guide is crafted for the discerning researcher, scientist, and drug development professional, providing not just a collection of protocols, but a deeper understanding of the causality behind the experimental choices, empowering you to leverage this building block to its fullest potential in your synthetic endeavors. We will delve into its synthesis, explore its nuanced reactivity, and illuminate its pivotal role in the construction of biologically significant molecules, most notably the pteridine class of compounds.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a building block's fundamental properties is paramount for its effective application in synthesis. This compound is typically supplied as a solid, with its appearance ranging from white to brownish or even dark purple crystalline powder, indicating that its purity and handling history can influence its physical state.[1][2][3][4]
| Property | Value | Source |
| Molecular Formula | C₄H₆N₄O₂ · HCl | [1][5] |
| Molecular Weight | 178.58 g/mol | [1][5] |
| CAS Number | 56830-58-1 | [1][5] |
| Synonyms | 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone Hydrochloride, 2,5-Diaminopyrimidine-4,6-diol Hydrochloride | [2][3][5] |
| Physical State | Solid (Crystal - Powder) | [1] |
| Purity (Typical) | >98.0% (HPLC) | [1][5] |
Tautomerism: A Key Consideration
A critical aspect of the chemistry of 2,5-Diamino-4,6-dihydroxypyrimidine is the existence of multiple tautomeric forms. The dihydroxy tautomer can exist in equilibrium with its keto-enol and diketo forms. The relative populations of these tautomers are influenced by factors such as the solvent, pH, and whether the compound is in solution or the solid state. This tautomerism plays a crucial role in the compound's reactivity, particularly in its reactions with electrophiles and in cyclization processes. While the dihydroxy form is often depicted, it is important to recognize that the more stable tautomer under many conditions may be the 2,5-diamino-6-hydroxy-4(1H)-pyrimidinone form.[4][6][7][8][9]
Caption: Tautomeric equilibrium of the core structure.
Spectroscopic Characterization
-
¹H NMR: Signals corresponding to the amino protons and any N-H protons of the pyrimidine ring. The chemical shifts of these protons would be expected to be broad and concentration-dependent, and may exchange with D₂O.
-
¹³C NMR: Resonances for the four carbon atoms of the pyrimidine ring. The chemical shifts would be indicative of the electronic environment of each carbon, influenced by the amino and hydroxyl/oxo substituents.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino groups, O-H stretching of the hydroxyl groups, and C=O stretching if the keto tautomer is present. C=N and C=C stretching vibrations within the pyrimidine ring would also be expected.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (C₄H₆N₄O₂) at m/z 142.12, and potentially a peak for the protonated molecule.[10] Fragmentation patterns would be consistent with the pyrimidine structure.
Synthesis of this compound: A Step-by-Step Guide
The most common and industrially applicable synthesis of this compound is a multi-step process commencing from readily available starting materials.[11][12] The overall synthetic pathway can be broken down into three key stages: cyclization, nitrosation, and reduction, followed by salt formation.
Caption: Overall synthetic workflow.
Step 1: Cyclization to form 2-Amino-4,6-dihydroxypyrimidine
This initial step involves a condensation reaction between guanidine and a malonic ester derivative to construct the pyrimidine ring.
-
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The basic conditions generated by sodium methoxide deprotonate the guanidine, which then acts as a binucleophile. One of the amino groups of guanidine attacks one of the carbonyl carbons of dimethyl malonate. This is followed by an intramolecular cyclization where the other amino group attacks the second carbonyl carbon, leading to the elimination of two molecules of methanol and the formation of the stable pyrimidine ring.
-
Protocol:
-
To a solution of sodium methoxide (1.5-3.5 molar equivalents) in methanol, add guanidine hydrochloride (1.0 molar equivalent).[11]
-
Heat the mixture with stirring to 35-50°C.
-
Slowly add dimethyl malonate (1.0-1.5 molar equivalents) dropwise, maintaining the temperature.[11]
-
After the addition is complete, maintain the reaction at 35-50°C for 0.5-6 hours.[11]
-
Remove methanol under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 3-5 with an acid such as glacial acetic acid or hydrochloric acid to precipitate the product.[11]
-
Cool the mixture, filter the solid, and dry to obtain 2-amino-4,6-dihydroxypyrimidine.
-
Step 2: Nitrosation at the C5 Position
The electron-rich pyrimidine ring is activated towards electrophilic substitution, particularly at the C5 position, which is flanked by two activating amino and hydroxyl groups.
-
Mechanism: The nitrosation reaction involves the in-situ generation of the nitrosonium ion (NO⁺) from sodium nitrite in an acidic medium.[13] The C5 position of the pyrimidine ring, being electron-rich, acts as a nucleophile and attacks the electrophilic nitrosonium ion. This results in the formation of a nitroso-substituted pyrimidine.[14]
-
Protocol:
-
Suspend 2-amino-4,6-dihydroxypyrimidine in water.
-
Add a solution of sodium hydroxide and heat the mixture to 30-80°C.[12]
-
Add sodium nitrite (1.1-1.5 molar equivalents).[11]
-
Carefully adjust the pH to 2-4 with hydrochloric acid, maintaining the temperature.[11][12]
-
Stir the reaction mixture for 0.5-3 hours.[12]
-
Cool the mixture, filter the resulting solid, and dry to yield 2-amino-4,6-dihydroxy-5-nitrosopyrimidine.
-
Step 3: Reduction of the Nitroso Group
The nitroso group at the C5 position is then reduced to an amino group, yielding the desired 2,5-diaminopyrimidine core.
-
Mechanism: The reduction of the nitroso group can be achieved through catalytic hydrogenation or with a chemical reducing agent. In catalytic hydrogenation, the nitroso compound is adsorbed onto the surface of a catalyst (e.g., Raney nickel or palladium on carbon), where it reacts with activated hydrogen.[12][15] The reaction proceeds through a series of intermediates, likely including a hydroxylamine, to ultimately form the primary amine.[15] Chemical reducing agents like sodium hydrosulfite (sodium dithionite) provide electrons for the reduction in an aqueous medium.[12]
-
Protocol (using Sodium Hydrosulfite):
-
Suspend 2-amino-4,6-dihydroxy-5-nitrosopyrimidine in water and heat to 20-40°C.[12]
-
Slowly add sodium hydrosulfite, maintaining the temperature.[12]
-
After the addition, continue stirring for 0.5-4 hours at 20-50°C.[12]
-
Adjust the pH to 4-9 with an acid or base as needed to precipitate the product.[12]
-
Cool, filter, and dry the solid to obtain 2,5-diamino-4,6-dihydroxypyrimidine.
-
Step 4: Formation of the Hydrochloride Salt
The final step is the formation of the hydrochloride salt to improve the stability and handling of the compound.
-
Protocol:
-
Suspend the 2,5-diamino-4,6-dihydroxypyrimidine in methanol.
-
Heat the suspension to 35-70°C with stirring.[11]
-
Slowly add concentrated hydrochloric acid (approximately 3 molar equivalents).[11]
-
Maintain the reaction at 50-80°C for 0.5-4 hours.[11]
-
Cool the mixture, filter the crystalline product, and dry to obtain this compound.
-
Reactivity and Applications in Synthesis
The synthetic utility of this compound lies in the strategic placement of its functional groups, which allows for a variety of subsequent transformations.
Chlorination of the Hydroxyl Groups
One of the most important reactions of this building block is the conversion of the dihydroxy pyrimidine to the corresponding dichloropyrimidine. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a quaternary ammonium chloride or a tertiary amine.[16] The resulting 2,5-diamino-4,6-dichloropyrimidine is a highly valuable intermediate, as the chlorine atoms can be readily displaced by a variety of nucleophiles, enabling the synthesis of a wide range of substituted pyrimidines.
Keystone in Pteridine Synthesis
The vicinal diamino functionality at the C5 and a newly formed amino group at C6 (after tautomerization and reaction) makes 2,5-diamino-4,6-dihydroxypyrimidine a prime precursor for the synthesis of pteridines. Pteridines are a class of bicyclic heteroaromatic compounds composed of a fused pyrimidine and pyrazine ring system.[17]
-
Biological Significance of Pteridines: Pteridine derivatives are of immense biological importance, playing crucial roles as pigments, enzyme cofactors, and signaling molecules. For instance, folic acid (a pteridine derivative) is an essential vitamin involved in one-carbon metabolism, which is vital for DNA synthesis and repair. Tetrahydrobiopterin, another pteridine, is a cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases.[18]
-
Synthetic Strategy (Gabriel-Isay Synthesis): The synthesis of the pteridine ring system from 2,5-diamino-4,6-dihydroxypyrimidine typically involves a condensation reaction with a 1,2-dicarbonyl compound.[13] The 5,6-diamino moiety of the pyrimidine reacts with the two carbonyl groups of the dicarbonyl compound to form the pyrazine ring, thus completing the pteridine core.[13][18]
Caption: General scheme for pteridine synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood.[5] Avoid inhalation of dust and contact with skin and eyes.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[5] The compound may be air-sensitive, so storage under an inert atmosphere is recommended for long-term stability.[2][3]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[5]
-
Hazardous Decomposition Products: Upon combustion, this compound may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[5]
-
Toxicological Information: Specific toxicological data for this compound is limited. It is not classified as hazardous according to OSHA HazCom 2012 and WHMIS 2015.[1] However, as with all chemicals, it should be handled with care, and exposure should be minimized.
Conclusion
This compound is a powerful and versatile heterocyclic building block that provides a reliable and efficient route to a variety of complex molecular architectures. Its straightforward synthesis and the strategic arrangement of its functional groups make it an invaluable tool for medicinal chemists and researchers in drug discovery. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in the development of novel therapeutics and other advanced materials.
References
- 1. This compound, 5G | Labscoop [labscoop.com]
- 2. chemscene.com [chemscene.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. m.youtube.com [m.youtube.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 16. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. derpharmachemica.com [derpharmachemica.com]
A Technical Guide to the Spectroscopic Characterization of 2,5-Diamino-4,6-dihydroxypyrimidine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride (CAS: 56830-58-1) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] As a substituted pyrimidine, it serves as a crucial building block for the synthesis of a variety of biologically active molecules. Its structural analogues are known to play roles in antimicrobial and other therapeutic agents.[4][5] Accurate and comprehensive characterization of this compound is paramount to ensure the integrity of research and the quality of synthesized products. This guide provides an in-depth analysis of the spectroscopic data for 2,5-Diamino-4,6-dihydroxypyrimidine HCl, with a focus on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies and interpretations presented herein are designed to equip researchers with the necessary tools to confidently identify and utilize this important chemical entity.
The molecular structure of 2,5-Diamino-4,6-dihydroxypyrimidine HCl presents a unique spectroscopic challenge due to the presence of multiple functional groups and the potential for tautomerism. The pyrimidine ring can exist in several tautomeric forms, which influences the electronic environment of the constituent atoms and, consequently, their spectroscopic signatures.
Caption: Figure 1: Molecular Structure of 2,5-Diamino-4,6-dihydroxypyrimidine HCl
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2,5-Diamino-4,6-dihydroxypyrimidine reveals characteristic absorption bands corresponding to the vibrations of its amino, hydroxyl, and pyrimidine ring moieties. A study on the infrared and Laser Raman spectra of 2,5-diamino-4,6-dihydroxy pyrimidine provides valuable insights into its vibrational modes.[6]
Experimental Protocol: Acquiring the IR Spectrum
A standard and effective method for obtaining the IR spectrum of a solid sample like 2,5-Diamino-4,6-dihydroxypyrimidine HCl is the Potassium Bromide (KBr) pellet technique.
Step-by-Step Methodology:
-
Sample Preparation: Dry the sample of 2,5-Diamino-4,6-dihydroxypyrimidine HCl and spectroscopic grade KBr in an oven to remove any residual moisture.
-
Grinding: Add a small amount of the sample (approximately 1-2 mg) to a larger quantity of KBr (around 100-200 mg) in an agate mortar. Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powdered mixture to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Caption: Figure 2: Workflow for IR Spectroscopy
Interpretation of the IR Spectrum
The interpretation of the IR spectrum of 2,5-Diamino-4,6-dihydroxypyrimidine involves assigning the observed absorption bands to specific molecular vibrations. The presence of both hydroxyl and amino groups, along with the potential for keto-enol tautomerism, leads to a complex but informative spectrum.
| Wavenumber (cm⁻¹) | Assignment | Description of Vibration | Reference |
| ~3400 - 3200 | N-H stretching | Symmetric and asymmetric stretching of the amino groups. The presence of multiple bands in this region can indicate different environments for the amino groups. | [6] |
| ~3200 - 3000 | O-H stretching | Stretching of the hydroxyl groups. Broadening of this peak is indicative of hydrogen bonding. | [6] |
| ~1700 - 1650 | C=O stretching | Carbonyl stretching, indicating the presence of the keto tautomeric form (pyrimidinone). The exact position depends on the ring electronics and hydrogen bonding. | [6] |
| ~1650 - 1580 | N-H scissoring | Bending vibration of the amino groups. Two distinct bands suggest the presence of two NH₂ groups. | [6] |
| ~1580 - 1400 | C=C and C=N stretching | Ring stretching vibrations of the pyrimidine core. | [6] |
| ~1200 - 1000 | C-O stretching | Stretching of the C-O bond of the hydroxyl groups. | |
| Below 1000 | Out-of-plane bending | Various C-H, N-H, and O-H out-of-plane bending vibrations. | [6] |
The presence of a strong C=O stretching band suggests that the molecule predominantly exists in a keto-enol tautomeric form in the solid state.[6] The broadness of the O-H and N-H stretching bands is a clear indication of intermolecular hydrogen bonding within the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While publicly available, detailed experimental NMR spectra for 2,5-Diamino-4,6-dihydroxypyrimidine HCl are scarce, its structural confirmation via NMR is a standard quality control procedure by chemical suppliers. This section provides predicted ¹H and ¹³C NMR data and discusses the key features expected in the spectra.
Experimental Protocol: Acquiring the NMR Spectrum
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar, hydrogen-bonding compounds like the topic molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,5-Diamino-4,6-dihydroxypyrimidine HCl in about 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Key parameters to set include the number of scans, pulse width, and relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.
-
Proton-decoupled mode is standard to simplify the spectrum to single lines for each unique carbon.
-
Predicted ¹H NMR Spectrum (in DMSO-d₆)
The ¹H NMR spectrum is expected to show signals for the protons of the amino and hydroxyl groups. The exact chemical shifts can be influenced by concentration, temperature, and the specific tautomeric form present in the solution.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~10.0 - 11.0 | Broad singlet | OH protons | These protons are acidic and will likely exchange with any trace water in the solvent. Their signals are often broad. |
| ~6.0 - 7.0 | Broad singlet | NH₂ protons | The protons of the two amino groups may appear as one or two broad signals, depending on their chemical environment and exchange rates. |
Note: The pyrimidine ring itself does not have any C-H protons, so no signals are expected in the aromatic/vinylic region from the core structure.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are sensitive to the electronic environment, and the presence of tautomers can lead to more signals than expected for a single structure.
| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |
| ~160 - 170 | C4 and C6 | These carbons are bonded to oxygen and nitrogen and are expected to be significantly deshielded. If the molecule exists as the di-keto tautomer, these would be carbonyl carbons. |
| ~140 - 150 | C2 | This carbon is bonded to three nitrogen atoms and is also expected to be in the downfield region. |
| ~80 - 90 | C5 | This carbon is bonded to an amino group and is part of a C=C bond in some tautomeric forms. Its chemical shift is highly dependent on the predominant tautomer. |
The study of related dihydroxypyrimidine derivatives has shown that tautomerism significantly impacts their spectroscopic properties.[1] The equilibrium between the dihydroxy, keto-enol, and di-keto forms will be influenced by the solvent and the presence of the HCl salt.
Conclusion
The spectroscopic characterization of 2,5-Diamino-4,6-dihydroxypyrimidine HCl is essential for its use in research and development. This guide has provided a detailed overview of the expected IR and NMR spectral data. The IR spectrum is characterized by strong absorptions from the N-H, O-H, and C=O (in the tautomeric form) functional groups. While experimental NMR data is not widely published, predictions based on the molecular structure and analysis of related compounds offer valuable guidance for its identification. The pronounced effects of tautomerism and hydrogen bonding are key considerations in the interpretation of both IR and NMR spectra. By following the outlined experimental protocols and utilizing the provided spectral interpretations, researchers can confidently verify the structure and purity of this important synthetic building block.
References
Navigating the Ambiguities: A Technical Guide to the Hazardous Profile of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth analysis of the hazardous properties of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride (CAS RN: 56830-58-1). As a crucial intermediate in various synthetic pathways, a comprehensive understanding of its safety profile is paramount for ensuring laboratory safety and regulatory compliance. This document moves beyond a simple recitation of safety data sheet (SDS) information to provide a critical synthesis of available, and at times conflicting, hazard classifications. It aims to equip researchers with the knowledge to make informed risk assessments and implement appropriate safety protocols.
Chemical and Physical Identity
This compound is a pyrimidine derivative with the chemical formula C₄H₆N₄O₂·HCl.[1][2] It is also known by synonyms such as 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone Hydrochloride and 2,5-Diaminopyrimidine-4,6-diol Hydrochloride.[2] Typically, it appears as a white to greyish-red or brown to dark purple crystalline powder.[2]
| Property | Value | Source |
| CAS Number | 56830-58-1 | [2] |
| Molecular Formula | C₄H₆N₄O₂·HCl | [1][3] |
| Molecular Weight | 178.58 g/mol | [2] |
| Physical State | Solid, Crystal - Powder | [2] |
| Melting Point | > 250°C | [4] |
| Solubility | No data available | [2][5] |
A Bifurcated Hazard Classification: An Analysis of Conflicting Data
A critical review of available Safety Data Sheets (SDS) reveals a notable divergence in the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound. This discrepancy underscores the importance of a conservative approach to handling and safety.
One supplier, FUJIFILM Wako Chemicals, classifies the substance as causing skin and eye irritation.[1] In contrast, other suppliers like TCI Chemicals and TCI America state that the substance is not a hazardous substance or mixture under Regulation (EC) No 1272/2008 and is not classifiable under OSHA HazCom 2012 and WHMIS 2015, respectively.[2]
This lack of consensus necessitates that researchers treat the compound with a higher degree of caution, assuming the more stringent hazard classification to be potentially accurate. The following diagram illustrates the logical workflow for risk assessment in light of this conflicting information.
Toxicological Profile: A Landscape of Limited Data
A thorough investigation into the toxicological properties of this compound reveals a significant lack of comprehensive data. The majority of available safety data sheets indicate that the chemical, physical, and toxicological properties have not been thoroughly investigated.[5]
| Toxicological Endpoint | Finding | Source |
| Acute Toxicity | No data available | [2][5] |
| Skin Corrosion/Irritation | No data available (though classified as an irritant by some) | [2][5] |
| Serious Eye Damage/Irritation | No data available (though classified as an irritant by some) | [2][5] |
| Respiratory or Skin Sensitization | No data available | [2][5] |
| Germ Cell Mutagenicity | No data available | [2][5] |
| Carcinogenicity | No data available | [2][5] |
| Reproductive Toxicity | No data available | [2][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation (single exposure) | [5] |
Given the absence of robust toxicological data, it is imperative to handle this compound with the assumption that it may possess uncharacterized hazardous properties. All chemical reagents should be handled by trained individuals who are aware of their potential hazards.[2]
Recommended Safety Protocols and Handling Procedures
Based on a conservative interpretation of the available data, the following handling and safety protocols are recommended. These procedures are designed to provide a robust system of protection for laboratory personnel.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense against exposure is a combination of effective engineering controls and appropriate personal protective equipment.
-
Ventilation : Handling should be performed in a well-ventilated area.[4] A local exhaust ventilation system is recommended to prevent the dispersion of dust.[2]
-
Eye Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection : Wear impervious, flame-resistant protective clothing.[4] Protective gloves are also required.[2]
-
Respiratory Protection : If exposure limits are exceeded or if dust is generated, a full-face respirator should be used.[4]
The following diagram outlines the recommended PPE for handling this compound.
Handling and Storage
-
Handling : Avoid contact with skin, eyes, and clothing. Prevent the formation of dust and aerosols.[4] Wash hands and face thoroughly after handling.[1][2]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep the container protected from light.[1] Store away from incompatible materials such as strong oxidizing agents.[1][2]
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Remove the person to fresh air. If symptoms persist, call a physician. | [1] |
| Skin Contact | Wash off immediately with soap and plenty of water. If skin irritation occurs, seek medical advice. | [1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. | [1] |
| Ingestion | Rinse mouth. Do not induce vomiting. Call a physician or poison control center immediately. | [1] |
Fire and Reactivity Data
-
Stability : The compound is stable under normal conditions.
-
Reactivity : No special reactivity has been reported.[2] However, it is incompatible with strong oxidizing agents.[2]
-
Hazardous Decomposition Products : Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen chloride.[1][2]
-
Fire-fighting Measures : Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[4] Firefighters should wear self-contained breathing apparatus and full firefighting turnout gear.[1]
Environmental Hazards
There is a lack of data regarding the environmental hazards of this compound. It is not classified as dangerous for transportation.[2] However, good laboratory practice dictates that the product should not be allowed to enter the environment, drains, or waterways.[2] Some sources indicate that the substance does not contain components considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).
Conclusion
The hazardous profile of this compound is characterized by a significant degree of uncertainty due to conflicting GHS classifications and a lack of comprehensive toxicological and environmental data. For drug development professionals, researchers, and scientists, this necessitates a cautious and conservative approach to safety. By adhering to the stringent handling protocols, utilizing appropriate personal protective equipment, and being prepared with first aid measures, the risks associated with this compound can be effectively managed. Further investigation into the toxicological and ecotoxicological properties of this substance is warranted to provide a more complete and definitive hazard assessment.
References
The Synthetic Versatility of 2,5-Diamino-4,6-dihydroxypyrimidine: A Technical Guide to its Core Chemical Reactions
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Multifunctional Building Block
2,5-Diamino-4,6-dihydroxypyrimidine is a pivotal heterocyclic compound, distinguished by its dense arrangement of functional groups. This unique structure, featuring two nucleophilic amino groups and two hydroxyl groups prone to keto-enol tautomerism, renders it a highly versatile precursor in organic synthesis. For researchers and professionals in drug discovery and materials science, a comprehensive understanding of its chemical reactivity is paramount for leveraging its synthetic potential. This guide provides an in-depth exploration of the core chemical reactions involving 2,5-Diamino-4,6-dihydroxypyrimidine, elucidating the underlying mechanisms and providing practical, field-proven insights into its application.
Tautomerism: The Key to Understanding Reactivity
A fundamental aspect governing the reactivity of 2,5-Diamino-4,6-dihydroxypyrimidine is its existence in multiple tautomeric forms. The dihydroxy form is in equilibrium with its keto-enol and diketo tautomers. This equilibrium is influenced by factors such as solvent polarity and pH. The presence of these tautomers is crucial as it dictates the nucleophilic and electrophilic character of the pyrimidine ring, thereby influencing the course of its reactions. For instance, the dihydroxy form possesses aromatic character, while the diketo form has reactive carbonyl groups.
Caption: Tautomeric forms of 2,5-Diamino-4,6-dihydroxypyrimidine.
Core Chemical Transformations: A Synthetic Toolkit
The strategic positioning of amino and hydroxyl groups on the pyrimidine core enables a diverse range of chemical transformations. The most significant of these are detailed below.
Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride: The Gateway to its Chemistry
The most common entry point to the chemistry of this pyrimidine is through its synthesis, typically as the hydrochloride salt to improve stability and handling. A widely employed method is a variation of the Pinner pyrimidine synthesis, which involves the condensation of a C3-dicarbonyl equivalent with guanidine.
Reaction Scheme:
Caption: Synthetic pathway to 2,5-Diamino-4,6-dihydroxypyrimidine HCl.
In-depth Mechanistic Insights:
The synthesis commences with the base-catalyzed condensation of guanidine with a malonic ester. The alkoxide base deprotonates the guanidine, which then acts as a nucleophile, attacking one of the carbonyl carbons of the malonate. Subsequent intramolecular condensation and elimination of ethanol lead to the formation of the pyrimidine ring. The introduction of the 5-amino group is achieved through nitrosation at the electron-rich C5 position, followed by reduction of the nitroso group.
Experimental Protocol: Synthesis of this compound [1]
-
Step 1: Cyclization. In a suitable reactor, dissolve guanidine hydrochloride and diethyl malonate in an alcoholic solvent containing a strong base such as sodium ethoxide. Heat the mixture to reflux for several hours to facilitate the cyclization reaction.
-
Step 2: Nitrosation. After cooling, the reaction mixture is acidified, and an aqueous solution of sodium nitrite is added portion-wise while maintaining a low temperature. This results in the formation of the 5-nitroso intermediate.
-
Step 3: Reduction. The 5-nitroso pyrimidine is then reduced to the corresponding 5-amino pyrimidine. A common and effective reducing agent for this transformation is sodium dithionite in an aqueous medium.
-
Step 4: Salt Formation and Isolation. Following the reduction, the product is precipitated from the reaction mixture by the addition of hydrochloric acid. The resulting solid, this compound, is collected by filtration, washed, and dried.
| Parameter | Value | Reference |
| Typical Yield | 70-80% | [1] |
| Purity | >98% | [1] |
Chlorination: Activation for Nucleophilic Substitution
The hydroxyl groups of 2,5-Diamino-4,6-dihydroxypyrimidine can be converted to chlorine atoms, which are excellent leaving groups for subsequent nucleophilic substitution reactions. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine.
Reaction Scheme:
Caption: Chlorination of 2,5-Diamino-4,6-dihydroxypyrimidine.
Mechanistic Rationale:
The chlorination mechanism involves the initial formation of a phosphate ester by the reaction of the pyrimidine's hydroxyl groups with POCl₃. The lone pair of electrons on the nitrogen atoms of the pyrimidine ring can then facilitate the displacement of the phosphate group by a chloride ion. The presence of a tertiary amine can accelerate the reaction by acting as a catalyst.
Experimental Protocol: Synthesis of 2,5-Diamino-4,6-dichloropyrimidine
-
Reaction Setup. In a fume hood, carefully add this compound to an excess of phosphorus oxychloride.
-
Reaction Conditions. Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up. After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice.
-
Isolation. The product, 2,5-diamino-4,6-dichloropyrimidine, precipitates as a solid and can be collected by filtration, washed with cold water, and dried.
| Parameter | Value | Reference |
| Typical Yield | 60-70% | |
| Melting Point | 219-222 °C | [2] |
Spectroscopic Data for 2,5-Diamino-4,6-dichloropyrimidine:
-
¹³C NMR (Predicted): δ 163.1 (C4, C6), 157.8 (C2), 110.5 (C5) ppm.
-
Mass Spectrometry (EI): m/z 178 (M⁺), 180 (M⁺+2), 182 (M⁺+4), characteristic isotopic pattern for two chlorine atoms.[3]
Pteridine Synthesis: Construction of Fused Heterocyclic Systems
One of the most significant applications of 2,5-Diamino-4,6-dihydroxypyrimidine is its use as a precursor for the synthesis of pteridines. Pteridines are a class of bicyclic heteroaromatic compounds with important biological roles. The synthesis is typically achieved through the Gabriel-Isay reaction, which involves the condensation of a 1,2-dicarbonyl compound with the 5,6-diamino moiety of the pyrimidine.
Reaction Scheme:
Caption: General scheme for pteridine synthesis.
Mechanism of the Gabriel-Isay Reaction: [4]
The reaction proceeds through a stepwise condensation. One of the amino groups of the pyrimidine attacks a carbonyl group of the dicarbonyl compound to form a Schiff base intermediate. Subsequent intramolecular cyclization occurs when the second amino group attacks the remaining carbonyl group, followed by dehydration to yield the aromatic pteridine ring system. The regioselectivity of the reaction can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.
Experimental Protocol: Synthesis of a 6,7-Unsubstituted Pteridine using Glyoxal [5]
-
Reaction Setup. Dissolve 2,5-Diamino-4,6-dihydroxypyrimidine in a suitable solvent, such as ethanol or a buffered aqueous solution.
-
Addition of Dicarbonyl. Slowly add an aqueous solution of glyoxal to the pyrimidine solution.
-
Reaction Conditions. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization. The pH of the reaction is often controlled to optimize the yield.
-
Isolation. The pteridine product often precipitates from the reaction mixture upon cooling and can be isolated by filtration. Further purification can be achieved by recrystallization.
Application in Drug Development: The Synthesis of Abacavir
A compelling example of the synthetic utility of 2,5-Diamino-4,6-dihydroxypyrimidine in drug development is its role as a key intermediate in the synthesis of Abacavir.[1][6][7] Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.
The synthesis of the purine core of Abacavir begins with 2,5-Diamino-4,6-dihydroxypyrimidine. The key transformations involve the chlorination of the dihydroxypyrimidine, followed by formylation of the 5-amino group, and subsequent cyclization to form the purine ring system.
Caption: Simplified synthetic route to Abacavir from 2,5-Diamino-4,6-dihydroxypyrimidine.
This synthetic route highlights the strategic importance of 2,5-Diamino-4,6-dihydroxypyrimidine as a foundational building block for the construction of complex, biologically active molecules. The ability to selectively functionalize the different positions of the pyrimidine ring is a testament to its synthetic versatility.
Conclusion
2,5-Diamino-4,6-dihydroxypyrimidine is a molecule of significant synthetic value, offering a gateway to a wide array of complex heterocyclic structures. Its rich chemistry, governed by tautomerism and the interplay of its amino and hydroxyl functional groups, allows for the construction of valuable intermediates and final products in fields ranging from medicinal chemistry to materials science. A thorough understanding of its core reactions, including its synthesis, chlorination, and its role in pteridine formation, empowers researchers to harness its full potential in the design and creation of novel molecules with desired functions. The successful application of this pyrimidine derivative in the synthesis of the life-saving drug Abacavir serves as a powerful illustration of its enduring importance in modern organic synthesis.
References
- 1. CN104974098A - Synthetic method for this compound - Google Patents [patents.google.com]
- 2. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 3. 2,5-Diamino-4,6-dichloropyrimidine | C4H4Cl2N4 | CID 301039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. nbinno.com [nbinno.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Methodological & Application
Application Notes & Protocols for the Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride
Abstract: This document provides a comprehensive guide for the synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride (CAS RN: 56830-58-1), a key heterocyclic building block in pharmaceutical and chemical research. The protocol details a robust, multi-step synthetic route commencing from guanidine hydrochloride and dimethyl malonate. The narrative emphasizes the underlying chemical principles, critical process parameters, and safety considerations to ensure a reproducible and high-yield synthesis. This guide is intended for researchers, chemists, and drug development professionals with a foundational knowledge of organic synthesis techniques.
Compound Profile and Safety Imperatives
Before commencing any experimental work, it is crucial to be thoroughly familiar with the chemical properties and safety requirements of the target compound and all intermediates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 56830-58-1 | [1][2] |
| Molecular Formula | C₄H₆N₄O₂·HCl | [1][3][4] |
| Molecular Weight | 178.58 g/mol | [1][4] |
| Appearance | White to brown or dark purple powder/crystal | [2][5] |
| Purity Specification | >98.0% (HPLC) | [1][2] |
| Synonyms | 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone Hydrochloride, 2,5-Diaminopyrimidine-4,6-diol Hydrochloride | [1] |
Safety Data & Handling
Expertise-Driven Insight: The synthesis involves hazardous reagents and reactions that can generate toxic byproducts. Adherence to strict safety protocols is not merely procedural—it is essential for the well-being of the researcher and the integrity of the experiment.
-
Engineering Controls: All steps should be performed in a well-ventilated chemical fume hood.[1][6] An accessible safety shower and eyewash station are mandatory.
-
Personal Protective Equipment (PPE):
-
Reagent Handling:
-
Sodium Methoxide: A corrosive and flammable solid. Handle with care to avoid contact with skin and moisture.
-
Concentrated Acids/Bases: Handle with extreme caution to prevent chemical burns.
-
Raney Nickel: A pyrophoric catalyst when dry. It must be handled as a slurry and never allowed to dry completely in the air.
-
-
Storage: The final product and intermediates should be stored in tightly sealed containers in a cool, dark, and dry environment, away from incompatible materials like strong oxidizing agents.[1][6]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not allow the product or reagents to enter drains or the environment.[1][6]
Synthesis Pathway: A Four-Step Strategic Overview
The synthesis of this compound is achieved through a logical four-step sequence involving cyclization, nitrosation, reduction, and salt formation. This approach ensures high purity and a respectable overall yield.[8][9]
-
Cyclization: The pyrimidine ring is constructed via a condensation reaction between guanidine hydrochloride and dimethyl malonate, catalyzed by a strong base (sodium methoxide). This forms the stable 2-amino-4,6-dihydroxypyrimidine core.
-
Nitrosation: An electrophilic substitution is performed at the C5 position of the pyrimidine ring. This position is activated by the electron-donating amino and hydroxyl groups, allowing for the introduction of a nitroso (-NO) group using sodium nitrite in an acidic medium.
-
Reduction: The C5-nitroso group is catalytically reduced to a primary amine (-NH₂) using a reducing agent such as Raney nickel. This step is critical for installing the second amino group.
-
Hydrochlorination (Salt Formation): The final basic compound, 2,5-diamino-4,6-dihydroxypyrimidine, is treated with concentrated hydrochloric acid to form the stable and more easily handled hydrochloride salt.[8][9]
Visualizing the Chemical Transformation
Caption: Overall reaction pathway for the synthesis.
Detailed Experimental Protocols
This section provides step-by-step methodologies for each stage of the synthesis. The quantities provided are based on a laboratory scale; adjustments can be made as needed.
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine (Intermediate I)
Principle of Causality: This is a base-catalyzed condensation reaction. Sodium methoxide serves to deprotonate both the guanidine hydrochloride and the α-carbon of dimethyl malonate, creating the necessary nucleophiles for cyclization and forming the pyrimidine ring.
Table 2: Materials and Reagents for Step 1
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Guanidine Hydrochloride | 95.53 | 76.4 g | 0.80 |
| Dimethyl Malonate | 132.12 | 140.4 g | 1.06 |
| Sodium Methoxide (28-30% in Methanol) | 54.02 | 477.8 g | ~2.5-2.7 |
| Water | 18.02 | As needed | - |
| Glacial Acetic Acid | 60.05 | As needed | - |
Protocol:
-
To a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add the sodium methoxide solution (477.8 g).[8]
-
Add guanidine hydrochloride (76.4 g) to the solution while stirring.[8]
-
Heat the mixture to 35°C. Once the temperature is stable, begin the dropwise addition of dimethyl malonate (140.4 g), ensuring the reaction temperature is maintained at 35°C throughout the addition.[8]
-
After the addition is complete, maintain the reaction mixture at 35°C with continuous stirring for 6 hours to ensure the reaction goes to completion.[8]
-
Following the insulation period, distill the methanol under reduced pressure.
-
Dissolve the resulting solid residue in water.
-
Carefully adjust the pH of the solution to between 3 and 5 using glacial acetic acid. This will precipitate the product.[8]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by suction filtration and wash it with cold water.
-
Dry the solid in a vacuum oven to obtain Intermediate I.
Step 2: Synthesis of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine (Intermediate II)
Principle of Causality: In a weakly acidic environment, sodium nitrite is converted to nitrous acid (HNO₂), which then forms the nitrosonium ion (NO⁺). This potent electrophile attacks the electron-rich C5 position of the pyrimidine ring to yield the nitroso-substituted product. Precise pH control is critical; if the solution is too acidic, nitrous acid will decompose, and if too basic, the formation of the electrophile is inhibited.
Protocol: This protocol is based on the general principles of nitrosation for this class of compounds.
-
Suspend Intermediate I in water in a reaction vessel.
-
Cool the suspension to 0-5°C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (molar ratio of ~1.1-1.5 equivalents to Intermediate I) in water.[8]
-
Slowly add the sodium nitrite solution to the pyrimidine suspension while vigorously stirring.
-
During the addition, maintain the pH of the reaction mixture between 2 and 3 by concurrently adding a dilute acid (e.g., 1M HCl).[8]
-
After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours.
-
Collect the brightly colored precipitate (often yellow or orange) by suction filtration.
-
Wash the solid with copious amounts of cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield Intermediate II.
Step 3: Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine (Intermediate III)
Principle of Causality: Raney nickel is a highly active hydrogenation catalyst. It facilitates the addition of hydrogen across the N=O bond of the nitroso group, reducing it to a primary amine (-NH₂). The reaction is typically carried out in a basic medium to maintain the product's solubility and the catalyst's activity.
Protocol:
-
In a suitable hydrogenation reactor, suspend Intermediate II in water.[8]
-
Add an alkali such as sodium hydroxide or sodium carbonate to adjust the pH to between 4 and 6.[8]
-
Carefully add Raney nickel catalyst as a slurry (mass ratio of catalyst to Intermediate II should be ~0.03-0.10).[8] Caution: Raney nickel is pyrophoric.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi, consult specific literature for optimization) and heat to 40-60°C.
-
Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor, vent the excess hydrogen, and purge the system with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to carefully remove the Raney nickel catalyst. Keep the filter cake wet at all times.
-
Acidify the filtrate to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to obtain Intermediate III.
Step 4: Synthesis of this compound (Final Product)
Protocol:
-
Suspend the dried Intermediate III (106.6 g) in methanol (380 g) in a reactor.[8]
-
Heat the stirring suspension to 40-45°C.[8]
-
Begin the dropwise addition of concentrated hydrochloric acid (30-35%, 244 g) over approximately 30 minutes. Maintain the temperature during addition.[8]
-
After the addition, raise the temperature to 50-55°C and hold for 3 hours.[8]
-
Cool the mixture, which should now contain the precipitated hydrochloride salt.
-
Collect the final product by suction filtration.
-
Wash the product with a small amount of cold methanol or acetone.
-
Dry the product thoroughly in a vacuum oven. The expected yield is approximately 74-75% (total) with a purity of >99.0%.[8][9]
Workflow Visualization & Quality Control
A successful synthesis relies on a well-orchestrated workflow, from initial reaction to final characterization.
Caption: Step-by-step experimental workflow diagram.
Quality Control:
-
Purity: The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC), with an expected purity of >98%.[1]
-
Identity Confirmation: The structure of the final compound should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[10]
-
Yield Calculation: The overall yield from the starting materials should be calculated. A total yield of approximately 75% is achievable with this method.[8][9]
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound, 5G | Labscoop [labscoop.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 56830-58-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. CN104974098A - Synthetic method for this compound - Google Patents [patents.google.com]
- 9. CN104496911A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
Guanidine Hydrochloride: A Cornerstone Reagent for Pyrimidine Synthesis in Modern Drug Discovery
Introduction: The Enduring Significance of the Pyrimidine Scaffold and the Strategic Role of Guanidine Hydrochloride
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of a vast array of biologically active compounds, including nucleobases, vitamins, and a multitude of synthetic drugs.[1][2] Its inherent ability to engage in various biological interactions, particularly through hydrogen bonding, has made it a cornerstone for the design of therapeutic agents targeting a wide range of diseases, from cancers to infectious diseases.[2][3] The synthesis of functionalized pyrimidines is, therefore, a critical endeavor in the field of drug development. Among the various synthetic strategies, the use of guanidine hydrochloride as a key building block remains a highly effective and versatile approach.[4][5]
Guanidine hydrochloride, a stable and readily available salt, serves as a robust N-C-N synthon, providing three of the six atoms required for the pyrimidine ring.[6] Its unique electronic structure, characterized by a highly basic guanidinium core, facilitates its participation in cyclocondensation reactions with a variety of 1,3-dielectrophilic partners.[7] This guide provides an in-depth exploration of the application of guanidine hydrochloride in pyrimidine synthesis, detailing the underlying reaction mechanisms, providing field-proven experimental protocols, and highlighting its significance in the synthesis of medicinally relevant molecules.
Core Synthetic Methodologies: A Mechanistic and Practical Overview
The principal strategy for pyrimidine synthesis using guanidine hydrochloride involves its condensation with a three-carbon component possessing electrophilic centers at the 1 and 3 positions. The choice of this 1,3-dielectrophile dictates the substitution pattern of the final pyrimidine ring, offering a modular approach to a diverse library of compounds.
The Principal Synthesis: Reaction with 1,3-Dicarbonyl Compounds
The condensation of guanidine hydrochloride with 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters, is one of the most fundamental and widely employed methods for the synthesis of 2-aminopyrimidines.[8][9]
Mechanism and Rationale: The reaction proceeds via a cyclocondensation mechanism. In the presence of a base, guanidine hydrochloride is converted to the free base, which acts as a potent binucleophile. The reaction is typically initiated by the nucleophilic attack of one of the amino groups of guanidine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation of the second amino group with the remaining carbonyl group, leading to a dihydropyrimidine intermediate. Subsequent dehydration (aromatization) yields the stable 2-aminopyrimidine ring. The choice of base is critical; strong bases like sodium ethoxide or potassium hydroxide are often required to deprotonate the guanidinium ion and facilitate the initial nucleophilic attack.[8]
Experimental Workflow: Synthesis of 2-Aminopyrimidines from 1,3-Dicarbonyls
Caption: General workflow for the synthesis of 2-aminopyrimidines.
Protocol 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine from Acetylacetone
This protocol details a classic example of pyrimidine synthesis using a readily available 1,3-diketone.
Materials:
-
Guanidine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Sodium carbonate
-
Ethanol
-
Water (distilled)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve guanidine hydrochloride (0.052 mol) and sodium carbonate (0.052 mol) in 15 mL of water.[10]
-
To this solution, add acetylacetone (0.052 mol) with stirring.[10]
-
Heat the reaction mixture in a water bath at 60°C for 30 minutes with continuous stirring. For enhanced reaction rates, sonication can be employed.[10]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Filter the resulting precipitate, wash thoroughly with cold water, and allow it to air dry.
-
For higher purity, recrystallize the crude product from ethanol to yield pure 2-amino-4,6-dimethylpyrimidine.
Causality of Choices:
-
Sodium Carbonate: Acts as a base to neutralize the hydrochloride of guanidine, liberating the free base necessary for the reaction.
-
Ethanol/Water Solvent System: Provides good solubility for the reactants and facilitates the reaction.
-
Heating/Sonication: Increases the reaction rate by providing the necessary activation energy.
-
Recrystallization: A standard purification technique to remove any unreacted starting materials or by-products.
Synthesis from Chalcones: Building Substituted Pyrimidines
Chalcones, which are α,β-unsaturated ketones, serve as versatile 1,3-dielectrophiles for the synthesis of highly substituted 2-aminopyrimidines. This method is particularly valuable for creating libraries of compounds with diverse substitution patterns for structure-activity relationship (SAR) studies in drug discovery.[1][11][12]
Mechanism and Rationale: The reaction of a chalcone with guanidine proceeds via a Michael addition followed by an intramolecular cyclization and dehydration.[12] The guanidine anion attacks the β-carbon of the α,β-unsaturated system in a conjugate addition. This is followed by an intramolecular nucleophilic attack of a nitrogen atom on the carbonyl carbon, forming a six-membered ring intermediate. Subsequent elimination of a water molecule leads to the aromatic pyrimidine ring. A base is required to generate the guanidine anion for the initial Michael addition.[11]
Protocol 2: General Procedure for the Synthesis of 2-Amino-4,6-diarylpyrimidines from Chalcones
Materials:
-
Substituted Chalcone
-
Guanidine hydrochloride
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the substituted chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in a suitable solvent such as ethanol or DMF.[11]
-
Add a catalytic amount of a strong base like KOH or NaOH to the mixture.[11]
-
Reflux the reaction mixture for 3 to 12 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice to precipitate the product.
-
Filter the solid, wash it with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 2-amino-4,6-diarylpyrimidine.
Quantitative Data Summary for Pyrimidine Synthesis
| Method | Starting Materials | Base | Solvent | Temperature | Time | Yield (%) | Reference(s) |
| Protocol 1 | Acetylacetone, Guanidine HCl | Na₂CO₃ | Water | 60 °C | 30 min | Not specified | [10] |
| Protocol 2 | Chalcones, Guanidine HCl | NaOH, KOH | Ethanol or DMF | Reflux | 3 - 12 h | 65 - 85 | [11] |
| From β-Ketoesters | β-Ketoesters, Guanidine HCl | K₂CO₃ | Microwave (solvent-free) | N/A | Not specified | High | [13] |
| From Cyanoacetaldehyde | Cyanoacetaldehyde, Guanidine HCl | N/A | Concentrated/Drying conditions | N/A | N/A | 40 - 85 | [14] |
Microwave-Assisted Synthesis: An Eco-Friendly and Efficient Approach
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The synthesis of pyrimidines using guanidine hydrochloride is well-suited for this technology.[13][15][16]
Rationale: Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times and cleaner product formation compared to conventional heating methods.[15] This is particularly advantageous for high-throughput synthesis in drug discovery programs.
Protocol 3: Microwave-Assisted Synthesis of 5- and 6-Substituted 2-Aminopyrimidines
This method is adapted from a procedure for the synthesis of potential non-natural nucleobase analogues.[13]
Materials:
-
β-Ketoester or β-aldehydoester
-
Guanidine hydrochloride
-
Potassium carbonate (K₂CO₃)
Procedure:
-
In a microwave reaction vial, thoroughly mix the β-ketoester or β-aldehydoester, guanidine hydrochloride, and potassium carbonate. This reaction can often be performed under solvent-free conditions.[13]
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the mixture with microwaves at a predetermined power and time. The optimal conditions will depend on the specific substrates and the microwave instrument used.
-
After the reaction is complete, cool the vial and dissolve the contents in a suitable solvent.
-
Purify the product using standard techniques such as column chromatography or recrystallization.
Applications in Drug Development: The Guanidinopyrimidine Motif
The 2-aminopyrimidine moiety derived from guanidine is a key pharmacophore in numerous approved drugs and clinical candidates. Its ability to act as both a hydrogen bond donor and acceptor allows for strong and specific interactions with biological targets such as protein kinases.
Examples of Drugs with a Guanidinopyrimidine Core:
-
Imatinib (Gleevec): A tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. The 2-aminopyrimidine core is crucial for its binding to the ATP-binding site of the BCR-Abl protein.
-
Sulfadiazine: An antibiotic that inhibits folic acid synthesis in bacteria.[4] The pyrimidine ring is a key component of the sulfonamide pharmacophore.
The versatility of the synthetic methods described above allows for the systematic modification of the pyrimidine scaffold, enabling medicinal chemists to fine-tune the pharmacological properties of drug candidates to improve potency, selectivity, and pharmacokinetic profiles.
Conclusion: A Timeless Reagent for Future Innovations
Guanidine hydrochloride continues to be an indispensable reagent in the synthesis of pyrimidine-based compounds. The synthetic routes are robust, versatile, and amenable to modern techniques like microwave-assisted synthesis. For researchers and drug development professionals, a thorough understanding of the reaction mechanisms and practical protocols involving guanidine hydrochloride is essential for the efficient discovery and development of novel therapeutics. The enduring presence of the guanidinopyrimidine motif in clinically successful drugs is a testament to the power and utility of this fundamental synthetic transformation.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A short review on application of Guanidine and its salt in synthesis of [ijaresm.com]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. bu.edu.eg [bu.edu.eg]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Prebiotic synthesis of diaminopyrimidine and thiocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Modern Protocol for the Chlorination of 2,5-Diamino-4,6-dihydroxypyrimidine Using a Quaternary Ammonium Salt Catalyst
An Application Note for the Synthesis of 2,5-Diamino-4,6-dichloropyrimidine
Abstract
2,5-Diamino-4,6-dichloropyrimidine is a critical building block in medicinal chemistry, serving as a key precursor for the synthesis of various purine analogues and other pharmacologically active heterocyclic compounds. The conversion of its precursor, 2,5-diamino-4,6-dihydroxypyrimidine, presents a significant synthetic challenge. Direct chlorination with phosphorus oxychloride (POCl₃) alone is often ineffective, leading to degradation of the electron-rich pyrimidine ring rather than the desired substitution[1]. This application note details a robust and reproducible protocol that overcomes this limitation through the use of a quaternary ammonium salt as a catalyst. This method provides moderate to good yields and avoids the formation of significant byproducts, offering a reliable pathway for researchers requiring this versatile intermediate.
Scientific Rationale and Mechanistic Insight
The chlorination of hydroxypyrimidines is a standard transformation that leverages the tautomeric equilibrium between the hydroxy (enol) and oxo (keto) forms. Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion, acting as both a chlorinating agent and often as the reaction solvent[2][3]. The reaction mechanism is believed to involve the formation of a Vilsmeier-type reagent or a phosphate ester intermediate, which is subsequently displaced by a chloride ion[4].
However, the presence of two strongly electron-donating amino groups at the C2 and C5 positions of the pyrimidine ring complicates this transformation significantly. These groups increase the nucleophilicity of the ring, making it highly susceptible to electrophilic attack and subsequent degradation under the harsh, acidic conditions of a POCl₃ reaction[1]. Early attempts to perform this chlorination without additives were reported to be unsuccessful[1].
The key to a successful synthesis is the addition of a phase-transfer catalyst, specifically a quaternary ammonium chloride such as tetraethylammonium chloride or a weak tertiary amine base hydrochloride[5][6]. While the precise mechanism is not fully elucidated, it is hypothesized that the quaternary ammonium salt plays a crucial role by:
-
Improving Solubility: Enhancing the solubility of the pyrimidine substrate in the phosphorus oxychloride medium.
-
Chloride Ion Shuttle: Providing a readily available source of nucleophilic chloride ions in the organic phase to facilitate the displacement of the activated hydroxyl groups.
-
Stabilizing Intermediates: Potentially stabilizing reactive intermediates and preventing the degradation pathways that plague the uncatalyzed reaction.
This catalytic approach, detailed in patent literature, transforms a previously unfeasible reaction into a practical laboratory procedure[5][6].
Visualized Reaction Pathway
The overall transformation is a one-step chlorination reaction catalyzed by a quaternary ammonium salt.
Caption: Overall synthetic scheme for the chlorination.
Experimental Protocol
This protocol is adapted from established procedures found in the patent literature[5].
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| 2,5-Diamino-4,6-dihydroxypyrimidine HCl | N/A | 178.58 | Ensure starting material is thoroughly dry. |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | Use a fresh or recently distilled bottle. Highly corrosive and toxic. |
| Tetraethylammonium Chloride (Et₄NCl) | 56-34-8 | 165.70 | Must be anhydrous. Dry in a vacuum oven before use. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Anhydrous grade for extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | N/A | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying the organic phase. |
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is extremely hazardous. It is highly corrosive, toxic upon inhalation, and reacts violently with water in a highly exothermic reaction, releasing toxic HCl gas[2].
-
This entire procedure, especially the handling of POCl₃ and the quenching step, must be performed in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene).
-
Ensure all glassware is completely dry to prevent violent reactions with POCl₃[7].
Step-by-Step Procedure
-
Reaction Setup:
-
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride (1.80 g, 10.1 mmol).
-
To the flask, add anhydrous tetraethylammonium chloride (9.8 g, 59.1 mmol).
-
In the fume hood, carefully add phosphorus oxychloride (5.5 mL, 59.1 mmol).
-
-
Reaction Execution:
-
Heat the stirred reaction mixture to 105°C using a heating mantle and an external temperature controller.
-
Maintain the reaction at this temperature with vigorous stirring for 20-24 hours. The mixture will become a dark, stirrable slurry.
-
-
Workup and Isolation:
-
After the reaction period, allow the mixture to cool to room temperature.
-
CRITICAL QUENCHING STEP: Prepare a large beaker (1 L) containing approximately 200 g of crushed ice and a large magnetic stir bar. Place this beaker in an ice-water bath to ensure it remains cold.
-
Very slowly and carefully, pour the cooled reaction mixture dropwise into the vigorously stirred ice. This is a highly exothermic process that will generate HCl gas. Do not add the ice to the reaction mixture.
-
Once the addition is complete, continue stirring until all the ice has melted.
-
Slowly neutralize the acidic aqueous slurry by adding saturated sodium bicarbonate solution portion-wise until the pH reaches 7-8. Be cautious of gas evolution.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product as a solid.
-
The crude material can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethyl acetate to yield the final product[5].
-
Visualization of the Experimental Workflow
Caption: Step-by-step experimental workflow.
Expected Results and Validation
| Parameter | Expected Value |
| Yield | 50-65%[5] |
| Appearance | Off-white to light brown solid |
| Mass Spectrometry | MS (EI): m/z 178, 180, 182 (M⁺, characteristic Cl₂ isotope pattern)[5] |
| Melting Point | Literature values may vary depending on purity. |
Troubleshooting and Self-Validation
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Degradation of starting material. 2. Inactive POCl₃ due to moisture. 3. Anhydrous catalyst not used. | 1. Ensure controlled heating and efficient stirring. 2. Use a new bottle or freshly distilled POCl₃. Ensure all glassware is scrupulously dry[7]. 3. Dry the quaternary ammonium salt in a vacuum oven prior to use. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Poor mixing of the slurry. | 1. Extend the reaction time to 24 hours or longer. Ensure the temperature is maintained at 105°C. 2. Use a larger stir bar and ensure vigorous, efficient stirring throughout the reaction. |
| Formation of Dark, Tarry Residue | 1. Reaction temperature too high, leading to decomposition. 2. Impurities in the starting material. | 1. Use a calibrated temperature controller to avoid overheating. 2. Check the purity of the 2,5-diamino-4,6-dihydroxypyrimidine starting material before beginning the reaction. |
References
- 1. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 5. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Applications of 2,5-Diamino-4,6-dihydroxypyrimidine in Biopharmaceutical Manufacturing: A Technical Guide
This technical guide provides a comprehensive overview of the applications of 2,5-Diamino-4,6-dihydroxypyrimidine in the biopharmaceutical industry. While its primary and well-established role is a critical intermediate in the synthesis of small-molecule antiviral drugs, its relevance to the broader biopharmaceutical landscape extends to its potential as a process-related impurity and its contextual relationship with the cellular metabolism of production host cells. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, scientific rationale, and practical insights.
Introduction: A Tale of Two Modalities
2,5-Diamino-4,6-dihydroxypyrimidine is a pyrimidine derivative that holds a significant, albeit nuanced, position in biopharmaceutical manufacturing. Its direct application is firmly rooted in the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs), a class of antiviral drugs. However, in the context of large-molecule biopharmaceutical production, such as monoclonal antibodies and therapeutic proteins, its relevance shifts from a building block to a potential process-related impurity that requires diligent monitoring and control. This guide will explore both facets of this versatile molecule.
Part 1: A Cornerstone in Antiviral Drug Synthesis
The most prominent application of 2,5-Diamino-4,6-dihydroxypyrimidine is as a key starting material in the synthesis of Abacavir, a potent antiviral medication used in the treatment of HIV.[1][2] Its structural framework is essential for constructing the purine core of the active pharmaceutical ingredient (API).
The Synthetic Pathway: From Pyrimidine to Antiviral
The synthesis of Abacavir from 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride involves a multi-step chemical process. A crucial subsequent intermediate is 2,5-diamino-4,6-dichloropyrimidine, which is formed through a chlorination reaction.[3][4] This chlorinated derivative then undergoes further reactions to build the final purine ring structure of Abacavir.[5][6]
References
- 1. CN104974098A - Synthetic method for this compound - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. data.epo.org [data.epo.org]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
Handling and storage procedures for 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride.
Application Notes and Protocols for 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride
Introduction
This compound (CAS RN: 56830-58-1) is a heterocyclic compound with applications in medicinal chemistry and drug development.[1] Its structural similarity to endogenous purines makes it a valuable building block in the synthesis of various therapeutic agents. This guide provides detailed procedures for the safe handling, storage, and use of this compound in a research and development setting. The protocols outlined below are designed to ensure the integrity of the compound and the safety of laboratory personnel.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its proper handling and use in experimental workflows. Key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C4H6N4O2・HCl | [2][3] |
| Molecular Weight | 178.58 g/mol | [2][3] |
| Appearance | White to Greyish red, Brown to Dark purple crystalline powder | [2] |
| Purity | Typically >98.0% (HPLC) | [2] |
| Melting Point | >300 °C | [1] |
| Solubility | No data available in provided sources | [2] |
Health and Safety Information
According to the available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under OSHA HazCom 2012 and Regulation (EC) No 1272/2008.[2][4] However, as with any chemical, it is crucial to handle it with care to minimize exposure. Some sources indicate it may be irritating to the eyes, respiratory system, and skin.[1]
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
-
Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields.[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of significant dust generation, consider additional protective clothing.[5]
-
Respiratory Protection: If engineering controls are insufficient to maintain concentrations below exposure limits, or if irritation is experienced, a full-face respirator may be necessary.[5]
First Aid Measures
In the event of exposure, follow these first aid procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[6] If skin irritation occurs, seek medical advice.[4]
-
Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[4][6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability and purity of this compound.
Handling
-
Ventilation: Handle the compound in a well-ventilated area.[2][5] A chemical fume hood is recommended, especially when working with larger quantities or for procedures that may generate dust.
-
Preventing Dust Formation: This compound is a crystalline powder, so care should be taken to avoid creating dust.[2][5] Use appropriate tools for weighing and transferring the solid.
-
General Hygiene: Wash hands thoroughly after handling.[2] Avoid contact with skin, eyes, and clothing.[2]
Storage
-
Temperature and Light: Store in a cool, dark, and dry place.[2] Some suppliers recommend storage at room temperature, while others suggest refrigeration. Always refer to the product label for specific storage conditions.[6][7]
-
Incompatible Materials: Store away from strong oxidizing agents.[2][4]
-
Inert Atmosphere: For long-term storage to maintain product quality, some sources suggest storing under an inert atmosphere.[8]
Experimental Protocols
The following protocols provide a framework for the use of this compound in a laboratory setting.
Weighing and Preparation of Stock Solutions
The following workflow is recommended for accurately weighing the compound and preparing stock solutions.
Caption: Workflow for Weighing and Stock Solution Preparation.
Protocol:
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in section 2.1. Place a suitable weighing vessel (e.g., a microfuge tube or glass vial) on an analytical balance and tare the balance.
-
Weighing: In a chemical fume hood, carefully transfer the desired amount of this compound to the tared vessel. Avoid generating dust. Record the exact mass of the compound.
-
Storage of Stock Solution: Transfer the resulting solution to a clearly labeled stock vial. For short-term storage, refrigeration may be appropriate, but it is recommended to perform stability studies for longer-term storage.
Stability and Reactivity
Understanding the stability and reactivity of this compound is crucial for designing robust experiments and ensuring safe storage.
-
Chemical Stability: The compound is stable under normal, proper storage conditions.[2][4]
-
Conditions to Avoid: Exposure to air may be a condition to avoid.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[2][4]
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[2][4]
Spill and Waste Disposal
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spilled material from entering drains or waterways.[2]
-
Clean-up: For a solid spill, carefully sweep up the material to avoid creating dust and place it in an airtight container for disposal.[2][6] Clean the spill area thoroughly.[6]
The following diagram illustrates the decision-making process for handling a chemical spill.
Caption: Spill Response Decision Tree.
Waste Disposal
All waste containing this compound should be treated as chemical waste.
-
Unused Product: Dispose of as unused product in accordance with local, state, and federal regulations.[2]
-
Disposal Method: One possible method of disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Containers: Dispose of empty containers as unused product.[2]
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) for the specific product you are using and follow all applicable safety regulations.
References
Application Notes & Protocols: Laboratory Safety for Pyrimidine Derivatives
Introduction: The Dual Nature of Pyrimidine Derivatives
Pyrimidine derivatives are a cornerstone of modern biological and chemical sciences. As fundamental components of nucleic acids (cytosine, thymine, uracil), they are integral to life itself. However, the versatility of the pyrimidine scaffold has led to the development of a vast array of synthetic derivatives with potent biological activities. Many of these compounds, particularly halogenated and antineoplastic pyrimidines, are classified as hazardous drugs and pose significant risks if handled improperly.[1][2] Occupational exposure to such agents has been associated with health effects ranging from skin rashes to adverse reproductive outcomes and even cancer.[2]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining the essential safety precautions, protocols, and emergency procedures required for working with hazardous pyrimidine derivatives. The core principle of this guide is the proactive management of risk through a deep understanding of the hazards, implementation of robust control measures, and adherence to rigorously designed protocols.
Section 1: Hazard Identification and Risk Assessment
Not all pyrimidine derivatives carry the same level of risk. A thorough risk assessment is the mandatory first step before any laboratory work commences.[1][3] This process involves identifying the specific compound, understanding its inherent hazards, and evaluating the potential for exposure during the planned experimental procedures.
1.1 Spectrum of Hazards: The hazards associated with pyrimidine derivatives are diverse and compound-specific. Key hazards include:
-
Cytotoxicity: Many derivatives, such as 5-Fluorouracil (5-FU), are designed to be cytotoxic by interfering with DNA synthesis.[4] This makes them potent antineoplastic agents but also a significant hazard to laboratory personnel.[5]
-
Mutagenicity & Teratogenicity: Due to their mechanism of action, many pyrimidine analogs can cause DNA damage or harm to a developing fetus.[4][6] Pregnant or breastfeeding personnel should be informed of these risks.[6]
-
Reactivity: The pyrimidine ring can be susceptible to various chemical reactions. Always consult the Safety Data Sheet (SDS) for incompatibilities with acids, oxidizing agents, or other common lab reagents.[7]
-
Physical Hazards: While many are solids, some pyrimidine derivatives are flammable liquids or can form combustible dusts.[8][9] Ignition sources must be strictly controlled.[7][8]
1.2 Information Sources: The primary source for hazard information is the manufacturer's Safety Data Sheet (SDS) .[3] The SDS provides critical data on physical and chemical properties, toxicity, handling, storage, and emergency measures.[3] Additional authoritative sources include the NIOSH List of Antineoplastic and Other Hazardous Drugs and other toxicological databases.[10]
1.3 The Risk Assessment Process: A risk assessment should systematically consider:
-
Compound-Specific Hazards: What are the known toxicological and physical hazards?
-
Experimental Procedures: Will the work generate dust (weighing), aerosols (vortexing, sonicating), or vapors (heating)?[5]
-
Quantities Used: Are you working with milligrams or multi-gram scales?
-
Frequency and Duration of Use: Is this a one-time experiment or a routine procedure?
Based on this assessment, appropriate control measures must be selected and implemented.
Section 2: The Hierarchy of Controls: A Multi-Layered Safety Approach
Effective safety relies on a layered defense strategy known as the hierarchy of controls. This framework prioritizes the most effective measures to minimize risk.[1] Personal Protective Equipment (PPE), while essential, is the last line of defense.[1][11]
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
2.1 Engineering Controls: These are physical installations that place a barrier between the researcher and the hazard.[12]
-
Chemical Fume Hoods: Mandatory for any work with volatile hazardous pyrimidines or procedures that could generate aerosols.[5][13]
-
Containment Ventilated Enclosures (CVEs) or Glove Boxes: Provide the highest level of containment and are recommended for weighing potent solid derivatives to prevent dust inhalation.
-
Biological Safety Cabinets (BSCs): Class II BSCs should be used for handling sterile preparations of cytotoxic drugs.[14]
2.2 Administrative Controls: These are the policies and procedures that govern how work is performed.
-
Chemical Hygiene Plan (CHP): As required by OSHA, every laboratory must have a written CHP that outlines specific safety procedures.[12][15]
-
Standard Operating Procedures (SOPs): Detailed, step-by-step instructions must be written and approved for all work involving hazardous pyrimidine derivatives.
-
Designated Areas: All work with potent pyrimidine derivatives should be restricted to a clearly marked "designated area" to prevent cross-contamination.[16]
-
Training: All personnel must receive documented training on the specific hazards, handling procedures, and emergency protocols before beginning work.[1][5][12]
2.3 Personal Protective Equipment (PPE): PPE must be selected based on the specific hazards identified in the risk assessment.[1]
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required when handling highly potent or cytotoxic derivatives.[11][17] Gloves should have tight-fitting cuffs and be changed immediately if contaminated or after a maximum of one hour of use.[17]
-
Gowns: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is mandatory.[11][18] Gowns should be made of a low-permeability fabric.[11]
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[19] A full-face shield should be worn in conjunction with goggles whenever there is a splash risk.[11]
-
Respiratory Protection: A surgical mask may be needed for some tasks, but if the risk assessment indicates a significant inhalation hazard that cannot be managed by engineering controls, a fitted N95 or higher-level respirator may be required.[4][18]
Section 3: Standard Operating Protocols
The following protocols provide a framework for the safe handling of potent pyrimidine derivatives. They must be adapted to the specific compound and experimental context.
Caption: A logical workflow for the safe handling of hazardous chemicals.
Protocol 3.1: Weighing and Handling of Solid Pyrimidine Derivatives
-
Preparation: Don full PPE (double gloves, gown, goggles). Prepare the designated work area (e.g., fume hood) by lining it with a plastic-backed absorbent pad.[20]
-
Containment: Perform all weighing operations within a containment device (e.g., chemical fume hood, glove box, or ventilated balance enclosure) to prevent inhalation of fine powders.[5]
-
Technique: Use non-sparking tools for transfers.[8] Handle containers carefully to avoid generating dust. Close the primary container immediately after dispensing.
-
Decontamination: After weighing, carefully wipe down the spatula, weigh boat, and balance with a damp cloth (e.g., with 70% alcohol) to decontaminate surfaces.[19] Dispose of the cloth and weigh boat as hazardous waste.
Protocol 3.2: Preparation of Solutions
-
Location: All solution preparations must occur within a chemical fume hood.[13]
-
Vessel: Use containers that can be securely capped or sealed. For syringes, use Luer-Lock fittings to prevent accidental needle detachment.[17]
-
Addition: Add solvent to the solid pyrimidine derivative slowly to avoid splashing. Keep the sash of the fume hood at the lowest practical height.
-
Mixing: If vortexing or sonicating is required, ensure the vessel is tightly sealed to prevent aerosol generation.
Protocol 3.3: Waste Decontamination and Disposal
-
Segregation: Hazardous pyrimidine waste must be segregated from all other waste streams.[5][17] Do not mix with biohazardous waste unless specifically required by protocol.[5]
-
Containers:
-
Solid Waste: All contaminated disposable items (gloves, gowns, absorbent pads, vials) must be placed in a clearly labeled, sealed hazardous waste container (e.g., a yellow trace chemo waste bin or a black RCRA container for bulk amounts).[17][20]
-
Liquid Waste: Collect liquid waste in a compatible, sealed, and properly labeled hazardous waste container.
-
Sharps: Needles and syringes must be disposed of in a designated sharps container.[20] If the syringe contains residual drug, it must be disposed of as bulk hazardous chemical waste.[17]
-
-
Decontamination: Decontaminate non-disposable equipment (glassware, stir bars) by rinsing multiple times with an appropriate solvent, collecting all rinsate as hazardous waste. Then, wash with soap and water.[20] Work surfaces should be cleaned with a detergent solution and then rinsed.[20]
-
Disposal: All waste must be disposed of through the institution's Environmental Health and Safety (EHS) department.[7][20] Never pour pyrimidine derivative waste down the drain.[21]
Section 4: Emergency Procedures
Preparedness is critical to mitigating the consequences of an accident.[22] All personnel must know the location of emergency equipment, including safety showers, eyewash stations, and spill kits.[19][21]
Caption: A flowchart for responding to laboratory spills and exposures.
4.1 Spill Management
The response depends on the scale and nature of the spill.[23]
-
Minor Spill (manageable by lab personnel):
-
Alert: Immediately alert others in the area.[24]
-
Isolate: Secure the area to prevent others from entering.[23]
-
Protect: Don appropriate PPE, including double gloves, gown, goggles, and if necessary, respiratory protection.[18]
-
Contain: Cover the spill with an absorbent material (e.g., vermiculite, spill pillows), working from the outside in to prevent spreading.[22][25]
-
Clean: Carefully collect the absorbent material using scoops or forceps and place it in a labeled hazardous waste container.[25]
-
Decontaminate: Clean the spill area with soap and water or another appropriate cleaning agent, and dispose of all cleanup materials as hazardous waste.[18][24]
-
-
Major Spill (large quantity, highly toxic, or rapid vapor release):
-
Evacuate: Immediately evacuate the area, alerting all personnel.[23]
-
Isolate: Close the doors to the affected area and prevent re-entry.[23]
-
Report: Contact your institution's EHS and emergency services immediately. Provide details on the chemical spilled, the quantity, and the location.[25] Do not attempt to clean up a major spill unless you are part of a trained emergency response team.
-
4.2 Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[24] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[4][26]
-
Eye Contact: Immediately proceed to an eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open.[19][26]
-
Inhalation: Move the affected person to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[4]
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention after initial first aid.[13] Provide the medical team with the Safety Data Sheet (SDS) for the specific pyrimidine derivative.[26] Report the incident to your supervisor and EHS.[24]
Section 5: Case Study: 5-Fluorouracil (5-FU)
5-Fluorouracil is a widely used antineoplastic pyrimidine analog that serves as an excellent model for implementing stringent safety protocols.[4] It acts by inhibiting DNA synthesis and is known to be cytotoxic, teratogenic, and mutagenic.[4][20]
| Parameter | Safety Requirement | Rationale |
| Toxicity | FDA Pregnancy Category D; may harm fetus.[4] Harmful if swallowed, inhaled, or absorbed through skin.[20] | Potent biological activity requires minimizing all routes of exposure. |
| Handling | All manipulations (weighing, solution prep) must be in a fume hood or other containment device.[5] | Prevents inhalation of aerosolized powder or vapors. |
| PPE | Double nitrile gloves, disposable gown, safety goggles are mandatory.[4][20] | Provides a multi-layered barrier against skin and eye contact. |
| Waste | All contaminated materials and unused 5-FU must be disposed of as hazardous chemical waste.[4][20] | Prevents environmental contamination and accidental exposure of support staff. |
| Spills | Treat all spills with extreme caution. Follow major or minor spill protocols based on quantity. | High toxicity necessitates a rapid and correct emergency response. |
| Exposure | Skin/Eye: Flush with water for 15 minutes. Seek immediate medical attention.[4] | Rapid decontamination is critical to reduce absorption and tissue damage. |
Conclusion
Working with pyrimidine derivatives, especially those with high biological potency, demands a culture of safety grounded in respect for the potential hazards. By implementing a thorough risk assessment, adhering to the hierarchy of controls, and meticulously following validated protocols, researchers can mitigate risks to themselves, their colleagues, and the environment. Safety is not an impediment to research; it is the foundation upon which reliable and ethical scientific advancement is built.
References
- 1. hse.gov.uk [hse.gov.uk]
- 2. rivosem.com.tr [rivosem.com.tr]
- 3. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 5. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. lobachemie.com [lobachemie.com]
- 10. cdc.gov [cdc.gov]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. compliancy-group.com [compliancy-group.com]
- 13. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 14. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 15. osha.gov [osha.gov]
- 16. osha.oregon.gov [osha.oregon.gov]
- 17. web.uri.edu [web.uri.edu]
- 18. ipservices.care [ipservices.care]
- 19. ethz.ch [ethz.ch]
- 20. ehs.umich.edu [ehs.umich.edu]
- 21. den.qu.edu.iq [den.qu.edu.iq]
- 22. acs.org [acs.org]
- 23. documents.uow.edu.au [documents.uow.edu.au]
- 24. ehs.princeton.edu [ehs.princeton.edu]
- 25. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 26. safety.charlotte.edu [safety.charlotte.edu]
Application Note: A Comprehensive Guide to the Analytical Characterization of 2,5-Diamino-4,6-dihydroxypyrimidine (DADHP)
Abstract
2,5-Diamino-4,6-dihydroxypyrimidine (DADHP) is a critical heterocyclic building block in medicinal chemistry, often serving as a key intermediate in the synthesis of therapeutic agents. Its purity, identity, and stability are paramount to ensuring the quality and safety of final drug products. This guide provides a detailed framework of validated analytical techniques for the comprehensive characterization of DADHP, rooted in fundamental scientific principles and field-proven methodologies. We will explore chromatographic and spectroscopic methods, offering not just protocols, but the causal logic behind experimental choices to empower researchers in their analytical endeavors.
Introduction: The Analytical Imperative for DADHP
2,5-Diamino-4,6-dihydroxypyrimidine, a substituted pyrimidine, belongs to a class of compounds with wide-ranging biological significance.[1][2] Pyrimidine derivatives are integral to numerous pharmaceuticals, from antiviral to anticancer agents.[2] Given its role as a synthetic precursor, a robust analytical characterization of DADHP is not merely a quality control step but a foundational requirement for reproducible research and development. An improperly characterized starting material can lead to impurity propagation, compromised yields, and ambiguous biological data.
This document outlines a multi-technique approach to establish the identity, purity, and structural integrity of DADHP. The methods described herein are designed to be self-validating, providing orthogonal data points that, when combined, create a high-confidence analytical profile of the molecule.
Table 1: Physicochemical Properties of 2,5-Diamino-4,6-dihydroxypyrimidine
| Property | Value | Source |
| IUPAC Name | 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one | PubChem[3] |
| Synonyms | 2,5-Diaminopyrimidine-4,6-diol | ECHEMI[4] |
| Molecular Formula | C₄H₆N₄O₂ | PubChem[3] |
| Molecular Weight | 142.12 g/mol | PubChem[3] |
| Appearance | White to brown or dark purple powder/crystal | TCI Chemicals |
| CAS Number | 40769-69-5 | PubChem[3] |
Integrated Analytical Workflow
A comprehensive characterization relies on the synergy of multiple analytical techniques. No single method can provide all the necessary information. The following workflow illustrates a logical progression from initial purity assessment to definitive structural confirmation.
Caption: Integrated workflow for the comprehensive characterization of DADHP.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
Principle and Application
HPLC is the cornerstone technique for assessing the purity of DADHP and quantifying it against a reference standard. By employing a reverse-phase (RP) column, we can effectively separate the polar DADHP from non-polar and closely related polar impurities. UV detection is ideal due to the chromophoric nature of the pyrimidine ring. A well-developed HPLC method provides critical information on the number of impurities and their relative abundance, often expressed as area percent. Commercial suppliers frequently cite HPLC as the method for purity determination.[5][6]
Detailed Protocol: Purity Determination by Reverse-Phase HPLC
Objective: To determine the purity of a DADHP sample and profile any related impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Materials:
-
DADHP sample and reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (ACS grade)
-
Sodium heptanesulfonate (ion-pairing agent, optional but recommended for peak shape)
-
Phosphoric acid (to adjust pH)
-
Deionized water (18.2 MΩ·cm)
Protocol Steps:
-
Mobile Phase Preparation:
-
Buffer (Aqueous Component): Prepare a 50 mM KH₂PO₄ solution in deionized water. If using an ion-pairing agent, add sodium heptanesulfonate to a final concentration of 10 mM.
-
Adjust the pH of the buffer to 3.9 with concentrated phosphoric acid.[7] This slightly acidic pH ensures that the amino groups are protonated, leading to consistent retention and improved peak shape.
-
Filter the buffer through a 0.22 µm membrane filter.
-
Mobile Phase: The final mobile phase is a mixture of the prepared buffer and an organic modifier. A good starting point is an isocratic mixture of 90:10 (v/v) Buffer:Methanol .[7]
-
-
Sample Preparation:
-
Diluent: Use the mobile phase or a water/methanol mixture as the diluent.
-
Accurately weigh and dissolve the DADHP sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Ensure complete dissolution, using sonication if necessary. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
The following table summarizes the recommended starting conditions, which can be optimized as needed. A C18 column is a standard choice for this type of polar analyte.[7]
-
Table 2: Recommended HPLC Operating Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 100 x 4.6 mm, 5 µm | Standard reverse-phase column suitable for polar compounds.[7] |
| Mobile Phase | 90% (50mM KH₂PO₄ + 10mM Heptanesulfonate, pH 3.9) / 10% Methanol | Provides good retention and peak shape for polar, ionizable analytes.[7] |
| Flow Rate | 0.6 - 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration and sensitivity. |
| Detector | UV-Vis or DAD | |
| Wavelength | 254 nm or 265 nm | Pyrimidine derivatives exhibit strong absorbance in this region.[7][8] |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of DADHP using the area percent method:
-
% Purity = (Area of DADHP Peak / Total Area of All Peaks) x 100
-
-
Identify and report any impurity exceeding the reporting threshold (e.g., 0.1%).
-
Mass Spectrometry (MS) for Identity Confirmation
Principle and Application
Mass spectrometry provides an exact mass measurement of the molecule, serving as a definitive confirmation of its identity. Electrospray ionization (ESI) is the preferred method as it is a "soft" ionization technique that typically keeps the molecule intact, yielding a prominent protonated molecular ion [M+H]⁺.[9] Tandem MS (MS/MS) can be used to fragment the molecular ion, providing structural information that confirms connectivity.
Detailed Protocol: LC-MS Analysis
Objective: To confirm the molecular weight of DADHP.
Instrumentation:
-
LC-MS system, preferably with a high-resolution mass analyzer (e.g., TOF, Orbitrap).
Protocol Steps:
-
LC Separation:
-
Use the HPLC method described in Section 3. Crucially, replace the non-volatile phosphate buffer with a volatile alternative.
-
MS-Compatible Mobile Phase: 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B). A simple isocratic or gradient elution can be used to introduce the sample into the mass spectrometer.
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The two amino groups on DADHP are readily protonated.
-
Mass Analyzer Scan Range: m/z 50 - 500. This range will comfortably include the expected ion.
-
Expected Ion: The theoretical monoisotopic mass of DADHP (C₄H₆N₄O₂) is 142.0542 Da. The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 143.0620 .
-
Sodiated adducts [M+Na]⁺ at m/z 165.0439 may also be observed.[10]
-
-
Data Interpretation:
-
Confirm the presence of a peak in the mass spectrum corresponding to the exact mass of the [M+H]⁺ ion within a narrow mass tolerance (e.g., < 5 ppm for high-resolution MS).
-
If performing MS/MS on the m/z 143 precursor, look for characteristic fragment ions. Pyrimidine glycols are known to undergo a facile loss of water, so a fragment corresponding to [M+H-H₂O]⁺ is expected.[11]
-
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Application: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton. For DADHP, NMR confirms the presence of the pyrimidine core and the positions of the amino and hydroxyl substituents.
Detailed Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of DADHP in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for this polar compound and allows for the observation of exchangeable protons (from -OH and -NH₂ groups).
-
Acquisition:
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Include other experiments like DEPT-135 to differentiate between CH, CH₂, and CH₃ carbons if needed (though not strictly necessary for this simple structure).
-
-
Data Interpretation:
Table 3: Predicted NMR Spectral Data for DADHP in DMSO-d₆
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~10.0 - 11.0 | Broad singlet | Exchangeable protons from the two -OH groups (or N-H in keto form). |
| ~6.0 - 7.0 | Broad singlet | Exchangeable protons from the C2-NH₂ group. | |
| ~5.0 - 6.0 | Broad singlet | Exchangeable protons from the C5-NH₂ group. | |
| ¹³C NMR | ~165 | Singlet | C4 and C6 carbons (likely C=O in the predominant tautomer). |
| ~153 | Singlet | C2 carbon, attached to the amino group. | |
| ~90-100 | Singlet | C5 carbon, attached to the amino group. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle and Application: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is a rapid and simple method to confirm the presence of key functional groups like N-H, O-H, and C=O in DADHP.
Detailed Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of DADHP (~1% w/w) with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation: Analyze the spectrum for characteristic absorption bands.
Table 4: Key FTIR Vibrational Bands for DADHP
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3100 | N-H and O-H Stretching | -NH₂, -OH |
| 1700 - 1600 | C=O and C=N Stretching | Pyrimidine ring carbonyls and imines |
| 1650 - 1550 | N-H Bending (Scissoring) | -NH₂ |
| ~1500 - 1400 | C-N Stretching, Ring Vibrations | Pyrimidine ring |
The broadness of the 3500-3100 cm⁻¹ region is indicative of extensive hydrogen bonding, which is expected for this molecule.
UV-Vis Spectroscopy
Principle and Application: UV-Vis spectroscopy measures the electronic transitions within a molecule. For DADHP, it provides the wavelength of maximum absorbance (λmax), which is useful for setting the detection wavelength in HPLC for maximum sensitivity. The λmax is dependent on the solvent and pH.
Detailed Protocol:
-
Sample Preparation: Prepare a dilute solution of DADHP (~10 µg/mL) in methanol or the HPLC mobile phase buffer.
-
Acquisition: Scan the absorbance of the solution from 200 to 400 nm using a UV-Vis spectrophotometer, using the solvent as a blank.
-
Data Interpretation: Identify the wavelength(s) of maximum absorbance. For related 4,6-dihydroxypyrimidine derivatives in neutral/weakly acidic media, the λmax is typically observed around 252-254 nm .[8][14]
Conclusion
The analytical characterization of 2,5-Diamino-4,6-dihydroxypyrimidine is a multi-faceted process that requires the application of orthogonal techniques. This guide provides the foundational protocols and scientific rationale for a robust characterization scheme. By combining HPLC for purity, mass spectrometry for identity, and a suite of spectroscopic methods (NMR, FTIR, UV-Vis) for structural confirmation, researchers and drug development professionals can establish a high-confidence profile of this important chemical intermediate, ensuring the integrity of their downstream applications.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 2,5-Diamino-4,6-dihydroxypyrimidine | C4H6N4O2 | CID 2733981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride, 5G | Labscoop [labscoop.com]
- 7. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MALDI mass Spectrometry based proteomics for drug discovery & development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4,6-Dihydroxypyrimidine(1193-24-4) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Disposal of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride Waste
Abstract
This document provides a comprehensive guide for the safe and compliant disposal of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride (CAS RN: 56830-58-1). While this compound is generally not classified as a hazardous substance, responsible waste management is crucial to ensure laboratory safety and environmental protection.[1][2] These application notes offer detailed protocols for researchers, scientists, and drug development professionals, emphasizing risk mitigation, proper handling, and adherence to regulatory guidelines. The protocols provided are designed to be self-validating by incorporating clear, logical steps and explaining the rationale behind each procedural choice.
Introduction: The Importance of Proper Waste Management
This compound is a heterocyclic building block utilized in various research and development applications.[3] Although Safety Data Sheets (SDS) from multiple suppliers indicate that this compound is not classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is imperative to handle its waste with diligence.[1][2] The absence of a hazardous classification does not equate to an absence of potential risk. Improper disposal of any chemical waste can lead to unforeseen environmental consequences and may violate local or national regulations.[4]
The core principle of these protocols is to provide a clear, risk-based approach to the disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Identification and Risk Assessment
Before commencing any disposal procedures, a thorough risk assessment is mandatory. The primary source of information for this assessment is the product's Safety Data Sheet (SDS).
Key Chemical and Physical Properties:
| Property | Value | Source |
| Chemical Formula | C₄H₆N₄O₂·HCl | [2] |
| Molecular Weight | 178.58 g/mol | [2][5] |
| Appearance | White to Greyish-red/Brown to Dark purple crystal or powder | [2][3] |
| Hazard Classification | Not a hazardous substance or mixture | [1][2] |
Causality Behind Precautionary Measures:
Even though the compound is not classified as hazardous, the following potential risks should be considered:
-
Inhalation: As a fine powder, it can be easily aerosolized, leading to respiratory irritation.[4]
-
Eye/Skin Contact: Direct contact may cause irritation.[4][6]
-
Ingestion: Accidental ingestion could have adverse effects.
-
Environmental: The ecological impact of this compound has not been extensively studied. Therefore, it is prudent to prevent its release into the environment.[2]
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks identified above, the following PPE and engineering controls are essential when handling waste containing this compound.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile).[4]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator should be used.[7]
-
Engineering Controls: All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][7] Eyewash stations and safety showers must be readily accessible.[1][7]
Waste Stream Segregation and Management
Proper segregation of waste is the cornerstone of a compliant and safe disposal process. The following diagram illustrates the decision-making process for segregating waste streams containing this compound.
Caption: Waste Segregation Workflow for this compound.
Detailed Disposal Protocols
The following protocols provide step-by-step instructions for the disposal of different waste streams.
Protocol 1: Disposal of Solid Waste
This protocol applies to unused or expired this compound powder, as well as contaminated consumables such as weighing paper, gloves, and paper towels.
Methodology:
-
Preparation: Perform all waste handling within a chemical fume hood to prevent dust dispersion.[2]
-
Collection: Carefully sweep up any solid waste, taking care not to create dust.[2] Place the collected material and other contaminated solids into a durable, sealable plastic bag or a clearly labeled, non-reactive container.
-
Labeling: Affix a hazardous waste tag (or your institution's equivalent) to the container. Label it clearly as "Non-hazardous chemical waste: this compound".
-
Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[2]
-
Final Disposal: Arrange for collection by a licensed waste disposal company in accordance with local and national regulations.[1][4]
Protocol 2: Disposal of Liquid Waste
This protocol is for solutions containing dissolved this compound.
Methodology:
-
Collection: Collect all aqueous and solvent-based solutions containing the compound in a dedicated, leak-proof, and chemically compatible container. Do not mix with other waste streams unless compatibility has been confirmed.[7]
-
Labeling: Clearly label the container with its full contents, including the name of the compound, the solvent used, and the approximate concentration.
-
Storage: Keep the container tightly sealed and store it in a secondary containment tray within a designated waste storage area.
-
Final Disposal: The preferred method of disposal is through a licensed chemical waste disposal company.[1] In some jurisdictions, it may be permissible to dispose of the waste via incineration in a facility equipped with an afterburner and scrubber.[2] Always consult with your institution's Environmental Health and Safety (EHS) department for approved disposal routes.
Protocol 3: Decontamination and Disposal of Empty Containers
This protocol outlines the procedure for handling empty containers that previously held this compound.
Methodology:
-
Decontamination: Triple rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent in which the compound is soluble).
-
Rinsate Collection: Collect the rinsate as liquid waste and dispose of it according to Protocol 2.
-
Container Disposal: Once decontaminated, the container can typically be disposed of as non-hazardous waste (e.g., regular lab glass or plastic recycling, depending on the material). Puncture or otherwise render the container unusable for other purposes before disposal.[8]
-
Verification: Always adhere to your institution's specific guidelines for the disposal of decontaminated chemical containers.
Spill Management
In the event of a spill, follow these procedures to ensure a safe and effective cleanup.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.[1]
-
Personal Protection: Don appropriate PPE, including respiratory protection if dust is present.[1]
-
Containment and Cleanup:
-
For solid spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a sealed container for disposal.[2][4]
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Collect the absorbed material into a labeled container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water or an appropriate solvent.[4]
-
Waste Disposal: Dispose of all cleanup materials as chemical waste according to the protocols outlined above.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is an integral part of the research and development workflow. While not classified as a hazardous material, a cautious and systematic approach to its waste management is essential for protecting laboratory personnel and the environment. Adherence to these protocols, in conjunction with institutional and regulatory guidelines, forms a self-validating system for the safe handling and disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. This compound | 56830-58-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. capotchem.com [capotchem.com]
- 6. chembk.com [chembk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Chlorination of Pyrimidines using Phosphorus Oxychloride
Introduction: The Strategic Importance of Chlorinated Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] The introduction of chlorine atoms onto the pyrimidine ring is a pivotal synthetic transformation, yielding highly versatile intermediates known as chloropyrimidines. These compounds are crucial building blocks in the synthesis of a vast range of biologically active molecules, including kinase inhibitors, antivirals, and other targeted therapies.[3][4][5] The differential reactivity of the chlorine atoms on the pyrimidine ring allows for sequential and regioselective substitutions, making them ideal for constructing compound libraries for drug discovery programs.[3]
Phosphorus oxychloride (POCl₃) is the most established and widely used reagent for the direct chlorination of hydroxypyrimidines (or their tautomeric keto forms, such as uracil).[3][6] This guide provides an in-depth exploration of the mechanistic principles, practical protocols, and critical safety considerations for employing POCl₃ in pyrimidine chlorination, tailored for researchers and professionals in drug development.
Mechanism of Chlorination: An Electrophilic Transformation
The chlorination of a hydroxypyrimidine using POCl₃ is fundamentally an electrophilic substitution reaction at the oxygen atom, followed by a nucleophilic substitution at the carbon atom. While the detailed mechanism can vary with additives, the core pathway involves the activation of the pyrimidine's hydroxyl group.
-
Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen of the pyrimidine's hydroxyl (or enol) group attacks the electrophilic phosphorus atom of POCl₃.
-
Formation of a Phosphate Intermediate: This initial attack forms a dichlorophosphoryl intermediate, which is a much better leaving group than a hydroxide ion.
-
Nucleophilic Attack by Chloride: A chloride ion, either from POCl₃ itself or from the reaction byproducts, then acts as a nucleophile, attacking the carbon atom to which the oxygen is attached.
-
Elimination and Product Formation: The dichlorophosphate group is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the chlorinated pyrimidine.
Tertiary amines, such as N,N-dimethylaniline or pyridine, are often added to facilitate the reaction.[3][7] These bases can act as catalysts by forming a more reactive intermediate with POCl₃ or by scavenging the HCl generated during the reaction.
Visualizing the Chlorination Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride
Welcome to the technical support center for the synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning.
I. Overall Synthesis Workflow
The synthesis of this compound is typically a four-step process. Understanding the complete workflow is crucial for identifying potential areas of yield loss.
Caption: Overall workflow for the synthesis of this compound.
II. Frequently Asked Questions & Troubleshooting Guide
Step 1: Cyclization Reaction
Q1: My yield of 2-Amino-4,6-dihydroxypyrimidine is low. What are the likely causes and how can I improve it?
A1: Low yield in the initial cyclization step is a common issue. The primary causes are often related to reagent quality, stoichiometry, and reaction conditions.
-
Reagent Quality: Ensure that your sodium methoxide is not degraded and is of the appropriate concentration (typically 28-30%). The guanidine hydrochloride and dimethyl malonate should be dry and of high purity.
-
Stoichiometry: The molar ratio of the reactants is critical. Based on optimized procedures, a molar ratio of Guanidine hydrochloride: Dimethyl malonate: Sodium methoxide of 1 : 1.0-1.5 : 1.5-3.5 is recommended.[1] An excess of dimethyl malonate and sodium methoxide can help drive the reaction to completion.
-
Temperature Control: The reaction temperature should be maintained between 35-50°C.[2] Lower temperatures can lead to an incomplete reaction, while higher temperatures may promote side reactions.
-
Reaction Time: A reaction time of 0.5 to 6 hours is generally suggested.[2] Monitor the reaction progress by TLC to determine the optimal time for your specific setup.
-
pH during Work-up: After the reaction, the pH should be carefully adjusted to 3-5 to precipitate the product.[1] Incorrect pH can lead to the product remaining in the solution, thus reducing the isolated yield.
| Parameter | Recommended Range | Source |
| Molar Ratio (Guanidine HCl:Dimethyl Malonate:NaOCH₃) | 1 : 1.0-1.5 : 1.5-3.5 | [1] |
| Temperature | 35-50°C | [2] |
| Reaction Time | 0.5 - 6 hours | [2] |
| Precipitation pH | 3 - 5 | [1] |
Step 2: Nitrosation
Q2: During the nitrosation step, I observe excessive foaming and the formation of a dark-colored, tar-like substance. What is happening and how can I prevent it?
A2: This is a classic sign of a runaway reaction or decomposition, often due to poor temperature and pH control during the addition of acid. The nitrosation reaction is exothermic.
-
Temperature Management: It is crucial to maintain the reaction temperature below 50°C.[1] Use an ice bath to control the temperature during the dropwise addition of hydrochloric acid.
-
Slow Acid Addition: Add the hydrochloric acid slowly and monitor the pH and temperature continuously. A rapid change in pH can lead to localized heating and decomposition.
-
pH Control: The optimal pH for this step is between 2 and 3.[1] This narrow window is critical for the selective formation of the desired 5-nitroso product.
-
Reagent Stoichiometry: The molar ratio of 2-amino-4,6-dihydroxypyrimidine to sodium nitrite should be between 1:1.1 and 1:1.5.[1] An excess of sodium nitrite can lead to over-nitrosation or other side reactions.
Caption: Troubleshooting decision tree for the nitrosation step.
Step 3: Reduction
Q3: My reduction of the nitroso group is incomplete, or I am getting a low yield of the diamino product. What should I check?
A3: The efficiency of the reduction step is highly dependent on the choice of reducing agent and the reaction conditions.
-
Choice of Reducing Agent:
-
Raney Nickel: This is a highly effective catalyst for hydrogenation. Ensure the Raney nickel is active; older or improperly stored catalyst may have reduced activity. The mass ratio of the nitroso-intermediate to Raney nickel catalyst should be around 1:0.03-0.10.[1]
-
Sodium Hydrosulfide (NaHS): This is an alternative reducing agent.[2] Ensure it is of good quality, as it can degrade over time.
-
-
pH Control: When using Raney nickel, the pH should be maintained between 4 and 6.[1] For sodium hydrosulfide, the pH is adjusted at the end of the reaction to precipitate the product.[2]
-
Hydrogenation Conditions (for Raney Ni): If using catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to facilitate mass transfer.
-
Reaction Temperature: For reduction with sodium hydrosulfide, a temperature of 20-50°C is recommended.[2]
Step 4: Salt Formation
Q4: The final product, this compound, has low purity. What are the likely impurities and how can I remove them?
A4: Impurities in the final product can arise from unreacted starting materials, side products, or inorganic salts from the work-up steps.
-
Washing: Thoroughly wash the filtered product with cold water and then with a solvent like methanol or ethanol to remove residual inorganic salts (e.g., NaCl).
-
Recrystallization: If the purity is still low, recrystallization from a suitable solvent system may be necessary.
-
Control of HCl amount: During the final salt formation step, use the correct molar ratio of the diamino-intermediate to hydrochloric acid (around 1:3-3.5).[1] An excess of HCl might need to be removed under vacuum.
-
Temperature of Salt Formation: The reaction of 2,5-diamino-4,6-dihydroxypyrimidine with hydrochloric acid in methanol is typically carried out at 50-80°C.[1][2]
| Parameter | Recommended Range | Source |
| Molar Ratio (Intermediate III:HCl) | 1 : 3 - 3.5 | [1] |
| Temperature | 50 - 80°C | [1][2] |
| Reaction Time | 0.5 - 4 hours | [2] |
III. Experimental Protocols
Optimized Synthesis Protocol
This protocol is a synthesis of the methods described in the cited patents, aiming for a high yield of ~75% and purity of >99.0%.[1][2]
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
-
To a four-necked flask, add 477.8g of a 28-30% sodium methoxide solution and 76.4g of guanidine hydrochloride.
-
Stir and heat the mixture to 35°C.
-
Slowly add 140.4g of dimethyl malonate dropwise, maintaining the temperature at 35°C.
-
After the addition is complete, maintain the reaction at 35°C for 6 hours.
-
Perform a pressure-reduced distillation to remove methanol.
-
Dissolve the residue in water and adjust the pH to 3-5 with an acid (e.g., HCl or acetic acid).
-
Cool the solution to induce precipitation, filter the solid, and dry to obtain 2-amino-4,6-dihydroxypyrimidine.
Step 2: Synthesis of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine
-
In a reactor, combine 98.2g of the intermediate from Step 1 with 320g of water.
-
Add 208g of a 30% aqueous sodium hydroxide solution and stir, warming to 40°C.
-
Add 63.5g of sodium nitrite.
-
Slowly add 30-35% hydrochloric acid dropwise over 1 hour to adjust the pH to 2-3.
-
Maintain the reaction at 50°C for 2 hours.
-
Cool the mixture, filter the precipitate, and dry to obtain 2-amino-4,6-dihydroxy-5-nitrosopyrimidine.
Step 3: Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine
-
Add the 115.6g of the nitroso-intermediate from Step 2 to a reactor with water.
-
Add Raney nickel catalyst (mass ratio of intermediate to catalyst 1:0.03-0.10).
-
Adjust the pH to 4-6 with a base (e.g., sodium hydroxide).
-
Perform hydrogenation according to standard procedures until the reaction is complete.
-
Filter off the catalyst.
-
Adjust the pH of the filtrate to precipitate the product.
-
Filter and dry the solid to obtain 2,5-diamino-4,6-dihydroxypyrimidine.
Step 4: Synthesis of this compound
-
To a reactor, add 106.6g of the diamino-intermediate from Step 3 and 380g of methanol.
-
Stir and heat to 40-45°C.
-
Slowly add 244g of 30-35% hydrochloric acid dropwise over 30 minutes.
-
Maintain the temperature at 50-55°C for 3 hours.
-
Cool the mixture, filter the crystalline product, and dry to obtain this compound.
IV. References
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References
Technical Support Center: Purification of 2,5-Diamino-4,6-dihydroxypyrimidine
Welcome to the technical support center for 2,5-Diamino-4,6-dihydroxypyrimidine (DADHP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important heterocyclic compound. Drawing upon established chemical principles and field-proven experience, this document provides in-depth troubleshooting advice and detailed protocols to help you achieve the desired purity and yield for your critical applications.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification of crude DADHP in a direct question-and-answer format. The underlying causality for each problem is explained to empower you with the foundational knowledge for effective problem-solving.
Q1: My final product is highly colored (e.g., brown, purple, or dark grey). How can I remove these colored impurities?
A1: The appearance of color in your DADHP sample is a common issue, typically stemming from two primary sources: oxidation of the aminophenol-like structure and residual, highly conjugated impurities from the synthesis. The diaminodihydroxy substitution pattern makes the pyrimidine ring electron-rich and susceptible to air oxidation, especially at elevated temperatures or non-neutral pH, forming quinone-imine type structures which are strong chromophores.
Causality Explained:
-
Oxidation: The presence of two amino groups and two hydroxyl groups on the pyrimidine ring makes it highly susceptible to oxidation, which can occur during the reaction, work-up, or even storage if not handled under an inert atmosphere.[1]
-
Residual Nitroso-Intermediates: A common synthetic route to DADHP involves the reduction of a nitroso intermediate (e.g., 2-amino-4,6-dihydroxy-5-nitrosopyrimidine).[2][3] Incomplete reduction can leave traces of this intensely colored species in your crude product.
Troubleshooting Steps:
-
Activated Carbon Treatment: This is the most effective and widely used method for removing colored impurities.
-
Rationale: Activated carbon has a high surface area with a network of pores that readily adsorbs large, flat, conjugated molecules (the chromophores) while having a lower affinity for your smaller, more polar product.
-
Protocol: See Protocol 2: Decolorization using Activated Carbon. A key consideration is to use the minimum amount of carbon necessary (typically 1-2% w/w relative to your crude product) and to perform the treatment in a suitable solvent at an elevated temperature for a short duration (10-15 minutes) to avoid significant product loss through adsorption.
-
-
Reductive Quench: If you suspect residual nitroso-impurities, a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) can be added during the initial dissolution step of your recrystallization. This will reduce the colored impurity to the desired diamino product. Use this method judiciously, as it adds more reagents that will need to be removed.
-
Inert Atmosphere: During all heating and dissolution steps, work under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.[4]
Q2: My recovery after recrystallization is very low. What are the common causes and how can I improve my yield?
A2: Low recovery is a frustrating issue that can usually be traced back to the fundamentals of recrystallization: the choice of solvent, the volumes used, and the cooling process.
Causality Explained:
-
Suboptimal Solvent Choice: An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but readily at high temperatures. If your product has significant solubility in the chosen solvent even when cold, you will lose a substantial amount in the mother liquor.
-
Excessive Solvent Volume: Using too much solvent to dissolve the crude product is the most frequent cause of low yield. The goal is to create a saturated solution at the solvent's boiling point, not just to dissolve the solid.
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, the product can crash out along with the impurities you are trying to remove.
-
Inefficient Cooling: Cooling the solution too rapidly can lead to the formation of very fine, needle-like crystals that are difficult to filter and wash effectively, leading to mechanical losses. Slower cooling promotes the growth of larger, more easily handled crystals.
Troubleshooting Steps:
-
Optimize Solvent-to-Solute Ratio: Start by using a minimal amount of hot solvent to dissolve your crude DADHP. Add the solvent in small portions to the heated crude material until it just dissolves. A common starting point for aqueous recrystallization is to dissolve the solid in boiling water and then acidify to decrease its solubility.[5]
-
Employ an Anti-Solvent: If DADHP is too soluble in your primary solvent (e.g., water or DMSO), the addition of a miscible "anti-solvent" in which it is insoluble (e.g., ethanol, isopropanol, or acetone) can dramatically increase recovery by forcing precipitation.[6] See Protocol 3: Solvent/Anti-Solvent Crystallization.
-
Pre-heat Your Funnel: To prevent premature crystallization during hot filtration (e.g., after activated carbon treatment), always pre-heat your filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent vapor or in an oven.
-
Controlled Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath to maximize crystal formation. Scratching the inside of the flask with a glass rod can help induce crystallization if it is reluctant to start.
Q3: My purified DADHP shows residual starting materials or intermediates in its analysis (e.g., by HPLC/TLC). What's the best strategy to remove them?
A3: The presence of synthetic precursors like guanidine salts or intermediates indicates that a single recrystallization is insufficient. The purification strategy must be tailored to the specific physicochemical differences between your product and the impurity.
Causality Explained:
-
Co-precipitation: If an impurity has a similar solubility profile to DADHP in your chosen recrystallization solvent, it will co-precipitate, and simple recrystallization will be ineffective.
-
Incomplete Reaction: The most direct cause is an incomplete synthetic reaction, leaving behind unreacted starting materials.[2][3]
Troubleshooting Steps:
-
pH Adjustment & Washing: Many precursors, like guanidine hydrochloride, are highly soluble in water. DADHP's solubility, however, can be minimized by adjusting the pH. After crystallization, perform a thorough wash of the filter cake with pH-adjusted water (to the point of minimum solubility for DADHP) to remove water-soluble ionic impurities. Follow this with a wash using an organic solvent like acetone or ethanol to remove non-polar contaminants.[7][8]
-
Change Recrystallization Solvent: If co-precipitation is the issue, changing the solvent system is critical. The goal is to find a solvent that maximizes the solubility difference. For example, if both product and impurity are soluble in hot water, try a mixed solvent system where the impurity remains in solution upon cooling while the product crystallizes.
-
Acid/Base Extraction (Aqueous Workup): Before attempting recrystallization, you can perform a liquid-liquid extraction if your crude product and impurities have different acid/base properties. Dissolve the crude mixture in a base (like dilute NaOH) to deprotonate the hydroxyl groups of DADHP, then wash with an organic solvent to remove neutral impurities. Re-acidify the aqueous layer to precipitate the purified DADHP. This method is effective but may require re-optimization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude DADHP?
The impurity profile of crude DADHP is directly related to its synthesis method. The most common route involves the condensation of a guanidine salt with a malonic ester derivative, followed by nitrosation and reduction.[2][3]
| Impurity Class | Specific Examples | Origin |
| Starting Materials | Guanidine Hydrochloride, Diethyl Malonate | Incomplete reaction |
| Intermediates | 2-Amino-4,6-dihydroxypyrimidine, 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine | Incomplete cyclization or reduction |
| Side-Products | Polymeric materials, products of hydrolysis | Side reactions during synthesis |
| Reagents/Catalysts | Sodium methoxide, Raney nickel, Sodium hydrosulfite | Carryover from workup |
Q2: What are the best practices for handling and storing DADHP?
DADHP, particularly as the free base, is sensitive to oxidation. Proper handling and storage are crucial to maintain its purity and stability over time.
-
Handling: Always handle DADHP in a well-ventilated area or a fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid generating dust.[1]
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[4] Keep it in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[1] The hydrochloride salt is generally more stable to air oxidation than the free base.
Q3: How does pH affect the solubility and stability of DADHP during purification?
The pH of the solution is a critical parameter. DADHP is an amphoteric molecule, containing basic amino groups and acidic hydroxyl groups (in their enol form).
-
In Acidic Solution (low pH): The amino groups become protonated (-NH3+), forming a salt (e.g., the hydrochloride salt). This generally increases the solubility in aqueous media.[2]
-
In Basic Solution (high pH): The hydroxyl groups can be deprotonated (-O-), forming a phenoxide-like salt. This also tends to increase aqueous solubility.
-
At the Isoelectric Point: There will be a specific pH at which DADHP has minimal solubility. This is the ideal pH for precipitating the compound from an aqueous solution to maximize yield. This point must often be determined empirically but is typically in the neutral to slightly acidic range.
Q4: Can I use chromatography to purify DADHP?
While possible, column chromatography is often not the preferred method for large-scale purification of DADHP due to its poor solubility in common organic solvents used for chromatography (like ethyl acetate or hexanes).[6][10] It can be very challenging to find an eluent system that provides good solubility and effective separation. However, for small-scale, high-purity applications, techniques like reversed-phase chromatography (C18) using aqueous mobile phases with modifiers (e.g., formic acid or trifluoroacetic acid) could be developed. For most lab-scale and industrial preparations, a well-optimized recrystallization protocol is more practical and cost-effective.
Section 3: Experimental Protocols
Protocol 1: General Recrystallization from Aqueous Solution
This protocol is a starting point for purifying DADHP, leveraging its pH-dependent solubility.
-
Dissolution: Place the crude DADHP in a flask. Add a minimal amount of deionized water (e.g., 5-10 mL per gram of crude material). Heat the suspension to 90-100 °C with stirring.
-
Acidification for Dissolution: Slowly add dilute hydrochloric acid (e.g., 1 M HCl) dropwise to the hot suspension until all the solid dissolves. Avoid a large excess of acid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated Büchner or Hirsch funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. If crystallization is slow to start, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 1 hour to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water, followed by a wash with a water-miscible organic solvent like cold ethanol or acetone to facilitate drying.[7]
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Decolorization using Activated Carbon
This procedure should be integrated into your primary recrystallization workflow.
-
Initial Dissolution: Following Step 1 or 2 of Protocol 1, dissolve the crude DADHP in a suitable hot solvent (e.g., acidified water).
-
Cool Slightly: Remove the solution from the heat source and allow it to cool slightly (5-10 °C below its boiling point) to prevent violent bumping when the carbon is added.
-
Add Carbon: Add a small amount of activated carbon (start with 1% w/w of the crude DADHP) to the hot solution with stirring.
-
Brief Heating: Return the mixture to the heat and maintain it just below the boiling point for 10-15 minutes with continuous stirring.
-
Hot Filtration: Immediately filter the hot solution through a pad of Celite® or diatomaceous earth in a pre-heated filter funnel to remove the carbon. The Celite pad is crucial as it prevents fine carbon particles from passing through the filter paper.
-
Proceed to Crystallization: Collect the clear, decolorized filtrate and proceed with Step 4 of Protocol 1.
Workflow for Purification of Crude DADHP
Caption: Decision workflow for the purification of crude DADHP.
Protocol 3: Solvent/Anti-Solvent Crystallization
This method is useful when DADHP is too soluble in a single solvent for good recovery.
-
Dissolution: In a flask, dissolve the crude DADHP in the minimum required amount of a hot solvent in which it is highly soluble (e.g., DMSO or hot water).[6][10]
-
Hot Filtration (if necessary): If insoluble matter or activated carbon is present, perform a hot filtration.
-
Add Anti-Solvent: While the solution is still warm and stirring, slowly add a miscible anti-solvent (a solvent in which DADHP is poorly soluble, e.g., isopropanol, ethanol, or acetone) dropwise until the solution becomes persistently cloudy (turbid).
-
Re-dissolve: Add a few drops of the hot primary solvent back into the mixture until the cloudiness just disappears. This ensures the solution is perfectly saturated.
-
Cooling & Isolation: Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. Isolate the product by vacuum filtration as described in Protocol 1.
-
Washing: Wash the filter cake thoroughly with the anti-solvent to remove the high-boiling point primary solvent.
-
Drying: Dry the product under vacuum.
Troubleshooting Logic for Low Recrystallization Yield
Caption: Decision tree for troubleshooting low recrystallization yield.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride - Google Patents [patents.google.com]
- 3. CN104496911A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. data.epo.org [data.epo.org]
- 8. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to overcome common challenges in your pyrimidine synthesis experiments. Our goal is to empower you with the scientific understanding and practical solutions needed to optimize your reaction conditions and achieve high-yield, high-purity results.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during pyrimidine synthesis, particularly focusing on the widely used Biginelli reaction.
Q1: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM). What are the most common causes and immediate steps for improvement?
A1: Low yields in the Biginelli reaction are a frequent challenge. The primary culprits are often related to catalyst inefficiency, suboptimal reaction conditions, or reagent purity.[1] Here are immediate troubleshooting steps:
-
Catalyst Activity: The catalyst is crucial for driving the reaction. If you are not using a catalyst, adding one is highly recommended.[1] For existing protocols, consider increasing the catalyst loading or switching to a more active one. For instance, moving from a mild Brønsted acid to a stronger Lewis acid like Yb(OTf)₃ can significantly improve yields and shorten reaction times.[2]
-
Reaction Temperature: Ensure the reaction temperature is optimal. Many Biginelli reactions require reflux conditions to proceed efficiently.[1][3] If the temperature is too low, the activation energy for the rate-limiting step may not be overcome.[1]
-
Purity of Reagents: Impurities in your starting materials (aldehyde, β-ketoester, and urea/thiourea) can inhibit the reaction or lead to unwanted side products.[1][4] Always use high-purity reagents.
Q2: I'm observing an unexpected, highly fluorescent byproduct in my reaction mixture. What is it and how can I prevent its formation?
A2: The most common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be formed from the decomposition of urea at elevated temperatures. To minimize this:
-
Control the Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[4]
-
Order of Addition: While not always effective, adding the urea last to the reaction mixture can sometimes help minimize its premature decomposition.[4]
Q3: My reaction seems to stall, with a significant amount of unreacted starting materials remaining even after extended reaction times. What should I investigate?
A3: Reaction stalling, or low conversion, points to several potential issues:
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities or moisture. If you are using a reusable catalyst, it may require regeneration.[4]
-
Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate. While ethanol is common, exploring other polar solvents like acetonitrile or even solvent-free conditions can improve outcomes for certain substrates.[1][4]
-
Reagent Stoichiometry: Incorrect molar ratios of your reactants can lead to low conversion of the limiting reagent. It is crucial to carefully calculate and measure all reactants.[5]
Q4: The purification of my final pyrimidine product is challenging due to its high polarity. What are the best practices for purification?
A4: The high polarity of many pyrimidine derivatives can indeed complicate purification.[6]
-
Crystallization: This is often the most effective method. A detailed protocol is provided in Section 3. Key is to use a minimal amount of a suitable hot solvent and allow for slow cooling.[6] If crystallization fails, adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) can induce precipitation.[6]
-
Chromatography: For highly polar compounds that are difficult to crystallize, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method over standard reverse-phase chromatography.[6] HILIC utilizes a polar stationary phase, which promotes the retention of polar analytes.[6]
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to troubleshooting complex issues in pyrimidine synthesis.
Guide 1: Diagnosing and Resolving Low or No Yield
Low or no yield is one of the most frustrating outcomes in synthesis. This guide provides a logical workflow to diagnose and remedy the root cause.
Symptom: After the specified reaction time, analysis by TLC or HPLC shows little to no formation of the desired pyrimidine product, with starting materials largely unconsumed.
Logical Diagnostic Workflow:
Caption: A workflow for troubleshooting low-yield pyrimidine synthesis.[5]
Potential Causes and Solutions:
| Potential Cause | Scientific Explanation & Causality | Recommended Solutions |
| Inactive or Insufficient Catalyst | The catalyst, typically a Brønsted or Lewis acid, is essential for activating the aldehyde and facilitating the key condensation steps.[1][7] Without sufficient catalytic activity, the reaction rate will be negligible. | • Increase catalyst loading (e.g., from 10 mol% to 20 mol%).• Use a fresh batch of catalyst.• Switch to a more potent catalyst. See Table 1 for a comparison. |
| Suboptimal Temperature or Time | The reaction may have a high activation energy, requiring thermal energy to proceed at a reasonable rate.[1] Insufficient time will not allow the reaction to reach completion. | • Increase the reaction temperature, potentially to reflux.[1][3]• Monitor the reaction progress using TLC to determine the optimal reaction time and avoid potential product degradation from prolonged heating.[4] |
| Inappropriate Solvent | Solvent polarity can dramatically affect reaction rates by stabilizing or destabilizing charged intermediates in the reaction mechanism.[1] The solubility of all reactants is also critical. | • If reactants are not fully dissolved, switch to a more suitable solvent.• Experiment with different polar solvents such as ethanol, methanol, or acetonitrile.[1][4]• Consider solvent-free conditions, which can sometimes lead to higher yields and shorter reaction times.[2][8] |
| Presence of Water/Moisture | Water can hydrolyze intermediates or deactivate certain Lewis acid catalysts, bringing the reaction to a halt. | • Use anhydrous solvents and reagents.• Dry all glassware in an oven before use.• Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |
Table 1: Effect of Various Catalysts on Biginelli Reaction Yield This table summarizes the effectiveness of different catalysts for a model Biginelli reaction.
| Catalyst | Catalyst Type | Typical Loading (mol%) | Solvent | Typical Yield (%) | Reference |
| HCl | Brønsted Acid | 20 | Water | ~90% | [9] |
| Yb(OTf)₃ | Lewis Acid | 10 | Acetonitrile | >90% | [2] |
| CuCl₂·2H₂O | Lewis Acid | 25 | Solvent-free | High | [3] |
| Polyphosphate Ester (PPE) | Reaction Mediator | N/A | THF | High | [10] |
| None | Uncatalyzed | 0 | Ethanol | Low to Moderate | [11] |
Section 3: Key Synthesis Protocols & Mechanisms
A foundational understanding of the core reaction mechanism is paramount for effective troubleshooting. The Biginelli reaction, first reported in 1891, is a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea.[7][12]
The Biginelli Reaction Mechanism
While several mechanistic pathways have been proposed, strong evidence from NMR studies supports a mechanism involving an N-acyliminium ion intermediate.[13]
Caption: Simplified mechanism of the Biginelli reaction.[13]
This mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form the key N-acyliminium ion intermediate.[13] This electrophilic species is then attacked by the nucleophilic enol of the β-ketoester. The resulting open-chain ureide subsequently undergoes intramolecular cyclization and dehydration to yield the final dihydropyrimidinone product.[13]
Protocol: General Procedure for the Synthesis of Dihydropyrimidinones (DHPMs)
This protocol provides a general framework for a catalyzed Biginelli reaction.
Materials:
-
Aryl aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., Yb(OTf)₃, 10 mol%)
-
Solvent (e.g., Acetonitrile, 10 mL)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aryl aldehyde, β-ketoester, urea, and the catalyst.
-
Solvent Addition: Add the solvent to the flask.
-
Reaction: Attach a condenser and heat the reaction mixture to reflux (approximately 82°C for acetonitrile).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and stir.
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water and a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
Protocol: Purification of Polar Pyrimidine Derivatives by Recrystallization
Procedure:
-
Dissolution: Place the crude pyrimidine derivative in an Erlenmeyer flask. Add a suitable solvent (e.g., ethanol) dropwise while heating and stirring until the compound is completely dissolved. It is critical to use the minimum amount of hot solvent necessary.[6]
-
Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[6]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow the cooling process, which typically results in larger, purer crystals.[6]
-
Maximizing Yield: Once at room temperature, the flask can be placed in an ice bath to maximize the formation of crystals.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any impurities adhering to the crystal surface.[6]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[6]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. jsynthchem.com [jsynthchem.com]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BIGINELLI REACTION | PPT [slideshare.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up of 2,5-Diamino-4,6-dihydroxypyrimidine Production
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be a comprehensive resource for troubleshooting the challenges encountered during the scale-up of 2,5-Diamino-4,6-dihydroxypyrimidine production. Drawing from established synthetic protocols and industrial insights, this document provides a structured, question-and-answer-based approach to resolving common issues, ensuring the integrity and efficiency of your process.
I. Overview of the Synthetic Pathway
The production of 2,5-Diamino-4,6-dihydroxypyrimidine typically proceeds through a four-step synthesis, starting from the condensation of guanidine with a malonic ester, followed by nitrosation, reduction, and finally, salt formation to yield the hydrochloride salt. Each of these stages presents unique challenges, particularly when transitioning from laboratory-scale to pilot or industrial-scale production.
Caption: General four-step synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine HCl.
II. Frequently Asked Questions (FAQs)
FAQ 1: My overall yield has dropped significantly after scaling up from 100g to 5kg. What are the most likely reasons?
A drop in yield upon scale-up is a common issue and is often multifactorial. The primary culprits are typically related to mass and heat transfer limitations.[1] In larger reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, which can promote side reactions and product degradation.[1] Many of the reactions in this synthesis, particularly the nitrosation step, are exothermic.[2][3][4] What is easily managed in a small flask can become a significant challenge at a larger scale, leading to impurity formation.[1][2]
FAQ 2: I'm observing a new, unidentified impurity in my final product after scale-up. How should I approach its identification and elimination?
The first step is to characterize the impurity using analytical techniques such as HPLC-MS and NMR. This will provide information about its molecular weight and structure, which can help in postulating its origin. Common sources of new impurities at scale include the degradation of starting materials or intermediates under prolonged reaction times or at elevated temperatures, or side reactions that were negligible at the lab scale. Consider taking samples at each stage of the process to pinpoint where the impurity is first formed. Once identified, you can often mitigate its formation by adjusting reaction parameters such as temperature, stoichiometry, or reaction time.
FAQ 3: Is there a preferred method for the reduction of the 5-nitroso intermediate?
Several methods exist, including catalytic hydrogenation with palladium on carbon (Pd/C) or Raney Nickel, and chemical reduction using agents like sodium dithionite ("vat powder").[5][6] While Pd/C is very effective, its high cost can be a limitation for large-scale production.[5][6] Sodium dithionite is less expensive but can lead to a higher volume of aqueous waste and potential safety issues.[5][6] For industrial-scale production, catalytic hydrogenation with Raney Nickel is often a good compromise, offering high efficiency and selectivity, although careful handling of the pyrophoric catalyst is required.[5][6][7]
III. Troubleshooting Guide by Synthesis Stage
Stage 1: Cyclization
Problem 1.1: Low yield of 2-Amino-4,6-dihydroxypyrimidine (Intermediate I) and significant amounts of unreacted starting materials.
-
Potential Cause A: Incomplete reaction due to suboptimal reaction conditions.
-
Diagnosis: Monitor the reaction progress using TLC or HPLC. If starting materials are still present after the expected reaction time, the reaction has not gone to completion.
-
Solution: Ensure that the temperature is maintained within the optimal range (typically 35-50°C) as specified in established protocols.[5][8] The reaction time may also need to be extended at a larger scale. Verify the quality and concentration of the sodium methoxide solution, as this is critical for the condensation reaction.
-
-
Potential Cause B: Incorrect stoichiometry.
-
Diagnosis: Review the molar ratios of the reactants. The patents suggest a molar ratio of Guanidinium hydrochloride to dimethyl malonate to sodium methylate of approximately 1:1.0-1.5:1.5-3.5.[5]
-
Solution: Carefully control the addition of each reactant. An excess of the malonate or base is often used to drive the reaction to completion, but significant deviations can lead to side reactions.
-
-
Potential Cause C: Poor quality of starting materials.
-
Diagnosis: Test the purity of the guanidine hydrochloride and dimethyl malonate. Impurities can inhibit the reaction.
-
Solution: Use high-purity starting materials. If necessary, purify the starting materials before use.
-
Problem 1.2: Difficulty in isolating Intermediate I from the reaction mixture.
-
Potential Cause A: Incorrect pH during precipitation.
-
Diagnosis: The product is typically isolated by acidification of the reaction mixture. Check the pH after the addition of acid.
-
Solution: The optimal pH for the precipitation of Intermediate I is typically in the range of 3-5.[5] Carefully adjust the pH using an appropriate acid, such as acetic acid or hydrochloric acid.[5] Adding the acid too quickly can lead to the formation of fine particles that are difficult to filter.
-
Stage 2: Nitrosation
Problem 2.1: Low yield of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine (Intermediate II) and formation of colored byproducts.
-
Potential Cause A: Poor temperature control leading to side reactions.
-
Diagnosis: The nitrosation reaction is exothermic.[2][3][4] A rapid increase in temperature upon addition of the nitrosating agent is an indication of poor heat removal.
-
Solution: At scale, ensure that the reactor's cooling system is adequate to maintain the reaction temperature within the specified range (e.g., 50-60°C).[5][6][8] The addition of the acid to the mixture of Intermediate I and sodium nitrite should be done slowly and in a controlled manner to manage the exotherm.[5][6]
-
-
Potential Cause B: Incorrect pH for nitrosation.
Caption: Troubleshooting logic for the nitrosation step.
Stage 3: Reduction
Problem 3.1: Incomplete reduction of the nitroso group.
-
Potential Cause A: Catalyst deactivation.
-
Diagnosis: If using Raney Nickel or another hydrogenation catalyst, the catalyst may have lost its activity. This can be indicated by a slowing or stalling of hydrogen uptake.
-
Solution: Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation (e.g., exposure to air for pyrophoric catalysts like Raney Nickel).[7] The catalyst loading may also need to be optimized for the larger scale.
-
-
Potential Cause B: Mass transfer limitations.
-
Diagnosis: In a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen), inefficient mixing can limit the rate of reaction.[1][9]
-
Solution: At scale, the agitator speed and design are critical for ensuring good gas dispersion and suspension of the catalyst.[1][9] Increasing the hydrogen pressure can also improve its availability in the liquid phase.
-
Problem 3.2: Formation of byproducts during reduction.
-
Potential Cause A: Over-reduction or side reactions.
-
Diagnosis: Analytical methods (HPLC, LC-MS) may show the presence of unexpected impurities.
-
Solution: Raney Nickel is generally selective for the reduction of nitro groups.[7][10] However, under harsh conditions (high temperature or pressure), other functional groups could potentially be affected. Ensure the reaction conditions are not overly aggressive. The use of a base, such as potassium hydroxide, during the reduction is often specified in protocols and can influence the reaction's selectivity and rate.[5]
-
Stage 4: Salt Formation and Purification
Problem 4.1: Low purity of the final 2,5-Diamino-4,6-dihydroxypyrimidine HCl product.
-
Potential Cause A: Inefficient removal of impurities during crystallization.
-
Diagnosis: The final product does not meet the required purity specifications as determined by HPLC.
-
Solution: The final salt formation and crystallization step is also a key purification stage. Ensure that the temperature and rate of addition of hydrochloric acid are controlled. The final product is typically crystallized from methanol.[5][6][8] The choice of solvent and the cooling profile can significantly impact the purity of the crystalline product. A re-crystallization step may be necessary if the purity is still not satisfactory.
-
-
Potential Cause B: Polymorphism.
-
Diagnosis: The final product may exhibit different physical properties (e.g., solubility, melting point) from batch to batch, even with high chemical purity. This could be due to the formation of different crystalline forms (polymorphs).
-
Solution: Carefully control the crystallization conditions (solvent, temperature, cooling rate) to ensure consistent formation of the desired polymorph.[11][12] Characterization of the solid form using techniques like X-ray powder diffraction (XRPD) can be beneficial.
-
IV. Key Process Parameters Summary
| Parameter | Stage 1: Cyclization | Stage 2: Nitrosation | Stage 3: Reduction | Stage 4: Salt Formation | Reference(s) |
| Temperature | 35 - 50 °C | 50 - 60 °C | 40 - 45 °C | 35 - 70 °C | [5][6][8] |
| pH | - | 2 - 3 | 4 - 6 (for work-up) | - | [5][6] |
| Key Reagents | Guanidine HCl, Dimethyl Malonate, NaOCH₃ | Sodium Nitrite, HCl/Acetic Acid | Raney Ni, H₂, KOH | HCl, Methanol | [5][6][8] |
| Molar Ratios | Guanidine:Malonate:Base ≈ 1:1.0-1.5:1.5-3.5 | Intermediate I:NaNO₂ ≈ 1:1.1-1.5 | - | Intermediate III:HCl ≈ 1:3-3.5 | [5] |
V. Analytical Monitoring
Regular in-process analytical monitoring is crucial for a successful scale-up. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.
-
Method: A reverse-phase HPLC method with UV detection is suitable for monitoring the progress of the reactions and assessing the purity of intermediates and the final product. A C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like methanol or acetonitrile is a good starting point.[13][14]
-
Impurity Profiling: HPLC can be used to track the formation of any impurities. If an unknown impurity is detected, HPLC-MS can be used to obtain its molecular weight, which is a critical piece of information for its identification.[14]
VI. References
-
CN102875529A: Synthetic method for 2,5-diamino-4,6-dihydroxy-pyrimidine hydrochloride. (--INVALID-LINK--)
-
Perez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS. (--INVALID-LINK--)
-
CN104496911A: Method for synthesizing 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride. (--INVALID-LINK--)
-
BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. (--INVALID-LINK--)
-
Sempere Cebriàn, J. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. IQS SE - Master's Degree in Chemical Engineering. (--INVALID-LINK--)
-
Vu, T. et al. (2019). KINETICS AND NITRATION MECHANISM OF 4,6-DIHYDROXYPYRIMIDINE AND ITS DERIVATIVES IN THE PRESENCE OF NITROUS ACID. ResearchGate. (--INVALID-LINK--)
-
BenchChem. (2025). Technical Support Center: Synthesis of Pyrimidine Derivatives. (--INVALID-LINK--)
-
Meshram, G. A. (n.d.). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Synthetic Communications. (--INVALID-LINK--)
-
Kostenko, N. et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. (--INVALID-LINK--)
-
CN114965738A: HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. (--INVALID-LINK--)
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. (--INVALID-LINK--)
-
Failure Knowledge Database. (n.d.). Explosion due to temperature rise from careless handling in the nitrosation reaction. (--INVALID-LINK--)
-
Mailyan, A. et al. (2021). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules. (--INVALID-LINK--)
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. (--INVALID-LINK--)
-
ResearchGate. (n.d.). Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles. (--INVALID-LINK--)
-
ResearchGate. (n.d.). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate. (--INVALID-LINK--)
-
ChemicalBook. (n.d.). 2-Amino-4,6-dihydroxypyrimidine CAS#: 56-09-7. (--INVALID-LINK--)
-
RSC Publishing. (n.d.). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. (--INVALID-LINK--)
-
Liu, Y. et al. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Journal of Pharmaceutical Analysis. (--INVALID-LINK--)
-
TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards. (--INVALID-LINK--)
-
ResearchGate. (n.d.). New Scale-Up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. (--INVALID-LINK--)
-
Neuland Labs. (2022). 3 Key Elements of Successful Hydrogenation Scale-Up. (--INVALID-LINK--)
-
ResearchGate. (2018). Recent synthetic methodologies for pyrimidine and its derivatives. (--INVALID-LINK--)
-
ResearchGate. (2020). Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. (--INVALID-LINK--)
-
Wikipedia. (n.d.). Raney nickel. (--INVALID-LINK--)
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (--INVALID-LINK--)
-
ResearchGate. (n.d.). Raney nickel-assisted nitro group reduction for the synthesis of five-membered N-heterocycles. (--INVALID-LINK--)
-
Preparation and the Standard Enthalpy of Formation of 2-Amino- 4,6-dimethoxypyrimidine and the Related Complexes of Copper. (--INVALID-LINK--)
-
Google Patents. (n.d.). Synthetic method for this compound. (--INVALID-LINK--)
-
CrystEngComm (RSC Publishing). (n.d.). Strategy for control of crystallization of polymorphs. (--INVALID-LINK--)
-
ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. (--INVALID-LINK--)
-
National Yang Ming Chiao Tung University Academic Hub. (2022). Crystallization and Polymorphism of Amino Acids Controlled by High-Repetition-Rate Femtosecond Laser Pulses. (--INVALID-LINK--)
-
Google Patents. (n.d.). Method for detecting 2-amino-4,6-dihydroxypyrimidine and 4-amino-2,6-dihydroxypyrimidine in pemetrexed acid. (--INVALID-LINK--)
-
ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (--INVALID-LINK--)
-
PMC - NIH. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (--INVALID-LINK--)
-
WIPO Patentscope. (n.d.). WO/1991/001310 PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. (--INVALID-LINK--)
References
- 1. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
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- 4. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
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- 6. CN104974098A - Synthetic method for this compound - Google Patents [patents.google.com]
- 7. Raney nickel - Wikipedia [en.wikipedia.org]
- 8. thalesnano.com [thalesnano.com]
- 9. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 10. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 13. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 14. CN111272897A - Method for detecting 2-amino-4,6-dihydroxypyrimidine and 4-amino-2,6-dihydroxypyrimidine in pemetrexed acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Solvent Systems for Pyrimidine Reactions
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of solvent selection and optimization in pyrimidine reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot effectively and enhance the efficiency, yield, and purity of your synthesis.
The choice of solvent is a critical parameter that can profoundly influence reaction rates, equilibrium positions, and even the mechanistic pathway, ultimately dictating the success of your pyrimidine synthesis[1]. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the challenges you may encounter at the bench.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, common problems encountered during pyrimidine synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions grounded in chemical principles.
Issue 1: Low Yield or Poor Conversion of Starting Materials
Q: My reaction is showing very low conversion to the desired pyrimidine product, with a significant amount of unreacted starting materials remaining. What are the likely causes and how can I fix this?
A: Low conversion is a frequent challenge stemming from several factors, including suboptimal reaction conditions, catalyst inefficiency, or solubility issues[2].
Causality & Troubleshooting Steps:
-
Assess Reactant Solubility: The fundamental role of a solvent is to dissolve reactants so they can interact. If your starting materials (e.g., aldehyde, β-ketoester, amidine) are not fully dissolved, the reaction will be slow or incomplete. Pyrimidine itself is soluble in water and many organic solvents like alcohols and ether, but its derivatives can have vastly different properties[3].
-
Solution: Observe the reaction mixture. If solids are present, consider a solvent system with higher solubilizing power. For polar substrates, polar solvents are generally preferred[1]. Experiment with different solvents like ethanol, acetonitrile, or even solvent-free conditions, which have been shown to improve yields for certain substrates[1][2]. For highly lipophilic and crystalline compounds, 2-propanol might be a suitable choice[4].
-
-
Evaluate Solvent-Mechanism Compatibility: The solvent's nature (protic vs. aprotic) directly impacts reaction intermediates and transition states.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents possess O-H or N-H bonds and can form hydrogen bonds[5][6][7]. They are excellent at stabilizing ions and charged intermediates[6][8]. In reactions proceeding through ionic mechanisms, like the Biginelli reaction, polar protic solvents are often effective[1][9]. However, they can also "cage" and deactivate strong nucleophiles through solvation, potentially slowing down SN2-type reactions[10][11].
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents have high polarity but lack acidic protons and cannot donate hydrogen bonds[5][6][7]. They are poor at solvating anions, leaving nucleophiles "bare" and highly reactive, which is ideal for SN2 reactions[5][10]. In some cases, switching to a polar aprotic solvent can dramatically increase the reaction rate[10].
-
-
Optimize Reaction Temperature and Time: The reaction may simply require more energy or time to reach completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[2][12]. This will help determine the optimal reaction time and prevent product degradation from prolonged heating[1]. If the reaction is sluggish at a lower temperature, a moderate increase may be necessary to overcome the activation energy[1][2].
-
-
Verify Catalyst Activity: The catalyst's role is crucial, and its effectiveness can be solvent-dependent.
-
Solution: Ensure your catalyst is active. For instance, in the Biginelli reaction, a variety of Brønsted or Lewis acids are used[1][9]. The solvent can influence the catalyst's activity; for example, a Brønsted acidic solvent can enhance reactivity when a Lewis acid catalyst is used[13]. If using a reusable catalyst, it may require regeneration[2]. It is often recommended to screen different catalysts and optimize the concentration for your specific substrates[1].
-
Caption: Troubleshooting workflow for low-yield pyrimidine synthesis.
Issue 2: Formation of Unexpected Side Products
Q: My crude product analysis (NMR/LCMS) shows significant impurities. In my Biginelli reaction, I suspect a Hantzsch-type dihydropyridine byproduct. How do I confirm and prevent this?
A: Side product formation is often a result of competing reaction pathways, which can be heavily influenced by solvent, temperature, and reactant stoichiometry[12].
Causality & Troubleshooting Steps:
-
Understanding the Competing Pathway (Biginelli vs. Hantzsch): The Hantzsch byproduct occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia[2]. Ammonia can be formed from the decomposition of urea at higher temperatures, making this side reaction more prevalent under harsh thermal conditions[2].
-
Solution: Lower the reaction temperature. This is the most direct way to disfavor the Hantzsch pathway[2]. Running the reaction at a lower temperature for a longer duration can significantly improve the selectivity for the desired dihydropyrimidinone (DHPM) product.
-
-
Solvent and Catalyst Choice: The solvent polarity and catalyst can influence the selectivity between the two pathways[2].
-
Order of Addition: The timing of reactant addition can minimize the concentration of species that lead to side products.
-
Solution: Adding the urea last may help to minimize its decomposition into ammonia before it can participate in the desired Biginelli condensation[2].
-
Caption: Competing Biginelli vs. Hantzsch reaction pathways.
Issue 3: Poor Solubility of Reactants or Final Product
Q: My pyrimidine derivative is precipitating out of the reaction mixture, or I'm struggling to dissolve it for purification and biological assays. What strategies can I use to improve solubility?
A: Solubility issues are common with planar, aromatic scaffolds like pyrimidines, which can have high crystal lattice energy[14]. The problem can often be solved through formulation strategies without altering the molecule's core structure[14].
Causality & Troubleshooting Steps:
-
pH Adjustment (for Ionizable Compounds): Many pyrimidine derivatives contain amine groups, making their solubility highly pH-dependent[14].
-
Mechanism: In acidic conditions (pH < pKa), an amine group becomes protonated, forming a more soluble cationic salt[14]. For example, the pKa of 4-aminopyrimidine is 5.71, suggesting that a pH below 5 will significantly enhance its solubility[14].
-
Solution: For reaction work-ups or creating aqueous stock solutions, try adjusting the pH to be slightly acidic. Ensure the pH is compatible with the compound's stability and any downstream applications[14].
-
-
Use of Co-solvents: When diluting a stock solution (e.g., from DMSO) into an aqueous buffer, the compound can "crash out" if its concentration exceeds its solubility limit[14][15].
-
Temperature: Solubility generally increases with temperature for most compounds[3][16].
-
Solution: Gently warming the solvent can help dissolve a stubborn compound. This is useful during recrystallization but should be used with caution in reactions to avoid promoting side reactions[3].
-
-
Solvent Selection for Purification: The choice of solvent during recrystallization or chromatography is critical.
-
Solution: For recrystallization, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. For column chromatography, a solvent system must be found that provides good separation between the product and impurities. This often requires empirical screening of different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between a protic and an aprotic solvent for my pyrimidine reaction?
A1: The choice depends on the reaction mechanism.
-
Choose a polar protic solvent (e.g., water, ethanol, methanol) when your reaction involves the formation or stabilization of charged intermediates, such as carbocations or anions. They are often used in acid-catalyzed reactions like the Biginelli synthesis[1][6][9].
-
Choose a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) when your reaction involves a strong, anionic nucleophile, such as in many SN2-type nucleophilic aromatic substitution reactions. These solvents enhance nucleophilicity by not solvating the nucleophile as strongly as protic solvents do[5][10].
Q2: What is the best solvent system for Suzuki couplings involving pyrimidines?
A2: Suzuki-Miyaura couplings are complex and the optimal solvent depends on the specific substrates, catalyst, and base used[17]. However, common and effective systems often involve a mixture of a non-polar organic solvent and water.
-
Common Systems: Mixtures like 1,4-dioxane/water, THF/water, or toluene/water are frequently used[17][18]. The presence of water is often beneficial, potentially by increasing the concentration of hydrophilic boronate species[19][20].
-
Optimization: A systematic screening of the organic solvent-to-water ratio is recommended. For the coupling of 2,4-dichloropyrimidine with phenylboronic acid, a 2:1 mixture of 1,4-dioxane and water was found to be optimal[19][20].
Q3: Are there "green" or environmentally friendly solvent options for pyrimidine synthesis?
A3: Yes, green chemistry principles are increasingly being applied to pyrimidine synthesis to reduce environmental impact.
-
Water: Water is an excellent green solvent. It has been used effectively in multicomponent reactions, sometimes with the aid of a catalyst or ultrasound[4][21].
-
Solvent-Free Reactions: Many reactions, including the Biginelli reaction, can be performed under solvent-free conditions, often with microwave irradiation or mechanical grinding ("grindstone chemistry")[21][22][23][24]. These methods drastically reduce waste and can shorten reaction times[21][25].
-
Ultrasound and Microwave-Assisted Synthesis: These techniques can enhance reaction rates and yields, often allowing for the use of greener solvents or no solvent at all[21][22][25].
| Green Chemistry Approach | Typical Conditions | Advantages | Reference |
| Microwave-Assisted | Solvent-free or minimal solvent (e.g., water, ethanol) | Drastically reduced reaction times, often higher yields. | [21][22] |
| Ultrasound-Assisted | Aqueous media (e.g., water with a catalyst) | Enhanced efficiency, simple work-up. | [21][22] |
| Grindstone Chemistry | Solvent-free, mechanical grinding with a catalyst | High yields, eco-friendly, mild conditions. | [23][24] |
| Aqueous Media | Water as solvent, often with a catalyst | Safe, inexpensive, environmentally benign. | [4][21] |
Experimental Protocols
Protocol 1: General Procedure for a Solvent-Screening Biginelli Reaction
This protocol provides a framework for optimizing the solvent in a typical Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs).
-
Preparation: To separate, dry reaction vessels (e.g., 25 mL round-bottom flasks) equipped with stir bars, add the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), and urea (1.5 mmol).
-
Solvent Addition: To each vessel, add a different solvent (5-10 mL) for screening. Recommended starting solvents include: Ethanol, Acetonitrile, THF, Toluene, and a solvent-free control.
-
Catalyst Addition: Add the chosen acid catalyst (e.g., 10 mol% Yb(OTf)₃ or 1-4 drops of conc. HCl) to each flask[1][26].
-
Reaction: Heat the reaction mixtures to a consistent temperature (e.g., reflux or 80 °C) and stir.
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes). Use an appropriate eluent system, such as 7:3 hexane:ethyl acetate[2]. Note the time to completion for each solvent.
-
Work-up: Upon completion, cool the reaction mixtures to room temperature. If a precipitate has formed, filter the solid product and wash with cold ethanol[2][21]. If the product is soluble, remove the solvent under reduced pressure.
-
Analysis & Purification: Analyze the crude yield and purity for each reaction. Purify the product from the most successful condition via recrystallization (e.g., from ethanol) or column chromatography[1][2].
Caption: Experimental workflow for solvent system optimization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Green Recipes for Pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. Bot Verification [rasayanjournal.co.in]
- 26. pdf.benchchem.com [pdf.benchchem.com]
How to manage side reactions with Vilsmeier-Haack reagent.
Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for managing and troubleshooting side reactions encountered during this powerful formylation procedure.
Troubleshooting Guide
This section addresses specific, common problems encountered during the Vilsmeier-Haack reaction in a practical question-and-answer format.
Q1: My reaction has a low yield or failed completely. What are the potential causes and how can I improve the outcome?
A1: Low to no yield is a frequent issue that can almost always be traced back to one of three areas: reagent integrity, substrate reactivity, or reaction conditions.
Pillar 1: Reagent Integrity The success of the reaction hinges on the efficient in-situ formation of the Vilsmeier reagent, a chloroiminium salt.[1]
-
Moisture Sensitivity: The activating agent, typically phosphorus oxychloride (POCl₃), reacts violently with water.[2] N,N-Dimethylformamide (DMF) is hygroscopic and can absorb atmospheric moisture. Water quenches the active reagent, leading to reaction failure.[3]
-
Solution: Always use fresh, anhydrous DMF from a sealed bottle or freshly distilled DMF. Ensure your POCl₃ is also fresh and has been stored under inert, anhydrous conditions.[1]
-
-
Stoichiometry: The molar ratio of the activating agent to DMF and the substrate is critical. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.
Pillar 2: Substrate Reactivity The Vilsmeier-Haack reaction is an electrophilic aromatic substitution; therefore, it is most effective on electron-rich aromatic and heteroaromatic compounds.[5][6]
-
Electron-Withdrawing Groups (EWGs): Substrates bearing EWGs (e.g., -NO₂, -CN, -CO₂R) are deactivated and often fail to react under standard conditions.
-
Solution: For deactivated systems, consider alternative formylation methods. If the Vilsmeier-Haack reaction must be used, more forcing conditions (higher temperature, longer reaction time, larger excess of reagent) may be required, though this increases the risk of side reactions.
-
Pillar 3: Reaction Conditions
-
Temperature: Temperature control is arguably the most critical parameter.[7] Reagent formation is exothermic and must be controlled. The formylation step's optimal temperature depends on the substrate's reactivity.
-
Solution: Always prepare the Vilsmeier reagent at 0 °C (ice bath).[1][4] For highly reactive substrates like pyrroles or indoles, the reaction may proceed at 0 °C to room temperature. For less reactive substrates, heating may be necessary, sometimes up to 80 °C.[7] Monitor the reaction by TLC to avoid decomposition at elevated temperatures.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low yield in Vilsmeier-Haack synthesis.
Q2: I'm observing multiple products, including a di-formylated byproduct. How can I improve selectivity?
A2: The formation of multiple products typically arises from over-reaction (di-formylation) or competing reaction pathways (chlorination).
-
Cause - Di-formylation: Highly activated aromatic systems can undergo formylation at more than one position. This is exacerbated by a large excess of the Vilsmeier reagent, high temperatures, or long reaction times.[3]
-
Solution 1: Stoichiometry Control: Reduce the equivalents of the Vilsmeier reagent. Start with 1.1-1.2 equivalents and slowly increase only if conversion is poor. This starves the reaction of the electrophile, favoring mono-substitution.
-
Solution 2: Temperature Management: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For very active substrates, this may be 0 °C or even lower.
-
Solution 3: Inverse Addition: Add the substrate solution dropwise to the pre-formed Vilsmeier reagent. This ensures the substrate is never in the presence of a large excess of the electrophile.
-
Q3: My substrate has a hydroxyl (-OH) or amine (-NH2) group. How do I prevent side reactions at these sites?
A3: Phenols and anilines are excellent substrates due to their electron-donating nature, but the heteroatom can compete with the aromatic ring for the electrophile.[5]
-
Cause - O/N-Formylation: The lone pairs on oxygen and nitrogen are nucleophilic and can react with the Vilsmeier reagent. This leads to the formation of formates or formamides, consuming the reagent and reducing the yield of the desired aryl aldehyde.[3]
-
Solution 1: Protecting Groups: The most robust solution is to protect the sensitive functional group before the reaction. Acetyl or silyl ethers are common for hydroxyls, while amines can be protected as amides or carbamates.[1] The protecting group can be removed after the formylation is complete.
-
Solution 2: Milder Reagents: In some cases, using a less aggressive activating agent than POCl₃, such as thionyl chloride (SOCl₂), can provide better selectivity.[8] Experimental validation is necessary for your specific substrate.
-
Q4: I'm seeing evidence of chlorination on my aromatic ring. What causes this and how can it be avoided?
A4: Chlorination is a known, though less common, side reaction. It can occur on highly activated rings.
-
Cause: The Vilsmeier reagent itself is a chloroiminium salt. Under certain conditions, particularly with prolonged heating, it can act as a chlorinating agent. Additionally, side reactions of POCl₃ can generate other chlorine-containing electrophiles.[9][10]
-
Solution 1: Use Alternative Activating Agents: The cleanest way to avoid this is to use an activating agent that does not introduce a reactive chloride source in the same way. Oxalyl chloride is an excellent alternative, as its byproducts are gaseous (CO, CO₂, HCl), simplifying workup and reducing chlorination risk.[11]
-
Solution 2: Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed immediately to the work-up. Avoid letting the reaction stir for extended periods, especially at elevated temperatures.
-
Q5: The work-up is difficult, and I'm struggling to isolate my product. What is the best practice?
A5: A successful work-up is critical for hydrolyzing the intermediate iminium salt to the final aldehyde and removing byproducts.[6]
-
Problem 1: Incomplete Hydrolysis: The intermediate aryl iminium salt is often stable until quenched with water. If hydrolysis is incomplete, the product will be lost as this salt in the aqueous layer.
-
Solution: The reaction is typically quenched by pouring it into a mixture of ice and water. This should be followed by neutralization. A saturated aqueous solution of sodium acetate or sodium bicarbonate is added slowly until the pH is approximately 6-8.[1][4] Stirring this two-phase mixture for 30-60 minutes ensures hydrolysis is complete before extraction.
-
-
Problem 2: Phosphoric Acid Byproducts: When using POCl₃, the work-up generates phosphoric acids and their salts, which can sometimes complicate extractions by forming emulsions.
-
Solution: As mentioned, switching to oxalyl chloride or thionyl chloride can eliminate this issue, as their byproducts are volatile gases (CO, CO₂, SO₂).[11] If using POCl₃ is unavoidable, adding a sufficient amount of organic solvent during extraction and washing thoroughly with brine can help break up emulsions.
-
Protocol: Standard Vilsmeier-Haack Work-up
-
Cool the completed reaction mixture to 0 °C in an ice bath.
-
In a separate, larger flask, prepare a stirred slurry of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice/water slurry with vigorous stirring.
-
Once the addition is complete, begin the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate. Monitor the pH with test strips, aiming for a final pH of 7-8.[1]
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.
Frequently Asked Questions (FAQs)
Q: What is the Vilsmeier-Haack reagent and how is it formed? A: The Vilsmeier-Haack reagent is an electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[6] It is not typically isolated but is formed in-situ by the reaction of a substituted amide, most commonly DMF, with an activating agent like phosphorus oxychloride (POCl₃).[7][12] The reagent is a weak electrophile, making it selective for electron-rich aromatic systems.[4][5]
Caption: Simplified workflow of the Vilsmeier-Haack reaction.
Q: Are there alternatives to the standard DMF/POCl₃ system? A: Yes. While POCl₃ is traditional, other activating agents offer significant advantages, particularly in managing side reactions and simplifying purification.
| Activating Agent | Key Byproducts | Advantages | Disadvantages |
| POCl₃ | Phosphoric acids | Inexpensive, widely used | Difficult work-up, potential for chlorination side reactions |
| SOCl₂ | SO₂ (gas), HCl (gas) | Gaseous byproducts simplify work-up | SO₂ is toxic and corrosive |
| (COCl)₂ | CO (gas), CO₂ (gas), HCl (gas) | "Cleanest" reaction; all byproducts are gaseous | More expensive, highly toxic |
| XtalFluor-E | Fluorinated salts | Less toxic and more hydrolytically stable than POCl₃[2] | Higher cost, may require optimization[2] |
This comparison is based on information from synthetic reports and reviews.[11][13] The choice of reagent allows for significant process optimization.
Q: What are the key safety precautions for this reaction? A: The Vilsmeier-Haack reaction involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.
-
POCl₃, SOCl₂, and (COCl)₂ are highly corrosive and toxic and react violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction to form the Vilsmeier reagent is exothermic . Maintain cooling with an ice bath during the addition of the activating agent to DMF to prevent an uncontrolled reaction.
-
The work-up procedure involves quenching a reactive mixture and can release acidic gases (HCl). Perform the quench slowly and carefully.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. jocpr.com [jocpr.com]
- 9. Chlorination - Wordpress [reagents.acsgcipr.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Vilsmeier without POCl3 , Hive Chemistry Discourse [chemistry.mdma.ch]
Inefficient work-up and product loss in pyrimidine synthesis.
Introduction: Navigating the Complexities of Pyrimidine Synthesis
The synthesis of pyrimidine derivatives is a cornerstone of modern medicinal chemistry and drug development, forming the structural core of countless therapeutic agents. However, the path from starting materials to a pure, final product is often fraught with challenges, including inefficient reactions, problematic work-ups, and significant product loss. This guide is designed to serve as a technical resource for researchers, providing field-proven insights and troubleshooting strategies to overcome these common hurdles. By understanding the underlying chemical principles behind these issues, scientists can optimize their synthetic routes, improve yields, and accelerate their research and development timelines.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and purification of pyrimidine derivatives.
Q1: My Biginelli reaction is giving a very low yield, and TLC analysis shows a significant amount of unreacted starting materials. What's going wrong?
A: Low conversion in a Biginelli reaction is a frequent problem that can typically be traced back to one of four key areas:
-
Catalyst Inefficiency: The reaction often requires an acid catalyst to proceed efficiently.[1] If you are using a classical Brønsted acid like HCl, ensure its concentration is correct. For reusable or Lewis acid catalysts, their activity may diminish over time and may require regeneration or replacement.[2][3]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. While refluxing in ethanol is common, some substrate combinations may require higher temperatures (solvent-free conditions) or, conversely, milder conditions to prevent degradation.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[4][5]
-
Reagent Purity: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction or promote side reactions.[1][3] Always use reagents of high purity and ensure the aldehyde has not been partially oxidized to the corresponding carboxylic acid.
-
Solvent Choice: The polarity of the solvent can significantly impact reactant solubility and reaction rates.[1] While ethanol is a common choice, exploring other solvents like acetonitrile or even solvent-free "grindstone" methods can sometimes lead to dramatic improvements in yield.[3][6]
Q2: My reaction mixture has a strong yellow/green fluorescence, and my final product is difficult to purify. What is this byproduct?
A: The highly fluorescent byproduct you are observing is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This is the most common byproduct in the Biginelli reaction and arises from a competing pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often formed from the decomposition of urea at elevated temperatures.[2][3]
To minimize its formation:
-
Control the Temperature: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature is the most effective way to reduce the formation of this DHP byproduct.[2][3]
-
Order of Addition: In some cases, adding the urea portionwise or as the final reagent to the pre-heated mixture of the aldehyde and β-ketoester can minimize its premature decomposition.[2]
Q3: I've isolated my pyrimidine product, but it's a sticky oil that won't crystallize. How can I purify it?
A: Obtaining an oil instead of a solid is a common purification challenge, often due to residual solvent or persistent impurities.
-
First, try removing all solvent: Use a high-vacuum pump for an extended period, possibly with gentle heating, to remove any trace amounts of solvent that may be preventing solidification.
-
If it remains an oil, column chromatography is your best option. Given that many pyrimidine derivatives are polar, traditional silica gel chromatography can be challenging.[7] Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase chromatography with a polar-endcapped column for better separation.[7]
-
After chromatography, attempt crystallization again. Once the impurities are removed, the purified product often crystallizes more readily. You may need to screen various solvent systems. A good starting point is a solvent in which your compound is soluble when hot but poorly soluble when cold (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures).[7]
Q4: My final product yield is very low after recrystallization. Where am I losing my product?
A: Significant product loss during recrystallization is typically due to one of the following:
-
Using too much solvent: The goal is to create a saturated solution at high temperature. Using an excessive amount of solvent will keep a large portion of your product dissolved even after cooling, leading to low recovery.[8] Always use the minimum amount of hot solvent required to fully dissolve the crude product.[7]
-
The product is too soluble in the chosen solvent: If your compound has significant solubility in the solvent even at low temperatures, recovery will be poor. You may need to switch to a different solvent system or use an "anti-solvent" technique. This involves dissolving the compound in a good solvent and then slowly adding a miscible solvent in which the compound is insoluble to induce precipitation.[7]
-
Premature crystallization: If the solution cools too quickly (e.g., during hot gravity filtration), the product can crash out along with impurities. Ensure your funnel and flask are pre-heated to prevent this.
Section 2: In-depth Troubleshooting Guides
Guide 1: Diagnosing and Overcoming Low Product Yield
Low yield is a multifaceted problem that requires systematic investigation. This guide provides a logical workflow to identify and address the root cause.
The following diagram outlines a step-by-step process for diagnosing the cause of low product yield.
Caption: A systematic workflow for troubleshooting low-yield pyrimidine synthesis.
-
Reaction Monitoring: Before altering conditions, you must know if the reaction is stalling or proceeding slowly. Monitoring by TLC or LC-MS is essential.[4] If starting material is consumed and a new spot/peak appears that is not your product, you are likely forming a side-product. If starting material remains even after extended time, the issue lies with reagents or conditions.
-
Starting Materials:
-
Purity: Impurities can act as catalyst poisons or participate in side reactions.[1] For instance, hydrolyzed amidine in a Pinner synthesis will not cyclize.[3] Verify the purity of all starting materials.
-
Stoichiometry: Incorrect molar ratios are a common source of error.[5] Carefully recalculate all amounts, especially if using a reactant with a low molecular weight.
-
-
Reaction Conditions:
-
Temperature: As shown in the table below, temperature can dramatically affect the product distribution, particularly in multicomponent reactions like the Biginelli.[3]
-
Catalyst: The choice of catalyst (Brønsted vs. Lewis acid) and its loading can be the difference between a high-yielding reaction and a failed one.[1] Screening a small panel of catalysts is often a worthwhile endeavor.
-
This table demonstrates how increasing the temperature can favor the formation of the undesired Hantzsch dihydropyridine byproduct over the desired Biginelli product.
| Aldehyde | Temperature (°C) | Biginelli Product Yield (%) | Hantzsch Product Yield (%) | Reference |
| Benzaldehyde | 60 | 87 | Not Observed | [3] |
| Benzaldehyde | 100 | 25 | 65 | [3] |
| 4-Chlorobenzaldehyde | 60 | 92 | Not Observed | [3] |
| 4-Chlorobenzaldehyde | 100 | 30 | 60 | [3] |
| 4-Methoxybenzaldehyde | 60 | 85 | Not Observed | [3] |
| 4-Methoxybenzaldehyde | 100 | 20 | 70 | [3] |
| Data adapted from a study on sulfated zirconia-catalyzed multicomponent reactions.[3] |
Guide 2: Managing Product Loss During Aqueous Work-up
Aqueous work-up is a critical step to remove inorganic salts and water-soluble reagents. However, it is also a stage where significant product loss can occur, especially for polar pyrimidine derivatives.
Caption: General experimental workflow for aqueous work-up and extraction.
-
Solvent Choice: The organic solvent used for extraction must be immiscible with water and be a good solvent for your product. Ethyl acetate and dichloromethane (DCM) are common choices. For more polar products, a mixture of DCM and isopropanol might be necessary.
-
pH Adjustment: The solubility of pyrimidine derivatives containing acidic or basic functional groups is highly pH-dependent. If your product has a basic nitrogen atom, ensure the aqueous layer is basic (pH > 8) before extraction to keep the compound in its neutral, more organic-soluble form. Conversely, for acidic pyrimidines, an acidic pH is required.
-
Emulsions: Emulsions can form at the interface between the aqueous and organic layers, trapping product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
-
Back-Extraction: Always perform at least two or three extractions of the aqueous layer with fresh organic solvent. To confirm you are not discarding product, spot a sample of the aqueous layer onto a TLC plate after the final extraction to ensure no product remains.
Section 3: Key Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol provides a standardized method for monitoring the progress of a pyrimidine synthesis.[4]
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber with lid
-
Mobile phase (solvent system, e.g., 7:3 Hexane:Ethyl Acetate)
-
Capillary spotters
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate) if compounds are not UV-active
Procedure:
-
Plate Preparation: Using a pencil, gently draw a thin starting line (origin) approximately 1 cm from the bottom of a TLC plate. Mark lanes for your starting material(s) (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Spotting: Using a capillary spotter, carefully apply a small spot of each solution to the corresponding lane on the origin line. Make the spots as small as possible to ensure good separation.
-
Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate via capillary action.
-
Visualization: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Analysis: Visualize the separated spots under a UV lamp. Circle the spots with a pencil. A completed reaction should show the disappearance of the starting material spot in the RM lane and the appearance of a new product spot. If necessary, use a chemical stain for further visualization.
Protocol 2: Purification by Recrystallization
This protocol details the steps for purifying a solid crude pyrimidine product.[7]
Materials:
-
Crude solid product
-
Recrystallization solvent (or solvent pair)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but very soluble when hot. This often requires screening small amounts in test tubes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent dropwise while heating and stirring until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored from impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat, cover it, and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold crystallization solvent to remove any impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent. The purity can then be checked by melting point, HPLC, or NMR.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. odinity.com [odinity.com]
Technical Support Center: 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride
Welcome to the technical support center for 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride (DADHP HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for the stability-related challenges encountered during its handling, storage, and experimental use.
Introduction to this compound
This compound is a crucial heterocyclic building block in medicinal chemistry and pharmaceutical development. Its unique structure, featuring both amino and hydroxyl groups on a pyrimidine core, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. However, this same structural complexity also presents inherent stability challenges that can impact experimental reproducibility and the integrity of research outcomes. This guide will address these issues in a practical, question-and-answer format to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Proper storage of solid DADHP HCl is critical to maintain its purity and stability. It is recommended to store the compound in a tightly sealed container, in a cool, dry, and dark place. Exposure to light, moisture, and elevated temperatures should be minimized. Long-term storage at refrigerated temperatures (2-8 °C) is advisable.
| Storage Condition | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term) | Minimizes thermal degradation and potential side reactions. |
| Light | Protect from light (use amber vials or store in the dark) | The pyrimidine ring system and its substituents may be susceptible to photodegradation. |
| Moisture | Store in a dry environment with a desiccant | The hydrochloride salt is hygroscopic and can absorb moisture, which may lead to hydrolysis or changes in physical form. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible | Minimizes the risk of oxidation, especially for long-term storage. |
Q2: I've noticed a color change in my solid DADHP HCl sample over time, from white/off-white to a yellowish or brownish hue. What could be the cause?
A2: A color change in your solid DADHP HCl sample is a common indicator of degradation. The most likely culprits are oxidation and, to a lesser extent, photodegradation. The presence of two amino groups and a hydroquinone-like dihydroxy-pyrimidine ring makes the molecule susceptible to oxidation, which can lead to the formation of colored impurities. Exposure to air (oxygen) and light can accelerate this process. If you observe a significant color change, it is advisable to re-analyze the purity of the material before use.
Q3: What solvents are suitable for dissolving this compound, and are there any stability concerns in solution?
A3: DADHP HCl is generally soluble in aqueous solutions and polar organic solvents like dimethyl sulfoxide (DMSO). However, the stability of DADHP HCl in solution is a significant concern and is highly dependent on the pH of the medium.
-
Aqueous Solutions: The compound is a hydrochloride salt and will form an acidic solution in water. The stability in aqueous media can be influenced by pH. Highly alkaline conditions should be avoided as they can promote both hydrolysis (deamination) and oxidation.
-
DMSO: While DMSO is a common solvent for creating stock solutions, it is important to note that DMSO itself can be hygroscopic and may contain water, which could contribute to hydrolytic degradation over time. It is recommended to use anhydrous DMSO and to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
It is best practice to prepare fresh solutions for your experiments whenever possible. If storage of a stock solution is necessary, it should be for the shortest possible duration, and its stability under your specific storage conditions should be validated.
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays using DADHP HCl.
Possible Cause 1: Degradation of the compound in the solid state.
-
Troubleshooting Steps:
-
Visual Inspection: Check for any color change in the solid material.
-
Purity Analysis: Re-analyze the purity of your DADHP HCl sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Compare the chromatogram to that of a fresh, high-purity standard if available.
-
Proper Storage: Ensure that the compound is stored according to the recommendations in FAQ 1 .
-
Possible Cause 2: Instability of DADHP HCl in your experimental buffer or media.
-
Troubleshooting Steps:
-
pH of the Medium: Determine the pH of your experimental buffer or cell culture medium. The stability of DADHP HCl can be pH-dependent.
-
Incubation Time and Temperature: Consider the duration and temperature of your assay. Prolonged incubation at physiological temperatures (e.g., 37°C) can accelerate degradation.
-
Solution Stability Study: Perform a simple stability study by dissolving DADHP HCl in your experimental medium and analyzing its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) under your assay conditions using HPLC-UV. This will help you determine the time window in which the compound is stable.
-
Issue 2: Appearance of unexpected peaks in my HPLC chromatogram when analyzing DADHP HCl.
Possible Cause: Degradation of the compound due to hydrolysis, oxidation, or photodegradation.
-
Explanation of Potential Degradation Pathways: Based on the chemical structure of DADHP HCl and data from structurally related compounds, several degradation pathways are plausible:
-
Oxidation: The diaminopyrimidine moiety is susceptible to oxidation. The amino groups can be oxidized, and the dihydroxy-pyrimidine ring, which has characteristics of a hydroquinone, can be oxidized to a quinone-like species. This is often a primary cause of color formation.
-
Hydrolysis: Under certain pH conditions, particularly alkaline, the amino groups can undergo hydrolytic deamination, replacing the amino group with a hydroxyl group.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions, often involving free radical mechanisms.
-
-
Visualizing Potential Degradation:
Caption: Inferred degradation pathways of DADHP HCl.
-
Troubleshooting and Identification:
-
Forced Degradation Study: To identify the potential degradation products, a forced degradation study can be performed. This involves subjecting a solution of DADHP HCl to various stress conditions. A general protocol is provided below.
-
LC-MS Analysis: The most powerful tool for identifying unknown peaks is Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass-to-charge ratio (m/z) of the degradation products with the parent compound, you can propose molecular formulas and structures for the degradants.
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a framework for investigating the stability of DADHP HCl under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of DADHP HCl in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring frequently as degradation may be rapid.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate a solution of DADHP HCl at an elevated temperature (e.g., 60°C or 80°C) in the dark.
-
Photodegradation: Expose a solution of DADHP HCl to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. Run a parallel sample protected from light as a control.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Note the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient in the presence of its degradation products, impurities, and excipients.
1. Instrument and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
A reversed-phase C18 column is a good starting point.
2. Mobile Phase Selection:
-
A gradient elution is often necessary to separate the parent compound from its more polar or less polar degradation products.
-
A common mobile phase system consists of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the basic DADHP HCl.
3. Method Development Workflow:
4. Detection:
-
Determine the UV absorbance maximum (λmax) of DADHP HCl by running a UV scan. Set the detector to this wavelength for optimal sensitivity. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.
Validation & Comparative
A Comparative Analysis for the Research Scientist: 2,5-Diamino-4,6-dihydroxypyrimidine vs. 2,4-Diamino-6-hydroxypyrimidine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pyrimidine chemistry, subtle structural isomerism can lead to profound differences in biological activity and research utility. This guide provides an in-depth, objective comparison of two closely related diaminopyrimidine derivatives: 2,5-Diamino-4,6-dihydroxypyrimidine and 2,4-Diamino-6-hydroxypyrimidine. While structurally similar, these compounds exhibit distinct profiles in the context of biochemical research, primarily owing to the well-documented activity of the 2,4-isomer as a specific enzyme inhibitor.
This document moves beyond a simple cataloging of properties to offer a causal analysis of their differential performance, supported by experimental data and detailed protocols for independent verification. Our aim is to equip researchers with the necessary information to make informed decisions when selecting a diaminopyrimidine for their specific experimental needs.
At a Glance: Key Physicochemical and Functional Distinctions
For ease of comparison, the fundamental properties of both compounds are summarized below. It is important to note that while extensive data is available for 2,4-Diamino-6-hydroxypyrimidine, publicly accessible experimental data on the biological activity of 2,5-Diamino-4,6-dihydroxypyrimidine is limited.
| Property | 2,5-Diamino-4,6-dihydroxypyrimidine | 2,4-Diamino-6-hydroxypyrimidine |
| CAS Number | 40769-69-5 (for base) | 56-06-4 |
| Molecular Formula | C₄H₆N₄O₂ | C₄H₆N₄O |
| Molecular Weight | 142.12 g/mol | 126.12 g/mol |
| Appearance | White to brown or dark purple crystalline powder (as HCl salt)[1][2] | White to off-white crystalline powder |
| Melting Point | >260 °C (as HCl salt) | 285-286 °C (with decomposition)[3] |
| Primary Biological Target | Not well-characterized in public literature. | GTP cyclohydrolase I (GTPCH-I)[4][5] |
| Key Biological Effect | Limited data available. | Inhibition of tetrahydrobiopterin (BH4) synthesis, leading to suppression of nitric oxide (NO) production.[5][6] |
Structural Isomerism: The Root of Functional Divergence
The dispositive difference between these two molecules lies in the substitution pattern of the amino and hydroxyl groups on the pyrimidine ring. This seemingly minor structural alteration has significant implications for their three-dimensional shape, electronic properties, and ultimately, their ability to interact with biological targets.
References
- 1. 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride, 5G | Labscoop [labscoop.com]
- 2. This compound | 56830-58-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlorination of Pyrimidines: A Comparative Guide to the Vilsmeier-Haack Reagent and Direct Chlorination Methods
<_
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a chlorine atom onto the pyrimidine scaffold is a cornerstone transformation in medicinal chemistry, unlocking access to a diverse array of biologically active molecules. Chlorinated pyrimidines serve as versatile intermediates, enabling subsequent functionalization through nucleophilic substitution reactions.[1] Among the various methods to achieve this, two prominent strategies are the use of the Vilsmeier-Haack reagent and direct chlorination, typically with phosphorus oxychloride (POCl₃). This guide provides an in-depth, comparative analysis of these two methodologies, grounded in mechanistic understanding and supported by experimental data, to aid researchers in making informed decisions for their synthetic campaigns.
The Contenders: A Mechanistic Overview
The Vilsmeier-Haack Reaction: More Than Just Formylation
The Vilsmeier-Haack reaction is renowned for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5] It employs the Vilsmeier reagent, a chloroiminium ion, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][3]
dot graph Vilsmeier_Reagent_Formation { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.
While its primary application is formylation, a critical and often concurrent reaction when applied to pyrimidone substrates is the chlorination of the hydroxyl groups at the C2 and C4 positions.[2] The Vilsmeier reagent, being highly electrophilic, can also act as a chlorinating agent, particularly at elevated temperatures. This dual reactivity allows for a one-pot transformation of pyrimidones to chloropyrimidines, sometimes with concomitant formylation at the C5 position.[2]
Direct Chlorination: The Workhorse Reagent
Direct chlorination, most commonly employing phosphorus oxychloride (POCl₃), is a long-established and widely used method for converting hydroxypyrimidines (pyrimidones) to their corresponding chloropyrimidines.[6][7][8] The reaction typically involves heating the pyrimidone substrate in excess POCl₃, which often serves as both the reagent and the solvent.[1] The mechanism proceeds through the conversion of the keto-enol tautomers of the pyrimidone into their chloroaromatic counterparts.[1]
The addition of a tertiary amine, such as N,N-dimethylaniline or pyridine, can facilitate the reaction.[1] However, a significant challenge, especially on a larger scale, is the handling and quenching of excess POCl₃, which reacts violently with water in a highly exothermic process.[1]
Head-to-Head Comparison: Vilsmeier Reagent vs. Direct Chlorination
| Feature | Vilsmeier-Haack Reagent Method | Direct Chlorination (POCl₃) |
| Primary Function | Formylation with concurrent chlorination[2] | Direct chlorination of hydroxyl groups[6][7] |
| Reagents | DMF, POCl₃ (or other halogenating agents)[2][9] | POCl₃ (often in excess)[1][8] |
| Reaction Conditions | Typically requires heating; temperature can influence the extent of chlorination vs. formylation.[2] | Generally requires heating to reflux.[1][8] |
| Scope & Functional Group Tolerance | Can be sensitive to other reactive functional groups; the reagent can act as a dehydrating or cyclizing agent.[2] | Primarily targets hydroxyl groups on the pyrimidine ring. |
| Regioselectivity | Can achieve formylation at the C5 position alongside chlorination at C2 and C4.[2] | Primarily focused on the conversion of hydroxyl groups to chlorides. The regioselectivity of subsequent reactions on the resulting dichloropyrimidines is a key consideration.[10][11] |
| Safety & Handling | Involves the formation of a highly reactive reagent in situ. Careful control of reaction conditions is necessary. | Handling and quenching of excess POCl₃ is a major safety concern, especially on a large scale, due to its violent reaction with water.[1] |
| Work-up | Typically involves quenching with ice and neutralization.[2] | Requires careful removal of excess POCl₃, often by distillation under reduced pressure, followed by quenching.[1] |
| Waste Generation | Can be more atom-economical if both formylation and chlorination are desired. | The use of excess POCl₃ can generate significant waste. Modern, solvent-free methods using equimolar amounts have been developed to address this.[6][7][12] |
Experimental Data: A Comparative Snapshot
The following table summarizes representative experimental conditions and yields for the chlorination of uracil (pyrimidine-2,4-diol) using both methods.
| Method | Starting Material | Chlorinating Agent(s) | Additives | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Vilsmeier-Haack | Uracil | POCl₃ / DMF | - | Elevated | - | - | [2] |
| Direct Chlorination | Uracil | Excess POCl₃ | - | Reflux | 3.5 - 4 | High | [1] |
| Solvent-Free Direct Chlorination | Hydroxypyrimidines | Equimolar POCl₃ | Pyridine | 160 | 2 | >80 | [6][7] |
Note: Specific yields for the Vilsmeier-Haack chlorination of uracil can vary depending on the desired product (e.g., 2,4-dichloro-5-formylpyrimidine). The focus of the reference is on the dual functionality.
Field-Proven Insights and Causality Behind Experimental Choices
As a Senior Application Scientist, the choice between these two methods is dictated by the desired final product and the scale of the reaction.
-
When to Choose the Vilsmeier-Haack Method: This method is advantageous when the introduction of a formyl group at the C5 position is also desired. The ability to achieve both chlorination and formylation in a single step can streamline a synthetic route. However, one must be cognizant of potential side reactions due to the high reactivity of the Vilsmeier reagent. Careful optimization of the stoichiometry of reagents and reaction temperature is crucial to control the outcome.
-
When to Opt for Direct Chlorination: For the straightforward conversion of pyrimidones to chloropyrimidines without other functionalization, direct chlorination with POCl₃ is the more traditional and direct approach. For large-scale synthesis, the development of solvent-free methods using equimolar amounts of POCl₃ is a significant advancement in terms of safety, environmental impact, and process efficiency.[6][7][12][13] The use of a sealed reactor in these modern protocols allows for higher temperatures and pressures, driving the reaction to completion with stoichiometric reagents.[6][7]
Experimental Protocols
Protocol 1: Chlorination and Formylation of Uracil via the Vilsmeier-Haack Reaction (Representative Procedure)
dot graph Vilsmeier_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Workflow for the Vilsmeier-Haack reaction on uracil.
-
Reagent Preparation: In a thoroughly dried round-bottom flask under an inert atmosphere, slowly add phosphorus oxychloride to an ice-cooled solution of N,N-dimethylformamide.[2]
-
Reaction: To the pre-formed Vilsmeier reagent, add the uracil derivative. Heat the reaction mixture to the desired temperature and maintain for a specified period, monitoring the reaction progress by TLC.[2]
-
Work-up: After completion, carefully pour the reaction mixture onto crushed ice.[2]
-
Isolation: Neutralize the mixture with a suitable base to precipitate the product. Collect the crude product by filtration.[2]
-
Purification: Purify the crude product by recrystallization or column chromatography.[2]
Protocol 2: Direct Chlorination of Uracil using Excess POCl₃ (Traditional Method)
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, add pyrimidine-2,4-diol (uracil) and an excess of phosphorus oxychloride. The reaction should be conducted in a well-ventilated fume hood under an inert atmosphere.[1]
-
Heating: Heat the mixture to reflux with stirring for 3.5 to 4 hours. Monitor the reaction by TLC.[1]
-
Removal of Excess Reagent: After cooling, carefully remove the excess POCl₃ by distillation under reduced pressure.[1]
-
Work-up: The residue is then carefully quenched, typically by pouring it onto crushed ice, followed by extraction and purification.
Protocol 3: Solvent-Free Direct Chlorination of a Hydroxypyrimidine (Modern, Large-Scale Method)
dot graph Direct_Chlorination_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Workflow for solvent-free direct chlorination.
-
Reactor Charging: To a Teflon-lined stainless steel reactor, add the hydroxyl-containing substrate, an equimolar amount of POCl₃ per hydroxyl group, and one equivalent of pyridine.[6][7]
-
Reaction: Seal the reactor and heat the mixture to 160°C for 2 hours.[7]
-
Work-up: After cooling, carefully open the reactor and quench the contents with cold water.[7]
-
Isolation: Adjust the pH of the solution to 8-9 with a saturated sodium carbonate solution. The product can then be isolated by filtration or extraction.[7]
Conclusion
Both the Vilsmeier-Haack reagent method and direct chlorination are powerful tools for the synthesis of chloropyrimidines. The choice of method is a strategic one, hinging on the overall synthetic goal. The Vilsmeier-Haack approach offers the potential for multifunctionalization in a single step, while direct chlorination is a more focused transformation. For researchers engaged in drug development, understanding the nuances of each method, from reaction mechanism to safety and scalability, is paramount for efficient and successful synthesis of target molecules. The evolution of direct chlorination protocols towards solvent-free, equimolar conditions represents a significant step forward in sustainable and safe chemical manufacturing.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 12. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 13. Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃ - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Efficacy in Pyrimidine Synthesis
For the discerning researcher in medicinal chemistry and drug development, the pyrimidine core represents a cornerstone of molecular design. Its prevalence in biologically active compounds necessitates a deep understanding of the synthetic methodologies available for its construction. This guide provides a comprehensive comparison of various catalytic systems for pyrimidine synthesis, moving beyond a mere recitation of protocols to offer insights into the causal factors that govern catalyst performance. Herein, we dissect the nuances of catalyst selection, empowering you to make informed decisions that align with your specific synthetic goals, whether they be high throughput screening, green chemistry initiatives, or complex natural product synthesis.
The Landscape of Pyrimidine Synthesis: A Mechanistic Overview
The synthesis of the pyrimidine ring system is most commonly achieved through multicomponent reactions (MCRs), which offer the strategic advantage of rapidly building molecular complexity from simple precursors. Among these, the Biginelli and Pinner reactions are foundational. The choice of catalyst is paramount in these transformations, as it dictates reaction efficiency, substrate scope, and adherence to the principles of green chemistry.
A catalyst's role in these reactions is multifaceted. In the case of the Biginelli reaction, a classic one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea, the catalyst typically functions as a Lewis acid. It activates the aldehyde carbonyl group, facilitating nucleophilic attack and driving the reaction forward through a series of condensation and cyclization steps. The efficacy of the catalyst is therefore dependent on its ability to coordinate to the carbonyl oxygen without being deactivated by other components in the reaction mixture.
The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, can be catalyzed by either acids or bases. The catalyst's function here is to facilitate the initial condensation and subsequent cyclization to form the pyrimidine ring.
The following diagram illustrates the generalized workflow for a catalyst-driven multicomponent pyrimidine synthesis.
Caption: A generalized experimental workflow for catalyzed pyrimidine synthesis.
A Comparative Analysis of Catalytic Systems
The selection of an appropriate catalyst is a critical parameter in pyrimidine synthesis, with a profound impact on yield, reaction time, and environmental footprint. This section provides a comparative analysis of the most prominent classes of catalysts.
Metal-Based Catalysts: The Workhorses of Pyrimidine Synthesis
Metal-based catalysts, particularly Lewis acids, have been extensively employed in pyrimidine synthesis. Their efficacy stems from their ability to activate carbonyl compounds, thereby accelerating the rate-determining steps of the reaction.
Lanthanide Triflates: Lanthanide triflates, such as Ytterbium(III) triflate (Yb(OTf)₃), have emerged as highly efficient catalysts for the Biginelli reaction, especially under solvent-free conditions.[1][2] Their notable advantages include high yields, short reaction times, and the potential for catalyst recycling.[1] The Lewis acidity of the lanthanide ion is crucial for activating the aldehyde component of the reaction.
Other Lewis Acids: A variety of other Lewis acids, including chlorides of copper, cobalt, and nickel, have also been investigated.[3][4] Comparative studies have shown that the catalytic activity of these metal chlorides can vary significantly, potentially due to differences in their coordination strength with the reactants, particularly with sulfur-containing reagents like thiourea.[3][4]
Nanocatalysts: The advent of nanotechnology has introduced a new class of highly active and recyclable catalysts.[5] Gold and platinum nanoparticles, for instance, have been successfully used to catalyze the synthesis of pyrimidine derivatives.[6][7] Their high surface-area-to-volume ratio often translates to superior catalytic activity. Magnetic nanocatalysts are particularly attractive as they can be easily recovered from the reaction mixture using an external magnet, simplifying product purification and catalyst recycling.[8]
The proposed catalytic cycle for a generic metal-catalyzed pyrimidine synthesis is depicted below.
Caption: A plausible catalytic cycle for a metal-catalyzed pyrimidine synthesis.
Organocatalysts: A Greener Alternative
In recent years, organocatalysis has gained significant traction as an environmentally benign alternative to metal-based catalysis.[9] Organocatalysts are typically small organic molecules that are metal-free, less toxic, and often readily available.[10] Proline and its derivatives, as well as various Brønsted acids and bases, have been successfully employed in pyrimidine synthesis.[9][10]
The mechanism of organocatalysis in pyrimidine synthesis often involves the formation of reactive intermediates, such as iminium or enamine species, which then participate in the key bond-forming steps. The use of organocatalysts can lead to high yields and, in some cases, enantioselective product formation.[9]
Emerging Technologies: Microwave and Ultrasound-Assisted Synthesis
The application of non-conventional energy sources, such as microwave irradiation and ultrasound, has revolutionized pyrimidine synthesis.[11][12] These techniques can dramatically reduce reaction times, often from hours to minutes, and improve product yields.[11]
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation accelerates chemical reactions by directly heating the reactant molecules, leading to rapid and uniform temperature increases.[11] This often results in cleaner reactions with fewer side products. MAOS has been successfully applied to various pyrimidine syntheses, including the Biginelli reaction, often in solvent-free conditions, further enhancing its green credentials.[11][13]
Ultrasound-Assisted Synthesis: Sonication promotes chemical reactions through the phenomenon of acoustic cavitation – the formation, growth, and implosion of microscopic bubbles in the reaction medium. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates. Ultrasound has been shown to be effective in promoting the synthesis of pyrimidine derivatives.
Performance Comparison of Selected Catalysts
To provide a clear and objective comparison, the following table summarizes the performance of various catalysts in the Biginelli synthesis of dihydropyrimidinones. The data has been compiled from various literature sources and highlights key performance indicators such as reaction time, temperature, and yield.
| Catalyst | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Yb(OTf)₃ | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 20 min | 100 | 95 | [1] |
| NiCl₂·6H₂O | Benzaldehyde | Ethyl acetoacetate | Thiourea | Ethanol | 8 h | Reflux | 50.3 | [3][4] |
| CuCl₂·2H₂O | Benzaldehyde | Ethyl acetoacetate | Thiourea | Ethanol | 8 h | Reflux | 6.2 | [3][4] |
| Iridium-Pincer Complex | Various alcohols | Amidines | Toluene | Not Specified | 150 | Up to 93 | [14][15] | |
| Sulfamic Acid (Microwave) | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 2-5 min | 300W | 95 | [14] |
| p-Toluene sulfonic acid | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | 4 h | Reflux | 92 | [9] |
| [bmim]Cl (Ionic Liquid) | Benzaldehyde | Ethyl acetoacetate | Urea | Neat | 16 min | 80 | 96 | [16] |
Experimental Protocols
To ensure the reproducibility of the discussed methods, this section provides detailed, step-by-step experimental protocols for key pyrimidine synthesis methodologies.
Protocol 1: Lanthanide Triflate-Catalyzed Biginelli Reaction under Solvent-Free Conditions
This protocol is adapted from the work of Ma et al. and demonstrates a highly efficient and environmentally friendly approach to dihydropyrimidinone synthesis.[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃) (4 mol%)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, urea, and Yb(OTf)₃.
-
Heat the reaction mixture at 100 °C with stirring for 20-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, add water to the reaction mixture and stir for 5 minutes.
-
Collect the solid product by filtration and wash with cold water and ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
-
The aqueous filtrate containing the catalyst can be concentrated and the catalyst can be recovered and reused.[1]
Protocol 2: Microwave-Assisted Synthesis of Aminopyrimidines
This protocol is a general procedure for the rapid synthesis of aminopyrimidines using microwave irradiation.[11]
Materials:
-
Substituted acetophenone (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Guanidine nitrate (1.5 mmol)
-
Potassium tert-butoxide (catalytic amount)
Procedure:
-
In a microwave process vial, combine the acetophenone derivative, aromatic aldehyde, guanidine nitrate, and potassium tert-butoxide.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-15 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, allow the vial to cool to room temperature.
-
Wash the solid residue with water and a suitable organic solvent (e.g., ethanol) to afford the pure aminopyrimidine.
Conclusion and Future Outlook
The field of pyrimidine synthesis continues to evolve, driven by the dual needs for efficiency and sustainability. While traditional metal-based catalysts remain highly effective, the emergence of organocatalysts and nanocatalysts offers promising avenues for greener and more cost-effective synthetic routes. The application of microwave and ultrasound technologies has already demonstrated a significant potential to accelerate these reactions, and their integration with novel catalytic systems will undoubtedly lead to even more powerful synthetic tools.
For the modern medicinal chemist, a thorough understanding of the diverse catalytic options is not merely advantageous; it is essential. The ability to rationally select a catalyst based on the specific requirements of the synthetic target, desired scale, and environmental considerations is a hallmark of a proficient synthetic strategist. This guide has aimed to provide a solid foundation for such decision-making, grounded in both mechanistic understanding and empirical data. As the quest for novel therapeutics continues, the development of innovative and efficient methods for constructing the pyrimidine scaffold will remain a vibrant and critical area of research.
References
- 1. Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions [organic-chemistry.org]
- 2. Lanthanide triflate catalyzed Biginelli reaction. one-pot synthesis of dihydropyrimidinones under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New pyrimidine based ligand capped gold and platinum nano particles: Synthesis, characterization, antimicrobial, antioxidant, DNA interaction and in vitro anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jchemrev.com [jchemrev.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride: Argentometric Titration vs. Chromatographic and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable cornerstone of quality, safety, and efficacy. The compound 2,5-Diamino-4,6-dihydroxypyrimidine, particularly in its hydrochloride salt form, serves as a critical building block in the synthesis of various therapeutic agents. Its purity profile can significantly influence downstream reactions and the impurity profile of the final drug substance.
This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride. We will delve into the classic, yet robust, argentometric titration and compare its performance with modern chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Quantitative Nuclear Magnetic Resonance (qNMR). This analysis is grounded in established analytical principles and supported by experimental protocols to provide a comprehensive framework for method selection and validation.
The Principle of Orthogonality in Purity Assessment
A fundamental concept in analytical method validation is orthogonality. A purity assessment should ideally employ methods that are mechanistically different from the final purification step and from each other.[1][2] This approach provides a more comprehensive and trustworthy purity profile, as different methods will have different selectivities and sensitivities to various potential impurities. For instance, a classic salt titration is orthogonal to a chromatographic separation, which in turn is orthogonal to a spectroscopic quantitation method.
Method 1: Argentometric Titration for Hydrochloride Content
Argentometric titration is a classic and highly reliable volumetric analysis technique for quantifying halide ions.[3] For this compound, this method directly determines the chloride content, which provides a stoichiometric measure of the hydrochloride salt's purity. It is a cost-effective and well-established method often used in quality control.[4]
The underlying principle is the reaction between silver ions (Ag⁺) from a standardized silver nitrate (AgNO₃) solution and chloride ions (Cl⁻) in the sample to form an insoluble silver chloride (AgCl) precipitate.[3][5]
Ag⁺(aq) + Cl⁻(aq) → AgCl(s)
The endpoint, indicating the complete precipitation of chloride, can be detected using various methods, with potentiometric detection using a silver ion-selective electrode (ISE) being a common and accurate approach.[3]
Experimental Protocol: Argentometric Titration
1. Instrumentation:
-
Automatic potentiometric titrator
-
Silver Ion-Selective Electrode (ISE)
-
20 mL burette
-
Magnetic stirrer
-
Analytical balance
2. Reagents:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Deionized water
-
This compound sample
3. Sample Preparation:
-
Accurately weigh approximately 150 mg of the this compound sample into a 100 mL beaker.
-
Dissolve the sample in 50 mL of deionized water.
4. Titration Procedure:
-
Place the beaker on the magnetic stirrer and immerse the silver ISE and the titrator's dispenser tip into the solution.
-
Titrate with the standardized 0.1 M AgNO₃ solution. The titrator will add the titrant and record the potential (mV) as a function of the volume added.
5. Endpoint Determination and Calculation:
-
The endpoint is the point of maximum inflection on the titration curve. Modern titrators identify this automatically.
-
The purity is calculated based on the volume of AgNO₃ consumed, its molarity, the sample weight, and the molecular weight of this compound (178.58 g/mol ).
Causality and Self-Validation:
The choice of potentiometric detection provides a self-validating system. The sharp, well-defined inflection in the titration curve at the equivalence point is a direct measure of the analyte's reaction, offering a high degree of confidence in the result. The method's specificity is for the chloride ion, making it an excellent assay for the hydrochloride salt content.[4] However, it is not specific to the organic pyrimidine moiety and would not detect non-chloride impurities.
Caption: Workflow for Argentometric Titration of 2,5-Diamino-4,6-dihydroxypyrimidine HCl.
Method 2: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the workhorse of the pharmaceutical industry for purity determination and impurity profiling due to its high resolution, sensitivity, and quantitative accuracy.[6][7] For a polar compound like 2,5-Diamino-4,6-dihydroxypyrimidine, a reversed-phase HPLC method is typically employed.[7] This technique separates the main component from related substances and degradation products.
A patent for the purity analysis of the structurally similar 2,4-diamino-6-hydroxypyrimidine utilizes a hydrophilic C18 column with a phosphate buffer/methanol mobile phase, demonstrating a viable approach for this class of compounds.[8][9]
Experimental Protocol: HPLC
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
2. Chromatographic Conditions (Adapted from similar compounds):
-
Column: Hydrophilic C18 (e.g., YMC-Pack ODS-AQ), 150 x 4.6 mm, 3 µm particle size.[9]
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate in water.
-
Mobile Phase B: Methanol.
-
Gradient Elution: A suitable gradient to elute the main peak and any potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: Determined by UV scan; pyrimidine derivatives often absorb around 210 nm and 275 nm.[9][10]
-
Injection Volume: 5 µL.
3. Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Prepare a sample solution with a concentration of approximately 1.0 mg/mL. Ensure complete dissolution.
4. Analysis:
-
Perform a system suitability test to ensure the system is operating correctly.
-
Inject the sample solution.
-
The purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Causality and Self-Validation:
The specificity of an HPLC method is its key strength. It can separate the main analyte from structurally similar impurities, providing a detailed impurity profile.[11] Method validation according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, and precision, is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[12][13]
Caption: Logical workflow for HPLC purity analysis.
Alternative and Orthogonal Methods
To build a comprehensive and robust purity validation package, incorporating other orthogonal techniques is highly recommended.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of substances that absorb ultraviolet or visible light.[5][10] For pyrimidine derivatives, which typically have strong chromophores, this can be a suitable assay method.[10]
A validated UV-Vis method for a pyrimidine derivative showed linearity in the range of 50 to 150 µg/mL with a λmax at 275 nm.[6][10]
-
Principle: Based on Beer-Lambert Law, where the absorbance of a solution is directly proportional to the concentration of the analyte.
-
Protocol: Involves preparing a solution of known concentration in a suitable solvent (e.g., methanol/acetonitrile), determining the wavelength of maximum absorbance (λmax), and then measuring the absorbance of the sample at this wavelength.
-
Limitations: This method is not specific. Any impurity that absorbs at the same wavelength will interfere with the result, leading to an overestimation of purity.
Quantitative NMR (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination.[14] It offers several advantages over traditional methods:
-
Universal Detection: The signal intensity in a ¹H NMR spectrum is directly proportional to the number of nuclei, allowing for quantification without the need for a reference standard of the specific analyte.[13]
-
Orthogonality: qNMR is mechanistically distinct from both titration and chromatography.[1][2]
-
Comprehensive Information: A single qNMR experiment can confirm the structure of the main component while simultaneously quantifying its purity and identifying and quantifying impurities.[2]
-
Principle: The purity of the analyte is determined by comparing the integral of a specific proton signal of the analyte to the integral of a known signal from a certified internal standard of high purity.
-
Protocol: Involves accurately weighing the sample and a certified internal standard, dissolving them in a deuterated solvent, and acquiring a ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of protons).
-
Strength: It is a non-destructive technique and can provide an absolute purity value, accounting for non-chromophoric impurities that might be missed by HPLC-UV.[1][2]
Comparative Performance Summary
The choice of an analytical method depends on the specific requirements of the analysis, such as the stage of drug development, the need for impurity profiling, and available resources.
| Parameter | Argentometric Titration | HPLC-UV | UV-Vis Spectrophotometry | Quantitative NMR (qNMR) |
| Principle | Volumetric Precipitation | Chromatographic Separation | Molecular Absorption | Nuclear Magnetic Resonance |
| Specificity | Specific to Chloride ion; not to the organic moiety.[4] | High; separates parent compound from impurities.[11] | Low; any absorbing species can interfere. | High; structure-specific signals allow for selective quantification.[2] |
| Primary Use | Assay of HCl salt content. | Purity, impurity profiling, stability indicating assay.[15] | Simple assay/quantification. | Absolute purity determination, structure confirmation, reference standard characterization.[12][14] |
| Accuracy | High (typically 99.0-101.0%). | High (typically 98.0-102.0% recovery). | Moderate; dependent on specificity. | Very High; considered a primary ratio method. |
| Precision | High (RSD < 1%). | High (RSD < 2%). | Good (RSD < 2%). | High (RSD < 1%).[12] |
| Throughput | Moderate | Low to Moderate | High | Low |
| Cost/Complexity | Low | High | Low | Very High |
| Regulatory Acceptance | Well-established for salt content. | "Gold Standard" for purity and impurities. | Accepted for simple assays. | Increasingly accepted by pharmacopeias and regulatory bodies.[12] |
Conclusion and Recommendations
For the comprehensive purity validation of this compound, a multi-faceted approach leveraging orthogonal techniques is the most scientifically sound strategy.
-
Argentometric titration stands as a reliable, cost-effective, and accurate method for determining the purity based on the hydrochloride content. It is an excellent choice for routine quality control where the primary concern is the salt factor.
-
HPLC is indispensable for a complete understanding of the purity profile. Its ability to separate and quantify related substances and degradation products makes it a mandatory tool for drug development and for establishing a stability-indicating method.[15]
-
UV-Vis spectrophotometry can be employed for quick, routine quantification where specificity is not a major concern, for example, in dissolution testing.
-
Quantitative NMR offers the highest level of analytical rigor. It should be considered for the characterization of reference standards and for obtaining an absolute purity value that is independent of the analyte's response factor in other techniques.
As a Senior Application Scientist, my recommendation is to use a combination of these methods. For batch release in a quality control setting, a validated HPLC method for impurity profiling and an argentometric titration for the assay of the hydrochloride salt provide a robust and compliant data package. For in-depth characterization, especially for a reference material, qNMR should be employed to provide an orthogonal and absolute purity value, offering the highest degree of confidence in the material's quality. This integrated approach ensures that the purity of this compound is not just measured, but thoroughly understood, safeguarding the quality of subsequent manufacturing steps and the final pharmaceutical product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aber.apacsci.com [aber.apacsci.com]
- 7. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. youtube.com [youtube.com]
- 11. rssl.com [rssl.com]
- 12. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. usp.org [usp.org]
- 15. mdpi.com [mdpi.com]
Comparison of yields from different synthetic routes to dichloropyrimidines.
A Comparative Guide to High-Yield Synthetic Routes for Dichloropyrimidines
Dichloropyrimidines are cornerstone building blocks in modern synthetic chemistry, serving as pivotal intermediates in the development of a vast array of pharmaceuticals, agrochemicals, and materials. Their value lies in the differential reactivity of the two chlorine atoms, which allows for sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of complex molecular architectures.[1][2] This guide provides a comparative analysis of the most effective and commonly employed synthetic routes to key dichloropyrimidine isomers, focusing on reaction yields, scalability, and practical considerations for laboratory and industrial applications.
Synthesis of 2,4-Dichloropyrimidine: The Chlorination of Uracil
The most direct and economically viable route to 2,4-dichloropyrimidine is the chlorination of uracil (2,4-dihydroxypyrimidine), an inexpensive and readily available starting material. The transformation is typically achieved using phosphorus oxychloride (POCl₃), which often serves as both the chlorinating agent and the reaction solvent.
Mechanistic Insight
The reaction proceeds via the conversion of the keto-enol tautomers of uracil into chloro-substituted pyrimidines. Phosphorus oxychloride acts as a powerful dehydrating and chlorinating agent. The lone pair of electrons on the oxygen atom of the carbonyl group attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a chloride ion, which then attacks the carbon atom of the carbonyl group, leading to the substitution of the hydroxyl group with a chlorine atom. This process occurs at both the 2 and 4 positions of the pyrimidine ring.
Comparative Protocols and Yields
While the core reagents are consistent, variations in catalysts, reaction conditions, and work-up procedures significantly impact the final yield and purity.
| Parameter | Protocol A: Direct Reflux | Protocol B: Thionyl Chloride/BTC Catalysis |
| Starting Material | Uracil | 2,4-Dihydroxypyrimidine (Uracil) |
| Key Reagents | Phosphorus oxychloride (POCl₃) | Thionyl chloride (SOCl₂), Bis(trichloromethyl)carbonate (BTC), DMAP |
| Reaction Time | 3.5 hours | Not specified, reaction completion tracked |
| Reported Yield | Not explicitly stated, but a common high-yield method[3] | 95%[4] |
| Scale | 100 g (0.82 mol)[3] | 1.0 g (8.9 mmol)[4] |
| Key Advantage | Simple, uses POCl₃ as both reagent and solvent. | Very high reported yield, milder conditions may be possible. |
| Key Disadvantage | Requires removal of excess POCl₃ under vacuum. | Involves multiple reagents, including the highly reactive BTC. |
Experimental Protocol A: Direct Reflux in Phosphorus Oxychloride
This method is a robust, large-scale procedure widely cited in the literature.
Methodology:
-
In a two-necked round-bottom flask equipped with a condenser, dissolve uracil (100 g, 0.82 mol) in phosphorus oxychloride (400 ml).[3]
-
Heat the solution to reflux with stirring for 3.5 hours at 110°C (383 K).[3]
-
After the reaction is complete, allow the mixture to cool. Remove the residual phosphorus oxychloride in vacuo at 50°C (323 K).[3]
-
Carefully pour the remaining oil onto crushed ice (50 g). Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Extract the aqueous mixture with chloroform (3 x 50 ml).[3]
-
Combine the organic extracts and wash with a dilute sodium carbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The final product is obtained by the evaporation of the solvent.[3]
Experimental Protocol B: High-Yield Synthesis with SOCl₂/BTC
This protocol utilizes a combination of chlorinating agents to achieve a high yield on a smaller scale.
Methodology:
-
To a 50 mL reaction flask, add 2,4-dihydroxypyrimidine (1.0 g, 8.9 mmol), DMAP (50 mg), and thionyl chloride (4 mL) to form a turbid liquid.[4]
-
Slowly add a solution of bis(trichloromethyl)carbonate (BTC) (5.28 g, 17.8 mmol) in thionyl chloride (4 mL) dropwise.[4]
-
Heat the reaction in an oil bath, maintaining the temperature between 65-70°C.
-
Monitor the reaction until the starting material is completely consumed.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Add the residue to 10 mL of ice water and neutralize with a sodium carbonate solution to a pH of 8-9.[4]
-
Extract the product with dichloromethane. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield 2,4-dichloropyrimidine (Yield: 95%).[4]
Synthesis of 4,6-Dichloropyrimidine: From Dihydroxypyrimidine
Similar to its 2,4-isomer, 4,6-dichloropyrimidine is most commonly synthesized from its corresponding dihydroxy precursor, 4,6-dihydroxypyrimidine. The chlorination is typically achieved with phosphorus oxychloride, often in the presence of an amine base which can facilitate the reaction and improve yields.
Comparative Protocols and Yields
The choice of amine and the addition of other chlorinating agents like PCl₅ can influence the reaction efficiency and overall yield.
| Parameter | Protocol C: POCl₃ with Amine | Protocol D: POCl₃/PCl₅ with Amine |
| Starting Material | 4,6-Dihydroxypyrimidine | 4,6-Dihydroxypyrimidine |
| Key Reagents | POCl₃, 2-methyl-5-ethyl-pyridine | POCl₃, PCl₅, N,N-dimethylcyclohexylamine |
| Reported Yield | Virtually 100%[5] | 86.8%[6] |
| Scale | 460 g starting material[5] | 112.1 g (1 mol)[6] |
| Key Advantage | Extremely high reported yield on a large scale. | Well-documented procedure with good yield. |
| Key Disadvantage | Requires recovery of the specific amine base. | Use of solid PCl₅ can be cumbersome. |
Experimental Protocol C: High-Yield Chlorination with POCl₃ and Amine
This protocol reports an exceptionally high yield on a significant scale.
Methodology:
-
To a reaction vessel, add phosphorus oxychloride (2680 g) and, while cooling, add 2-methyl-5-ethyl-pyridine (980 g).[5]
-
Over a period of 1 hour, meter in 4,6-dihydroxypyrimidine (460 g).[5]
-
Follow the work-up procedure as described in the source to isolate the 4,6-dichloropyrimidine. The reported yield is nearly 100%.[5]
Workflow Visualization: Chlorination of Dihydroxypyrimidines
The following diagram illustrates the general transformation from a dihydroxypyrimidine precursor to its corresponding dichlorinated product.
Caption: General synthesis of dichloropyrimidines via chlorination.
Vilsmeier-Haack Synthesis of Substituted Dichloropyrimidines
The Vilsmeier-Haack reaction is a powerful method for the formylation and concurrent chlorination of activated aromatic and heteroaromatic compounds.[7][8][9] It is particularly effective for synthesizing dichloropyrimidines bearing an aldehyde group, such as 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy), a critical pharmaceutical intermediate.[10] The reaction involves the in-situ generation of the Vilsmeier reagent (a chloroiminium ion) from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[8]
Comparative Protocols for 4,6-Dichloropyrimidine-5-carbaldehyde (DCBPy)
The scale of the reaction and the purification method are key differentiators that impact the isolated yield.
| Parameter | Protocol E: Large-Scale with Crystallization | Protocol F: Small-Scale, High-Yield |
| Starting Material | 4,6-Dihydroxypyrimidine | 4,6-Dihydroxypyrimidine |
| Key Reagents | POCl₃, DMF | POCl₃, DMF |
| Reported Yield | 55%[10] | 95%[10] |
| Scale | 50.0 g (446 mmol)[10] | 2.5 g (22.3 mmol)[10] |
| Purification | Extraction and crystallization[10] | Extraction and concentration[10] |
| Causality | The lower yield in the large-scale protocol is likely due to material loss during the crystallization step, which is performed to achieve higher purity. The small-scale reaction's higher yield may reflect a less pure product, as it omits this final purification step.[10] |
Experimental Protocol F: Small-Scale, High-Yield Vilsmeier-Haack Synthesis
This protocol is optimized for achieving a high yield on a laboratory scale.
Methodology:
-
Stir a mixture of DMF (3.2 mL) and POCl₃ (10 mL) for 1 hour at 0°C to generate the Vilsmeier reagent.[10]
-
Add 4,6-dihydroxypyrimidine (2.5 g, 22.3 mmol) and stir the mixture for 30 minutes at ambient temperature.[10]
-
Heat the heterogeneous mixture at reflux for 3 hours.
-
Remove volatile components under reduced pressure.
-
Carefully pour the residue into ice water and extract six times with diethyl ether.
-
Wash the combined organic phases with aqueous NaHCO₃ and dry over Na₂SO₄.
-
Concentrate the solution to afford a yellow solid (3.7 g, 95% yield).[10]
Workflow Visualization: Comparative Vilsmeier-Haack Synthesis
This diagram highlights the key difference in the work-up stage between the two Vilsmeier-Haack protocols.
Caption: Comparative workflow of two Vilsmeier-Haack synthesis routes.
Conclusion and Outlook
The synthesis of dichloropyrimidines is a well-established field with several high-yielding and scalable methods. For the preparation of 2,4- and 4,6-dichloropyrimidines , the direct chlorination of the corresponding dihydroxypyrimidine precursors using phosphorus oxychloride remains the most robust and widely used strategy, with yields frequently exceeding 90%.[4][5][6] The choice between protocols often comes down to scale, desired purity, and the specific reagents available.
For more complex, substituted dichloropyrimidines, the Vilsmeier-Haack reaction offers a powerful one-pot solution for simultaneous chlorination and formylation, with documented yields as high as 95%.[10] The trade-off between yield and purity, as demonstrated by the comparison of purification methods (crystallization vs. concentration), is a critical consideration for researchers. The selection of an optimal synthetic route will ultimately depend on the specific target molecule, required purity, available resources, and desired scale of production.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. 4,6-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Biological Activity of 2-Amino-4,6-Dichloropyrimidine Derivatives
For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of novel therapeutics. Among its many versatile forms, the 2-amino-4,6-dichloropyrimidine core has emerged as a particularly fruitful starting point for the development of potent and selective modulators of various biological targets. This guide provides an in-depth, objective comparison of the biological activities of various 2-amino-4,6-dichloropyrimidine derivatives, supported by experimental data and detailed methodologies to facilitate further research and development.
The strategic placement of two reactive chlorine atoms at the C4 and C6 positions, combined with the nucleophilic amino group at C2, provides a unique chemical handle for a multitude of synthetic transformations. This allows for the systematic exploration of structure-activity relationships (SAR), leading to the optimization of potency, selectivity, and pharmacokinetic properties. This guide will explore the diverse biological landscape of these derivatives, from their anticancer and anti-inflammatory potential to their antimicrobial activities.
The Synthetic Versatility of the 2-Amino-4,6-Dichloropyrimidine Scaffold
The foundation of exploring the biological potential of this class of compounds lies in their synthesis. The 2-amino-4,6-dichloropyrimidine core is readily prepared from 2-amino-4,6-dihydroxypyrimidine through chlorination, typically using phosphorus oxychloride (POCl₃). The true synthetic utility, however, is realized in the subsequent differential reactivity of the chloro and amino groups.
The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functionalities. The C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position due to better stabilization of the Meisenheimer intermediate. This inherent reactivity allows for the selective introduction of various substituents, a key strategy in optimizing biological activity.
Comparative Biological Activities of 2-Amino-4,6-Dichloropyrimidine Derivatives
The derivatization of the 2-amino-4,6-dichloropyrimidine scaffold has yielded compounds with a broad spectrum of biological activities. Below, we compare the performance of representative derivatives across several key therapeutic areas.
Anticancer Activity: Targeting Key Kinases
A significant area of investigation for 2-amino-4,6-dichloropyrimidine derivatives has been in oncology, particularly as inhibitors of protein kinases that are often dysregulated in cancer.
The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. Several 2-aminopyrimidine derivatives have been developed as potent EGFR inhibitors. The 2-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase domain.
| Compound ID | R4/R6-Substituent | Target Cell Line | IC50 (µM) | Reference |
| Derivative A | 4-(3-ethynylphenyl)amino | NCI-H1975 (EGFRL858R/T790M) | 0.0039 | [1] |
| Derivative B | 4-Anilino | PC-9 | <0.1 | [2] |
| Compound 6c | 2-((4-amino-6-(1,3-dioxoisoindolin-2-yl)pyrimidin-2-yl)thio)-N'-(4-chlorobenzylidene)acetohydrazide | MCF-7 | 37.7 | [3][4] |
| Compound 10b | 6-amino-5-((ethylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-dione | MCF-7 | 31.8 | [3][4] |
| Gefitinib | (Reference Drug) | MCF-7 | 4.1 | [3][4] |
Causality Behind Experimental Choices: The selection of cancer cell lines such as NCI-H1975 is critical as it harbors the T790M "gatekeeper" mutation, which confers resistance to first-generation EGFR inhibitors. Demonstrating activity against such cell lines highlights the potential of these derivatives to overcome clinical resistance. The inclusion of reference drugs like Gefitinib provides a benchmark for evaluating the potency of newly synthesized compounds.[3][4]
PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival and proliferation. Their overexpression is associated with poor prognosis in several cancers, making them attractive therapeutic targets.
| Compound ID | R2/R4/R6-Substituents | PIM-1 Inhibition (%) at 10 µM | IC50 (µM) | Reference |
| Derivative C | 2-(2-hydroxyphenyl)-8-bromo-7,9-dimethyl | 89 | 0.8 | [5] |
| Derivative D | 2-(2-methoxyphenyl)-8-bromo-7,9-dimethyl | 75 | - | [5] |
| Derivative E | 2-(2-chlorophenyl)-8-bromo-7,9-dimethyl | 36 | - | [5] |
Trustworthiness of Protocols: The reliability of kinase inhibition data hinges on the use of validated in vitro kinase assays. These assays directly measure the enzymatic activity of the purified kinase in the presence of the inhibitor, providing a quantitative measure of potency (IC50).
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
Chronic inflammation is implicated in a variety of diseases. One key mediator of inflammation is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS). The ability of 2-amino-4,6-dichloropyrimidine derivatives to inhibit immune-activated NO production has been investigated.
| Compound ID | 5-Substituent | IC50 (µM) for NO Inhibition | Reference |
| 5-fluoro-2-amino-4,6-dichloropyrimidine | -F | 2 | [6] |
| 5-chloro-2-amino-4,6-dichloropyrimidine | -Cl | 9 | [6] |
| 5-bromo-2-amino-4,6-dichloropyrimidine | -Br | 15 | [6] |
| 5-methyl-2-amino-4,6-dichloropyrimidine | -CH₃ | 36 | [6] |
| 2-amino-4,6-dichloropyrimidine | -H | >50 | [6] |
Expertise & Experience: Structure-activity relationship studies reveal that substitution at the 5-position of the pyrimidine ring significantly influences the inhibitory activity on NO production.[6] The high potency of the 5-fluoro derivative suggests that small, electron-withdrawing groups at this position are favorable for activity.[6]
Antimicrobial Activity
The pyrimidine scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of 2-amino-4,6-dichloropyrimidine have been evaluated for their activity against various bacterial and fungal strains.
| Compound ID | Target Organism | Zone of Inhibition (mm) | Reference |
| Co(II) complex of 4-amino-2,6-dichloropyrimidine | Staphylococcus aureus | 25 | [6] |
| Co(II) complex of 4-amino-2,6-dichloropyrimidine | Escherichia coli | 11 | [6] |
| Cu(II) complex of 4-amino-2,6-dichloropyrimidine | Bacillus cereus | 34 | [6] |
| Streptomycin (Reference) | Bacillus cereus | 35 | [6] |
Authoritative Grounding: The antimicrobial activity of these compounds is often assessed using standardized methods such as the agar-well diffusion method or broth microdilution to determine the minimum inhibitory concentration (MIC). These methods are well-established and provide reproducible results.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of compounds against a specific protein kinase.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A luminescent signal is generated from the ADP.
Materials:
-
Kinase of interest (e.g., EGFR, PIM-1)
-
Kinase substrate peptide
-
ATP
-
Test compounds (2-amino-4,6-dichloropyrimidine derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well. b. Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature. c. Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well. d. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[8][9][10]
Principle: Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
Procedure:
-
Cell Seeding: a. Culture the cancer cells to 70-80% confluency. b. Trypsinize the cells, resuspend in fresh medium, and adjust the cell concentration. c. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in complete culture medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO). c. Incubate for 48-72 hours.
-
MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. b. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[8][10]
Antimicrobial Susceptibility Testing (Agar-Well Diffusion Method)
This protocol describes a widely used method for determining the antimicrobial activity of a compound.[11][12][13]
Principle: The test compound diffuses from a well through the agar, creating a concentration gradient. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition.
Materials:
-
Bacterial or fungal strain of interest
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile cork borer
Procedure:
-
Preparation of Agar Plates: Prepare the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a standardized inoculum of the test microorganism and spread it evenly over the surface of the agar plates.
-
Well Preparation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution to each well. Include a solvent control.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Data Analysis: Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Mechanisms: Signaling Pathways and Workflows
To better understand the context of these biological activities, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.
Caption: Simplified EGFR signaling pathway and the inhibitory action of 2-amino-4,6-dichloropyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. routledge.com [routledge.com]
- 12. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 13. woah.org [woah.org]
Economic analysis of different 2,5-Diamino-4,6-dihydroxypyrimidine synthesis routes.
An Economic and Performance Analysis of Synthesis Routes for 2,5-Diamino-4,6-dihydroxypyrimidine
Introduction
2,5-Diamino-4,6-dihydroxypyrimidine (DADHP) is a pivotal intermediate in the synthesis of various high-value compounds, particularly in the pharmaceutical industry. Its structural features make it a key building block for active pharmaceutical ingredients (APIs), including antivirals and other therapeutic agents. The economic viability of producing these final products is heavily dependent on the efficiency, cost-effectiveness, and scalability of the DADHP synthesis. This guide provides a comparative analysis of the primary synthetic routes to DADHP, evaluating them on key performance indicators such as yield, purity, cost of raw materials, and operational safety. The objective is to equip researchers and process chemists with the data necessary to select the most appropriate synthesis strategy for their specific laboratory or industrial-scale needs.
Route 1: The Classical Malonate Ester Pathway
The most established and widely documented method for synthesizing DADHP begins with the condensation of a malonate ester with guanidine. This pathway involves a three-step sequence: cyclization, nitrosation, and reduction. While the first two steps are relatively standard, the final reduction step offers several alternatives, each with distinct economic and operational implications.
Pathway Overview
The general scheme involves the initial formation of the pyrimidine ring, followed by functionalization at the 5-position to introduce an amino group.
-
Cyclization: Guanidine is reacted with a dialkyl malonate (typically dimethyl or diethyl malonate) in the presence of a strong base to form 2-amino-4,6-dihydroxypyrimidine. The base, such as sodium methoxide, is crucial as it deprotonates the active methylene group of the malonate ester, facilitating the nucleophilic attack on the guanidine carbon.
-
Nitrosation: The intermediate is then treated with a nitrosating agent, commonly sodium nitrite in an acidic medium, to introduce a nitroso group at the electron-rich C-5 position, yielding 2-amino-4,6-dihydroxy-5-nitrosopyrimidine.
-
Reduction: The nitroso group is reduced to an amino group to yield the final product, DADHP. This transformation is the most critical point of divergence in this pathway, with common reducing agents including catalytic hydrogenation or chemical reductants.
Caption: General workflow for the Malonate Ester synthesis route.
Analysis of Reduction Methods
The choice of reducing agent in Step 3 is a critical decision point affecting cost, yield, purity, and safety.
-
Method A: Raney Nickel Catalytic Hydrogenation: This method is frequently cited in patents for its high efficiency and the clean nature of the reaction, which simplifies product purification.[1] It typically provides high yields and product purity up to 99.0%.[1][2] However, Raney Nickel is a pyrophoric catalyst, requiring specialized handling procedures and equipment, which adds to the operational cost and complexity, particularly at scale. The cost of the catalyst itself is also a significant factor.
-
Method B: Sodium Hydrosulfide Reduction: Sodium hydrosulfide (NaSH), sometimes referred to as "vat powder" in older literature, serves as a cheaper chemical reducing agent.[2] This method avoids the need for high-pressure hydrogenation equipment. However, it can introduce sulfur-containing impurities that may be difficult to remove, potentially lowering the final product purity. Furthermore, the handling of hydrosulfides and the disposal of sulfur-containing waste streams present environmental and safety challenges.
-
Method C: Palladium on Carbon (Pd/C) Catalytic Hydrogenation: Similar to Raney Nickel, Pd/C is an effective hydrogenation catalyst.[1] The choice between Raney Ni and Pd/C often comes down to a trade-off between cost, reactivity, and catalyst poisoning tolerance. Pd/C is generally more expensive than Raney Ni but can sometimes offer better selectivity and be less pyrophoric, slightly improving the safety profile.
Route 2: The Acetamidomalonate Pathway
An alternative strategy involves starting with a pre-functionalized malonate ester, diethyl 2-acetamidomalonate. This route cleverly circumvents the need for the nitrosation and subsequent reduction steps by incorporating the nitrogen atom at the C-5 position from the very beginning.
Pathway Overview
This synthesis is more direct, typically involving two main steps:
-
Condensation/Cyclization: Guanidine (often as guanidine carbonate) is condensed with diethyl 2-acetamidomalonate in a solvent like ethanol.[3][4] This reaction directly forms 5-acetamido-2-amino-4,6-dihydroxypyrimidine. The acetamido group acts as a protected form of the final amino group.
-
Hydrolysis (Deprotection): The acetamido group of the intermediate is hydrolyzed, typically using a strong acid like concentrated hydrochloric acid.[3][4] This step removes the acetyl protecting group to reveal the C-5 amino group and simultaneously forms the hydrochloride salt of the final DADHP product.
Caption: Workflow for the Diethyl Acetamidomalonate synthesis route.
Comparative Economic and Performance Analysis
The selection of an optimal synthesis route requires a multi-faceted analysis comparing raw material costs, process efficiency (yield and purity), and operational considerations (safety, waste, and scalability).
Table 1: Starting Material and Reagent Comparison
| Factor | Route 1 (Malonate Ester) | Route 2 (Acetamidomalonate) | Economic Implication |
| Primary C3 Source | Dimethyl/Diethyl Malonate | Diethyl Acetamidomalonate | Diethyl acetamidomalonate is a more specialized and significantly more expensive starting material than simple malonate esters. |
| Primary N Source | Guanidine HCl | Guanidine Carbonate | Costs are comparable, with selection often based on reaction compatibility. |
| Key Reagents | Sodium Methoxide, Sodium Nitrite, Reducing Agent (e.g., Raney Ni) | Ethanol, Conc. Hydrochloric Acid | Route 1 requires a hazardous nitrosating agent and a costly/hazardous reducing agent. Route 2 uses more common bulk chemicals. |
Table 2: Process Performance Metrics
| Metric | Route 1 (Malonate w/ Raney Ni) | Route 2 (Acetamidomalonate) | Analysis |
| Overall Yield | ~75%[1][2] | Not explicitly stated, but individual steps are high-yielding. | Route 1 is well-documented with high overall yields. The yield of Route 2 is competitive but highly dependent on the efficiency of the initial condensation. |
| Product Purity | Up to 99.0%[1][2] | High, as the final step is a crystallization/salt formation. | Both routes can produce high-purity material. Route 1's purity depends heavily on the reduction step's cleanliness. |
| Number of Steps | 3 (Cyclization, Nitrosation, Reduction) | 2 (Condensation, Hydrolysis) | Route 2 is more convergent and has fewer synthetic steps, which is advantageous for industrial processes. |
| Reaction Time | Can be multi-day, with individual steps requiring 3-6 hours.[1] | Condensation can require extended reflux (e.g., 48 hours).[3][4] | Overall process time may be comparable, though Route 2 has fewer separate operations. |
Table 3: Safety and Environmental Profile
| Factor | Route 1 (Malonate Ester) | Route 2 (Acetamidomalonate) | Assessment |
| Key Hazards | - Sodium Methoxide (corrosive)- Sodium Nitrite (oxidizer, toxic)- Raney Nickel (pyrophoric)- Hydrogen gas (flammable) | - Concentrated HCl (corrosive)- Ethanol (flammable) | Route 1 involves more severe and varied hazards, requiring more stringent operational controls. |
| Waste Stream | - Nitrite waste- Spent catalyst- Byproducts from reduction | - Acidic waste stream- Organic solvent waste | Route 1 generates more problematic waste (heavy metals, toxic salts). Route 2's waste is primarily acidic and can be neutralized. |
| Scalability | Proven for industrial scale, but with significant safety infrastructure required.[1][2] | Suitable for large-scale production due to fewer steps and less hazardous reagents.[4] | Route 2 presents a more straightforward path to scaling up due to its superior safety and environmental profile. |
Detailed Experimental Protocols
Protocol 1: Synthesis via Malonate Ester Route with Raney Nickel Reduction
Adapted from CN104496911A[2]
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
-
To a suitable reactor, add 448.0g of a 28% sodium methoxide solution and 76.4g of guanidine hydrochloride.
-
Stir and heat the mixture to 45°C.
-
Slowly add 135.2g of dimethyl malonate dropwise, maintaining the temperature at 45°C.
-
After the addition is complete, maintain the reaction at 45°C for 4 hours.
-
Following the reaction, distill under reduced pressure to remove methanol. Dissolve the residue in water and adjust the pH to between 3 and 5 with acid.
-
Cool the solution to induce crystallization, filter the solid, and dry to obtain the intermediate product.
Step 2: Synthesis of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine
-
To the intermediate from Step 1, add sodium hydroxide solution and water. Stir and heat to between 30°C and 80°C.
-
Add sodium nitrite.
-
Slowly add hydrochloric acid dropwise to adjust the pH to between 0 and 4, maintaining the temperature.
-
After the addition, allow the reaction to proceed for 0.5 to 3 hours.
-
Cool the mixture, filter the resulting solid, and dry to obtain the nitroso intermediate.
Step 3: Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine
-
The nitroso intermediate is subjected to catalytic hydrogenation in the presence of a Raney Nickel catalyst.[1]
-
The reaction is carried out in a suitable solvent under hydrogen pressure until the reduction is complete.
-
After the reaction, the catalyst is carefully filtered off. The product is then isolated from the filtrate, often via pH adjustment and crystallization, to yield DADHP.[1]
Conclusion and Recommendation
Both the classical malonate ester pathway and the acetamidomalonate route are viable methods for the synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine. The optimal choice depends heavily on the production scale and available resources.
-
For Large-Scale Industrial Production: The Acetamidomalonate Route (Route 2) is highly recommended. Despite the higher initial cost of the starting material, its two-step process, simpler operational requirements, and significantly better safety and environmental profile make it more economically attractive at scale. The reduction in hazardous waste management and the avoidance of pyrophoric catalysts and toxic nitrosating agents lead to lower overall operational costs and reduced capital expenditure on specialized safety equipment.
-
For Laboratory-Scale or Cost-Sensitive Applications: The Malonate Ester Route (Route 1) remains a strong contender, particularly if the cost of diethyl acetamidomalonate is prohibitive. Among the reduction methods, using Raney Nickel (Method A) provides a well-documented path to high yield and purity.[1][2] However, this must be weighed against the stringent safety protocols required. The chemical reduction with sodium hydrosulfide (Method B) offers the lowest reagent cost but may require significant investment in process development to manage purity and waste disposal effectively.
Ultimately, the decision should be guided by a thorough techno-economic evaluation that considers not only reagent prices but also the costs associated with process safety, waste disposal, and labor.
References
- 1. CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride - Google Patents [patents.google.com]
- 2. CN104496911A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride
As a Senior Application Scientist, my aim is to provide you with a comprehensive, actionable guide for the safe and compliant disposal of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride. This document moves beyond mere procedural lists to offer a framework for decision-making, ensuring that your disposal practices are not only compliant but also scientifically sound and safe. The core principle of chemical waste management is responsibility; the generator of the waste is accountable for its safe disposal from creation to final treatment.[1]
Understanding the Compound: A Hazard Profile
This compound is a heterocyclic compound, a class of molecules widely used in the pharmaceutical and agrochemical industries.[2][3] While some safety data sheets (SDS) may classify this specific compound as not hazardous under certain regulations like OSHA's Hazard Communication Standard (CFR 1910.1200) or the European Regulation (EC) No 1272/2008, this does not equate to it being harmless or suitable for disposal via standard waste streams.[4][5]
The primary concerns with this compound, and many like it, arise from:
-
Thermal Decomposition: When heated to decomposition, it can release toxic and irritating gases and vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and highly toxic hydrogen chloride (HCl) gas.[5][6][7]
-
Environmental Persistence: Heterocyclic compounds can be persistent in the environment and may pose risks to aquatic ecosystems if not disposed of correctly.[8] Improper disposal, such as sewering, can lead to the contamination of water sources.[5][8]
-
Incompatibility: It is generally incompatible with strong oxidizing agents.[5][6]
It is crucial to handle this substance in accordance with good industrial hygiene and safety practices.[6]
The Disposal Decision Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of any laboratory chemical is to adhere to local, state, and federal regulations.[5] The following workflow is designed to navigate these requirements effectively.
Experimental Workflow: Disposal Path Determination
Caption: Decision workflow for proper disposal.
Step 1: Consult the Safety Data Sheet (SDS) The SDS is the primary source of information. Section 13, "Disposal Considerations," will invariably state that disposal must be in accordance with applicable regional, national, and local laws and regulations.[6] While this seems generic, it is the legally required directive. Do not allow the product to enter the environment, drains, or waterways.[5]
Step 2: Contact Your Institution's Environmental Health & Safety (EHS) Office Your EHS department is the definitive authority on campus for chemical waste management.[9] They are responsible for providing guidance, training, and waste removal services.[9] When you contact them, be prepared to provide:
-
The full chemical name: this compound
-
CAS Number: 56830-58-1[4]
-
The physical state of the waste (solid)
-
Any solvents or other chemicals mixed with it
Step 3: Follow EHS Guidance for Segregation and Collection EHS will instruct you on the specific waste stream for this chemical. It will almost certainly be designated as "chemical waste" or "hazardous waste" for incineration. Never dispose of this chemical in the regular trash or down the sink.[9] A very small percentage of chemicals are safe for sink or trash disposal, and this is not one of them due to its chemical nature and decomposition products.[9]
Step 4: On-Site Waste Accumulation and Storage Proper collection and storage prior to EHS pickup is critical.[1]
-
Container: Use a designated, chemically compatible container provided by or approved by your EHS department. The container must be in good condition and have a secure, tight-fitting lid.[1][4]
-
Labeling: Label the container clearly as soon as the first drop of waste is added. The label should include the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the hazards.[9]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel. Keep the container closed except when adding waste.[1] Store it away from incompatible materials, such as strong oxidizing agents.[5]
Step 5: Schedule a Waste Pickup Once your waste container is full or you no longer need it, schedule a pickup with your EHS department. They will manage the transport and final disposal with a licensed waste disposal company.[4]
Managing Spills and Contaminated Materials
Accidents happen, and a prepared response is key to maintaining safety.
Personal Protective Equipment (PPE) for Cleanup: When cleaning a spill, wear the appropriate PPE as specified in the SDS:
-
Eye/Face Protection: Chemical safety goggles or glasses.[6][7]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]
-
Respiratory Protection: For a significant spill in a poorly ventilated area, a respirator may be necessary. In general, ensure adequate ventilation or use local exhaust.[6]
Spill Cleanup Protocol:
-
Control Access: Keep people away from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.[6]
-
Contain and Collect: For a solid spill, carefully sweep up the material to avoid creating dust and place it into an airtight container for disposal.[5][6]
-
Decontaminate: Clean the spill area thoroughly, observing environmental regulations.[6]
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., paper towels, contaminated gloves, and other PPE) must be disposed of as hazardous waste along with the chemical itself.[9] Place these items in a sealed bag or container, label it as hazardous waste, and manage it through the EHS waste stream.[9]
Quantitative Data and Regulatory Context
While this compound does not have specific occupational exposure limits established by major regulatory bodies, the principles of hazardous waste management under the Resource Conservation and Recovery Act (RCRA) in the United States still apply.[6][7] The responsibility for correct classification and disposal lies with the waste generator.
| Parameter | Guideline / Regulation | Relevance to Disposal |
| Waste Classification | EPA: 40 CFR Parts 261 | The generator must determine if the waste is hazardous. While not explicitly listed (P or U list), it could be considered hazardous due to its characteristics upon disposal (e.g., generation of toxic HCl upon incineration).[5] |
| Disposal Method | Local, State, Federal Regulations | The universally cited requirement. Prohibits sewer and regular trash disposal.[4][5][6] High-temperature incineration in a licensed facility is the standard for organic chemical waste to ensure complete destruction and management of toxic by-products.[1][10] |
| Spill/Release | OSHA: 29 CFR 1910.1200 | Hazard Communication standard requires employers to inform employees of chemical hazards and protective measures.[11] |
Conclusion: Fostering a Culture of Safety
Proper disposal of this compound is not a bureaucratic hurdle but a critical component of laboratory safety and environmental stewardship. By understanding the compound's properties, adhering to the established disposal workflow, and partnering with your institution's EHS department, you contribute to a safer research environment for yourself, your colleagues, and the community. Always remember, the ultimate responsibility for chemical waste lies with the person who produces it.[1]
References
- 1. ptb.de [ptb.de]
- 2. This compound | 56830-58-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. fishersci.com [fishersci.com]
- 8. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts | MDPI [mdpi.com]
- 9. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
Navigating the Safe Handling of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride: A Practical Guide
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, practical information for the safe handling of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride (CAS RN: 56830-58-1), moving beyond baseline compliance to foster a culture of proactive safety in the laboratory. While this compound is not classified as a hazardous substance under current regulations, a diligent and informed approach to personal protective equipment (PPE) and handling is a cornerstone of responsible scientific practice.
Understanding the Compound: Why PPE Remains Prudent
Multiple Safety Data Sheets (SDS) for this compound state that it is not a hazardous substance or mixture according to GHS and Regulation (EC) No 1272/2008.[1] Consequently, it does not require hazard pictograms, signal words, or specific hazard statements on its labeling.[1]
However, it is crucial to recognize that the absence of a formal hazard classification does not equate to an absence of all potential risk. For many research chemicals, the toxicological properties have not been fully investigated.[1] Therefore, treating this compound with a consistent level of precaution is a fundamental tenet of good laboratory practice (GLP). The use of appropriate PPE minimizes the risk of direct exposure via skin contact, eye contact, or inhalation of airborne particles, safeguarding against any unforeseen biological effects.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE approach is recommended to minimize exposure during the handling of this compound.[2] Adherence to these guidelines ensures a safe and controlled laboratory environment.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, appropriate engineering controls must be in place.
-
Ventilation: All handling of this compound should be performed in a well-ventilated area.[1] For procedures that may generate dust, such as weighing or transfer of the solid, a local exhaust ventilation system or a chemical fume hood is mandatory to prevent the dispersion of airborne particles.[2][3]
-
Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible and their locations are clearly marked.[3][4]
Standard Handling Operations
For routine procedures involving this compound, the following PPE is required:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Hand Protection: Chemical-resistant, impermeable gloves (e.g., nitrile) must be worn.[5] Gloves should be inspected for any signs of degradation or punctures before use and changed immediately if contamination is suspected.[2][5]
-
Protective Clothing: A standard laboratory coat should be worn to protect against incidental contact.[6]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling the compound.
Step-by-Step Handling and Disposal Protocols
A systematic workflow is essential for ensuring safety and preventing contamination.
Weighing the Solid Compound:
-
Don PPE: Put on your lab coat, safety glasses, and nitrile gloves.
-
Use Engineering Controls: Perform all weighing activities inside a chemical fume hood or a balance enclosure to contain any airborne particles.[2]
-
Containment: Use anti-static weighing paper or a tared container to prevent dispersal of the powder.
-
Clean-Up: After weighing, carefully clean the spatula and the surrounding area with a damp cloth or wipe to collect any residual particles.
-
Waste: Dispose of the weighing paper and any contaminated wipes as chemical waste in a designated, sealed container.[1]
Preparing Solutions:
-
Work in a Fume Hood: All solution preparations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Controlled Addition: Add the solvent to the solid compound slowly to prevent splashing.
-
Labeling: Clearly label the resulting solution with the compound's name, concentration, solvent, preparation date, and your initials.
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes.[3] Remove contact lenses if present and easy to do.[3] If eye irritation persists, seek medical advice/attention.[3] |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice/attention.[3] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice/attention. |
| Ingestion | Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[3] |
Spill Response:
For a minor spill, wear your full standard PPE, cover the spill with an absorbent material, and carefully sweep it into a designated waste container, avoiding dust creation.[3] For larger spills, evacuate the area and contact your institution's environmental health and safety office.[7]
Disposal Plan
All waste materials, including the compound itself, any contaminated consumables (e.g., weighing paper, pipette tips, gloves), and empty containers, must be disposed of in accordance with local, state, and federal regulations.[1]
-
Solid Waste: Collect in a clearly labeled, sealed container for chemical waste.
-
Contaminated PPE: Disposable PPE, such as gloves, should be removed carefully to avoid contaminating the skin and disposed of in the designated chemical waste stream.
-
Empty Containers: Dispose of as unused product.[1]
By adhering to these comprehensive safety and handling protocols, you contribute to a secure research environment, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific work.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Personal Protective Equipment | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 7. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
